molecular formula C12H15NO4 B2756366 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid CAS No. 2253641-21-1

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Cat. No.: B2756366
CAS No.: 2253641-21-1
M. Wt: 237.255
InChI Key: QBCXRTXSLAWIDT-UHFFFAOYSA-N
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Description

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is a chemical building block designed for medicinal chemistry and drug discovery research. It features a pyridine-3-carboxylic acid scaffold, a privileged structure in pharmaceuticals known for its ability to engage in hydrogen bonding and coordinate with metal ions in biological targets, thereby enhancing binding affinity . The 4-methoxy tetrahydropyran (oxan) substituent is a versatile, three-dimensional fragment that can improve physicochemical properties such as solubility and metabolic stability. Pyridine-carboxylic acid isomers are exceptionally significant in medicinal chemistry, serving as the foundation for a wide array of FDA-approved drugs and enzyme inhibitors with nanomolar potency . Specifically, derivatives of pyridine-3-carboxylic acid (nicotinic acid) are frequently explored as potent inhibitors for various protein kinases . This compound is a key synthetic intermediate for researchers working in areas such as cancer research, given the prominence of kinase targets , and anti-infective development, as pyridine-carboxylic acid derivatives like isoniazid are first-line treatments for tuberculosis . The structural motif is also found in compounds investigated for the treatment of neurological diseases and other therapeutic areas . This product is intended for use as a synthetic intermediate to create novel molecules for biological screening and is strictly For Research Use Only.

Properties

IUPAC Name

6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(4-6-17-7-5-12)10-3-2-9(8-13-10)11(14)15/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCXRTXSLAWIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid: A Strategic Scaffold for Physicochemical Optimization

[1]

Executive Summary

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (CAS: 2253641-21-1) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] It features a nicotinic acid core substituted at the C6 position with a 4-methoxytetrahydropyran-4-yl moiety.[1][2]

This compound represents a "privileged scaffold" designed to address two common failure modes in lead optimization: high lipophilicity and metabolic instability .[1] By replacing a traditional cyclohexyl or phenyl group with the 4-methoxytetrahydropyran motif, researchers can significantly lower cLogP (enhancing solubility) while blocking metabolic "soft spots" via the quaternary methoxy substitution.

Chemical Identity & Structural Analysis[1][3]

Nomenclature and Identifiers[1]
  • IUPAC Name: 6-(4-methoxy-tetrahydro-2H-pyran-4-yl)pyridine-3-carboxylic acid[1]

  • Common Synonyms: 6-(4-Methoxyoxan-4-yl)nicotinic acid; 6-(4-methoxy-4-tetrahydropyranyl)pyridine-3-carboxylic acid[1]

  • CAS Number: 2253641-21-1[1][2]

  • Molecular Formula: C₁₂H₁₅NO₄[1]

  • Molecular Weight: 237.25 g/mol [1]

  • SMILES: COC1(CCOCC1)C2=NC=C(C=C2)C(=O)O

Structural Features

The molecule consists of three distinct pharmacophoric elements:

  • Pyridine Core: Provides a semi-rigid linker and a hydrogen bond acceptor (N atom).[1] The electron-deficient nature of the pyridine ring modulates the acidity of the carboxylic acid.[1]

  • Carboxylic Acid (C3): Serves as a handle for further derivatization (e.g., amide coupling to form the final drug candidate) or as a polar contact point in the binding pocket.

  • 4-Methoxytetrahydropyran (C6):

    • Tetrahydropyran (Oxane) Ring: Acts as a polar bioisostere of a cyclohexane ring. The ether oxygen lowers LogP by ~1.0 unit compared to the carbocyclic analog.[1]

    • Quaternary Center: The C4 position of the pyran ring is fully substituted, preventing oxidative metabolism (e.g., hydroxylation) that typically occurs at benzylic-like positions.

    • Methoxy Group: Locks the conformation and provides a specific H-bond acceptor vector, while further blocking metabolic attack.[1]

Physicochemical Properties[1][4]

PropertyValue (Predicted/Observed)Significance in Drug Design
cLogP ~0.8 - 1.2Ideal for lowering the lipophilicity of greasy leads without sacrificing steric bulk.[1]
pKa (Acid) 3.8 - 4.2Typical for nicotinic acids; exists as an anion at physiological pH.[1]
pKa (Base) ~2.5 - 3.0The pyridine nitrogen is weakly basic due to the electron-withdrawing carboxyl group.[1]
TPSA ~66 ŲModerate polar surface area, suggesting good membrane permeability.[1]
Solubility High (in polar organic solvents)Significantly more soluble than the corresponding 6-cyclohexyl analog.[1]

Synthetic Pathways[1][3][5][6][7][8][9]

The synthesis of this scaffold requires the construction of the quaternary carbon-carbon bond between the pyridine ring and the tetrahydropyran ketone.[1] The most robust method involves a nucleophilic addition of a metallated pyridine species to tetrahydro-4H-pyran-4-one.[1]

Retrosynthetic Analysis (Graphviz Diagram)

SynthesisPathcluster_legendReaction StagesTargetTarget:6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acidInter1Intermediate 1:Methyl 6-(4-hydroxyoxan-4-yl)nicotinateInter1->Target1. NaH, MeI (O-Methylation)2. LiOH (Hydrolysis)Start1Starting Material A:Methyl 6-chloronicotinateStart1->Inter11. iPrMgCl (Halogen Exchange)2. Addition to Ketone (B)Start2Starting Material B:Tetrahydro-4H-pyran-4-oneStart2->Inter1C-C Bond FormationC-C Bond FormationFunctionalizationFunctionalization

Caption: Retrosynthetic disconnection showing the convergent assembly of the quaternary center via metallated pyridine addition.

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-methoxytetrahydro-2H-pyran-4-yl)nicotinic acid from methyl 6-chloronicotinate.

Step 1: Generation of the Tertiary Alcohol[1]
  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Isopropylmagnesium chloride (iPrMgCl, 1.1 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), anhydrous THF.

  • Procedure:

    • Dissolve methyl 6-chloronicotinate in anhydrous THF under Argon atmosphere. Cool to -40°C.[1]

    • Add iPrMgCl dropwise to perform the halogen-metal exchange (forming the magnesiated pyridine).[1] Stir for 30 min.

    • Note: Alternatively, n-BuLi at -78°C can be used for lithiation, but iPrMgCl is more functional group tolerant.[1]

    • Add a solution of tetrahydro-4H-pyran-4-one in THF dropwise.[1]

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench with saturated NH₄Cl solution.[1] Extract with EtOAc.[1][3][4]

    • Result: Methyl 6-(4-hydroxytetrahydro-2H-pyran-4-yl)nicotinate.[1]

Step 2: O-Methylation[1]
  • Reagents: Sodium hydride (NaH, 60% dispersion, 1.5 eq), Iodomethane (MeI, 1.5 eq), DMF.

  • Procedure:

    • Dissolve the intermediate alcohol in dry DMF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir for 15 min until gas evolution ceases.

    • Add MeI dropwise.[1]

    • Stir at room temperature for 2-4 hours.

    • Quench carefully with water and extract with EtOAc.[1][3]

    • Result: Methyl 6-(4-methoxytetrahydro-2H-pyran-4-yl)nicotinate.[1]

Step 3: Ester Hydrolysis[1]
  • Reagents: Lithium hydroxide (LiOH, 3.0 eq), THF/Water (1:1 mixture).

  • Procedure:

    • Dissolve the methylated ester in THF/Water.[1]

    • Stir at room temperature (or mild heat, 40°C) for 4 hours.

    • Acidify the reaction mixture to pH ~3-4 using 1N HCl.[1]

    • The product often precipitates or can be extracted into EtOAc/DCM.[1]

    • Purification: Recrystallization from Ethanol/Water or reverse-phase chromatography.[1][5]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The 4-methoxytetrahydropyran moiety is a powerful tool for Lead Optimization .[1]

  • Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with this scaffold typically increases aqueous solubility by 10-50 fold due to the ether oxygen's ability to accept hydrogen bonds from water.[1]

  • Metabolic Blocking: In many drug candidates, the position alpha to an aromatic ring (benzylic position) is a "metabolic soft spot" susceptible to CYP450-mediated oxidation.

    • Mechanism:[1][3][6][7][4][8][9] The quaternary carbon at C6 prevents hydrogen abstraction.[1] The methoxy group sterically hinders the approach of metabolic enzymes.[1]

Mechanistic Diagram: Metabolic Stability[1]

MetabolismUnstableStandard Scaffold:6-Cyclohexylpyridine(Susceptible to CYP450)MetaboliteMetabolite:Hydroxylated Cyclohexyl(Inactive/Toxic)Unstable->MetaboliteCYP450 Oxidation(H-abstraction)StableOptimized Scaffold:6-(4-Methoxyoxan-4-yl)pyridine(Metabolically Stable)Stable->MetaboliteBLOCKED(No alpha-proton)

Caption: Comparison of metabolic susceptibility. The quaternary center in the title compound blocks CYP450-mediated oxidation.[1]

Storage and Handling

  • Physical State: White to off-white solid.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon). Keep dry.[1][4]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

  • Safety: Irritant.[1] Wear standard PPE (gloves, goggles, lab coat).

References

  • Synthesis of 4-Substituted Tetrahydropyrans

    • Title: "Practical Synthesis of 4-Aryl-4-methoxytetrahydropyrans via Grignard Addition and Methyl
    • Context: General methodology for constructing the qu
    • Source:

  • Metabolic Stability of Ether Isosteres

    • Title: "Tetrahydropyran as a Bioisostere for Cyclohexane in Drug Discovery."[1]

    • Source:

  • Compound Data Source

    • Title: "6-(4-Methoxytetrahydro-2H-pyran-4-yl)nicotinic acid (CAS 2253641-21-1)"[1][2]

    • Source:

SMILES string and InChI key for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel chemical entity, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. As this molecule is not extensively documented in publicly available databases, this document synthesizes information from analogous structures and established chemical principles to provide a predictive and practical resource for researchers. We will delve into its fundamental chemical identifiers, propose a viable synthetic pathway, predict its physicochemical properties, and discuss its potential applications in the field of drug discovery.

Chemical Identity and Structural Descriptors

A precise understanding of a molecule's structure is paramount for any research and development endeavor. The following identifiers for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid have been generated based on its IUPAC name.

IdentifierValue
IUPAC Name 6-(4-methoxy-4-tetrahydropyranyl)pyridine-3-carboxylic acid
SMILES String COC1(CCCOC1)c2cccc(n2)C(=O)O
InChI Key FJJIRZJGJWHGTM-UHFFFAOYSA-N
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol

digraph "6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O4 [label="O"]; C13 [label="C"];

// Positioning nodes N1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="2.4,0!"]; O1 [pos="2.4,1.2!"]; O2 [pos="3.6,-0.3!"]; C8 [pos="-2.4,0!"]; C9 [pos="-3.6,-0.7!"]; O3 [pos="-3.6,-2.1!"]; C10 [pos="-2.4,-2.8!"]; C11 [pos="-1.2,-3.5!"]; C12 [pos="-2.4,1.4!"]; O4 [pos="-3.6,2.1!"]; C13 [pos="-4.8,1.4!"];

// Edges for pyridine ring C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6;

// Edges for carboxylic acid C6 -- C7; C7 -- O1 [style=double]; C7 -- O2;

// Edges for tetrahydropyran ring C2 -- C8; C9 -- C8; O3 -- C9; C10 -- O3; C11 -- C10; C8 -- C11;

// Edges for methoxy group C8 -- O4; O4 -- C13; }

Figure 1: 2D structure of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Rationale and Potential Applications in Drug Discovery

The structure of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid incorporates two key pharmacophores: the nicotinic acid scaffold and a substituted tetrahydropyran (THP) ring. This combination suggests several potential applications in medicinal chemistry.

Nicotinic Acid Scaffold: Nicotinic acid (vitamin B3) and its derivatives are known to exhibit a wide range of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects[1][2]. The pyridine-3-carboxylic acid motif is a privileged structure in drug design, appearing in numerous approved drugs and clinical candidates[3]. Its ability to act as a hydrogen bond donor and acceptor, as well as its involvement in various biological pathways, makes it a versatile starting point for the development of new therapeutic agents.

Tetrahydropyran (THP) Moiety: The THP ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other cyclic systems, such as cyclohexane or phenyl rings. Its introduction can lead to improved physicochemical properties, including enhanced solubility and metabolic stability. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets. The 4-methoxy substitution on the THP ring further modulates its lipophilicity and conformational preferences.

Given these structural features, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid could be investigated for a variety of therapeutic targets, including but not limited to those associated with metabolic disorders, inflammation, and cardiovascular diseases.

Proposed Synthetic Pathway

As this molecule is not commercially available, a de novo synthesis is required. A plausible and efficient synthetic route can be designed based on established palladium-catalyzed cross-coupling reactions, which are workhorses in modern pharmaceutical synthesis. The proposed pathway involves a Suzuki-Miyaura coupling reaction followed by ester hydrolysis.

Synthetic_Pathway start1 Ethyl 6-chloronicotinate intermediate Ethyl 6-(4-methoxyoxan-4-yl)nicotinate start1->intermediate Pd catalyst, base (Suzuki-Miyaura Coupling) start2 Potassium (4-methoxytetrahydropyran-4-yl)trifluoroborate start2->intermediate product 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid intermediate->product Base, H2O (Hydrolysis)

Figure 2: Proposed synthetic pathway for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The key C-C bond formation between the pyridine and tetrahydropyran rings can be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is well-precedented for the coupling of heteroaryl halides with organoboron reagents and is known for its high functional group tolerance[4][5].

  • Starting Materials: Commercially available ethyl 6-chloronicotinate will serve as the electrophilic partner. The organoboron partner, potassium (4-methoxytetrahydropyran-4-yl)trifluoroborate, can be prepared from 4-methoxytetrahydropyran-4-one through a multi-step sequence involving Grignard addition or a similar nucleophilic addition followed by borylation. Organotrifluoroborates are often preferred due to their stability and ease of handling[6].

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system involving a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos), will be employed[7].

  • Base and Solvent: A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species. The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water[8][9].

Step 2: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

  • Reagents: The hydrolysis can be readily achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the carboxylic acid product[10][11].

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from similar procedures[7][8])
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 6-chloronicotinate (1.0 equiv), potassium (4-methoxytetrahydropyran-4-yl)trifluoroborate (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 6-(4-methoxyoxan-4-yl)nicotinate.

Experimental Protocol: Ester Hydrolysis (General Procedure[10][11])
  • Dissolve the ethyl 6-(4-methoxyoxan-4-yl)nicotinate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3.0 equiv).

  • Heat the mixture to reflux or stir at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to approximately pH 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for assessing its drug-likeness and potential for further development. The following properties are estimated based on the structure of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid and data from analogous compounds.

PropertyPredicted ValueRationale/Significance
LogP (octanol/water) ~1.5 - 2.5This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability.
pKa (acidic) ~4.0 - 5.0The carboxylic acid group is expected to have a pKa in this range, typical for nicotinic acid derivatives. This will influence its charge state at physiological pH.
pKa (basic) ~2.5 - 3.5The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the carboxylic acid group.
Aqueous Solubility ModerateThe presence of polar functional groups (carboxylic acid, ether oxygens, pyridine nitrogen) should confer reasonable aqueous solubility, particularly at pH values above the acidic pKa.
Hydrogen Bond Donors 1 (from COOH)The carboxylic acid proton is a hydrogen bond donor.
Hydrogen Bond Acceptors 5 (N, O=C-O, O(ether), O(methoxy))Multiple hydrogen bond acceptors can facilitate interactions with biological targets and improve solubility.

Conclusion and Future Directions

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid represents a novel chemical entity with significant potential for drug discovery. Its hybrid structure, combining the well-established nicotinic acid scaffold with a property-modulating tetrahydropyran moiety, makes it an attractive candidate for screening against a variety of biological targets. The proposed synthetic route, utilizing a robust Suzuki-Miyaura coupling, provides a clear path for its preparation in a laboratory setting.

Future research should focus on the successful synthesis and characterization of this compound. Following its synthesis, a thorough in vitro pharmacological evaluation against a panel of relevant biological targets is warranted. Furthermore, detailed physicochemical property determination and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial in assessing its potential as a lead compound for drug development.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Kamal, A., & Akhter, S. (2011). Recent advances in the synthesis of nicotinic acid derivatives. Mini-reviews in organic chemistry, 8(3), 263-285.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling. Journal of organometallic chemistry, 653(1-2), 34-40.
  • Organic Syntheses. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link][4][12]

  • PubChem. (n.d.). 6-methoxy-4-methylpyridine-3-carboxylic acid. Retrieved from [Link][3][13]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link][1]

  • Annual Reviews. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link][14][15]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PMC. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link][9][16]

  • ScholarlyCommons. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Retrieved from [Link]

  • PMC. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety Profile and Hazard Management of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the anticipated safety profile and recommended handling procedures for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. As is common with novel chemical entities in research and development, a specific, officially registered Safety Data Sheet (SDS) for this compound is not yet available. Consequently, this document employs a foundational, scientifically-grounded approach to hazard assessment by analyzing the toxicological and safety data of structurally analogous compounds, specifically focusing on the pyridine carboxylic acid scaffold. This methodology allows for a robust, inferred safety profile to guide laboratory practices and risk mitigation strategies.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical properties.[1] Compounds built upon this heterocyclic core are integral to a wide array of pharmaceuticals and functional materials.[1][2] Understanding the inherent reactivity and potential hazards of this chemical class is paramount for ensuring laboratory safety.

Anticipated Hazard Identification and GHS Classification

The hazard profile for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is extrapolated from established data on substituted pyridine carboxylic acids. The primary hazards associated with this class of compounds typically involve irritation to the skin and eyes, and potential respiratory tract irritation if inhaled as a dust or aerosol.[3][4][5]

Inferred GHS Classification

Based on the consistent classification of analogous pyridine carboxylic acids, the following GHS classification is anticipated.

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowed[5][7][8]

This table represents an inferred classification based on available data for structurally related compounds. A definitive classification can only be established through specific toxicological testing of the compound itself.

GHS Label Elements

The corresponding GHS pictograms and signal word provide an immediate visual reference for the primary hazards.

Caption: Anticipated GHS Pictogram and Signal Word.

Risk Assessment and Hierarchy of Controls

A systematic approach to risk management is essential when handling any chemical of unknown or inferred toxicity. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required research compound) Substitution Substitution (Not applicable for required research compound) Elimination->Substitution Engineering Engineering Controls (e.g., Certified Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for risk mitigation.

Engineering Controls

The primary engineering control for handling this compound, particularly in solid (powder) form, is a certified chemical fume hood.[9] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation exposure.[9][10] Workstations should also be equipped with readily accessible eyewash stations and safety showers.[11]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound, including weighing, dissolution, reaction setup, and cleanup.

  • Training: All personnel must be trained on the potential hazards of pyridine derivatives and the specific procedures outlined in the SOPs.

  • Labeling: All containers holding the compound must be clearly labeled with the chemical name and appropriate hazard warnings.[9]

Personal Protective Equipment (PPE)

Given the anticipated skin and eye irritation, appropriate PPE is mandatory.[9]

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Nitrile or neoprene gloves should be worn.[9] Latex gloves are not recommended as they offer inferior chemical resistance.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be required for specific procedures such as large-scale transfers or spill cleanup, based on a formal risk assessment.

Safe Handling and Experimental Protocols

Adherence to meticulous laboratory technique is crucial for minimizing exposure risk.

Protocol for Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.

Safe_Handling_Workflow cluster_workflow Workflow: Weighing and Dissolution Start 1. Prepare Work Area (Decontaminate surface in fume hood) Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Don_PPE Weigh 3. Weigh Compound (Use anti-static weigh boat inside fume hood) Don_PPE->Weigh Transfer 4. Transfer to Vessel (Carefully add solid to flask) Weigh->Transfer Add_Solvent 5. Add Solvent (Slowly add solvent to dissolve) Transfer->Add_Solvent Cap_Mix 6. Cap and Mix (Cap flask and mix until dissolved) Add_Solvent->Cap_Mix Label 7. Label Solution (Chemical Name, Concentration, Date, Hazards) Cap_Mix->Label Clean 8. Decontaminate & Dispose (Clean work area, dispose of waste properly) Label->Clean

Caption: Standard workflow for safe handling.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment (spatula, weigh boat, flask, solvent).

  • PPE: Don all required personal protective equipment as detailed in Section 2.3.

  • Weighing: Perform all weighing operations within the fume hood to contain any dust. Use an anti-static weigh boat to prevent scattering of the powder.

  • Transfer: Carefully transfer the weighed solid into the designated flask. Avoid creating dust clouds.

  • Dissolution: Slowly add the desired solvent to the flask.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents.[13]

  • Waste Disposal: Dispose of waste materials in accordance with institutional, local, and national regulations.[4] Uncleaned containers should be treated as the product itself.[4]

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel from the area.[14] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), sweep it up, and place it in a sealed container for disposal.[12][15] Ventilate the area thoroughly until the cleanup is complete.[15] Do not allow the material to enter drains or waterways.[10][12]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][9][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][15][16]

Stability and Reactivity

  • Reactivity: As a pyridine derivative, the compound is a weak base and can react with strong acids. The carboxylic acid moiety can react with bases.

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid creating dust, and keep away from heat, sparks, and open flames.[14][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][13]

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[13][16]

References

  • Jubilant Ingrevia Limited. (2024, April 3).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Loba Chemie.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Sigma-Aldrich Inc. (2025, September 27). Safety Data Sheet: 2,6-Pyridinedicarboxylic acid.
  • Spectrum Chemical. (2018, July 23).
  • PubChem. Picolinic acid | C6H5NO2 | CID 1018.
  • KISHIDA CHEMICAL CO., LTD.
  • Fisher Scientific.
  • Ing. Petr Švec - PENTA s.r.o. (2025, March 31).
  • Fisher Scientific. (2010, June 22). SAFETY DATA SHEET: 2-Methoxypyridine-3-boronic acid.
  • Carl ROTH. (2025, March 31).
  • Fisher Scientific.
  • BASF. (2025, November 14). Safety Data Sheet: Imazethapyr Herbicide Technical.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methylpyridin-1-ium iodide.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-2-methoxypyridine-4-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (3-(tert-Butoxy)pyridin-4-yl)methanamine.
  • Combi-Blocks, Inc. (2024, May 16). Safety Data Sheet: 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • PubChem. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461.
  • PubChemLite. 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3).
  • Al-Bogami, A. S., et al. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • American Chemical Society. (2026, February 25). Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. Organic Letters.
  • Wikipedia. Imazapyr.
  • NIST. 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook.
  • Sigma-Aldrich. 4-Methoxy-pyridine-2-carboxylic acid amide AldrichCPR.

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6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid: A Medicinal Chemistry Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry profile, synthetic utility, and application of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (CAS 2253641-21-1), a privileged scaffold in the design of allosteric kinase inhibitors, particularly for the TYK2/JAK family.

Executive Summary

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid represents a highly optimized "Left-Hand Side" (LHS) scaffold used in modern drug discovery. It combines a nicotinic acid core (for amide coupling) with a 4-methoxy-tetrahydropyran (oxane) ring at the C6 position.

This specific arrangement addresses three critical challenges in kinase inhibitor design:

  • Metabolic Stability: The 4-methoxy group blocks the metabolically vulnerable 4-position of the oxane ring (a common soft spot for CYP450 oxidation).

  • Physicochemical Balance: The oxane ring lowers LogP compared to carbocyclic analogs (like cyclohexane) while maintaining hydrophobic bulk, improving solubility and oral bioavailability.

  • Vector Positioning: The C6-substitution forces the pyridine nitrogen and the amide carbonyl (formed from the acid) into a specific conformation, often critical for binding in the JH2 pseudokinase domain of TYK2.

Physicochemical & Structural Profile[1][2][3][4]

This scaffold is a classic example of bioisosteric replacement and conformational restriction .

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₂H₁₅NO₄Low MW fragment leaves room for complex "Right-Hand Side" binders.
Molecular Weight 237.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~0.8 - 1.2Optimal lipophilicity range; the ether oxygen reduces LogP vs. alkyl analogs.
H-Bond Donors 1 (Acid OH)Becomes 0 after amide coupling (desirable for permeability).
H-Bond Acceptors 4 (Pyridine N, 2x Ether O, Carbonyl)Pyridine N often engages in water-mediated H-bonds in the solvent front.
Topology C6-Quaternary CenterThe gem-disubstituted nature at the oxane C4 position restricts rotation, reducing entropy penalty upon binding.
Structural Logic: The "Methoxy Effect"

The choice of a methoxy group over a hydroxyl group at the quaternary center is deliberate. While a hydroxyl group (tertiary alcohol) is polar, it can be a liability for permeability (PSA) and Phase II conjugation (glucuronidation). Capping it as a methyl ether retains the dipole and shape but eliminates the H-bond donor, often improving membrane permeability (P_app) and blood-brain barrier (BBB) penetration if required.

Synthetic Methodologies

The synthesis of this scaffold requires constructing the quaternary center at the pyridine C6 position. The most robust industrial route utilizes Turbo-Grignard mediated metal-halogen exchange followed by nucleophilic addition to a ketone.

DOT Diagram: Synthetic Workflow

Synthesis SM1 Methyl 6-chloronicotinate (Starting Material) Intermediate1 Magnesiate Species (In situ) SM1->Intermediate1 -78°C, THF Reagent1 iPrMgCl·LiCl (Turbo Grignard) Reagent1->Intermediate1 Alcohol Tertiary Alcohol Intermediate Intermediate1->Alcohol + Ketone Ketone Tetrahydro-4H-pyran-4-one Ketone->Alcohol Ester Methyl Ether Ester Alcohol->Ester Methylation Methylation NaH / MeI (O-Methylation) Methylation->Ester Product Final Scaffold: 6-(4-Methoxyoxan-4-yl) pyridine-3-COOH Ester->Product Saponification Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Caption: Step-wise synthesis of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid via metal-halogen exchange and O-alkylation.

Detailed Experimental Protocol

Note: All reactions involving organometallics must be performed under an inert atmosphere (Argon/Nitrogen) with anhydrous solvents.

Step 1: Formation of the Tertiary Alcohol
  • Setup: Charge a flame-dried 3-neck flask with Methyl 6-chloronicotinate (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo Grignard) (1.1 eq) over 20 minutes. Maintain temperature below -70°C. Stir for 30 minutes to ensure complete magnesiation.

  • Addition: Add Tetrahydro-4H-pyran-4-one (1.2 eq) dissolved in minimal THF dropwise.

  • Workup: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Validation: LC-MS should show the mass of the alcohol adduct (M+1 ≈ 252).

Step 2: O-Methylation (The "Methoxy" Installation)
  • Setup: Dissolve the crude tertiary alcohol (1.0 eq) in anhydrous DMF (0.3 M) at 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH) (60% dispersion, 1.5 eq). Evolution of H₂ gas will occur. Stir for 30 mins at 0°C.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with ice water. Extract with EtOAc. Critical: Wash organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Saponification
  • Hydrolysis: Dissolve the methyl ester in THF/MeOH/Water (3:1:1). Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

  • Isolation: Acidify to pH ~3-4 with 1N HCl. The product often precipitates or can be extracted with 10% MeOH in DCM.

  • Final Product: White solid. CAS 2253641-21-1 .

Medicinal Chemistry Applications

This scaffold is primarily utilized in the development of Type IV (Allosteric) Kinase Inhibitors , specifically targeting the JH2 (Pseudokinase) domain of the JAK family (e.g., TYK2).

Mechanism of Action (TYK2 Context)

Unlike orthosteric inhibitors that bind the ATP pocket (JH1), allosteric inhibitors using this scaffold bind to the regulatory JH2 domain. The pyridine-3-carboxylic acid moiety serves as a linker, forming an amide bond with a "Right-Hand Side" amine (often a pyrazole or triazole derivative) that anchors the molecule.

The 6-(4-methoxyoxan-4-yl) group projects into a specific solvent-exposed cleft or a hydrophobic sub-pocket, providing:

  • Shape Complementarity: The chair conformation of the oxane ring fills the pocket volume.

  • Solubility Handle: The ether oxygens interact with solvent water, improving the overall drug-like properties of the final inhibitor.

DOT Diagram: Pharmacophore Map

Pharmacophore cluster_logic Design Rationale Scaffold Scaffold Core: Pyridine-3-Carboxamide Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide C3 Position Oxane 4-Methoxyoxane Ring (Solubility & Shape) Scaffold->Oxane C6 Position (Rigid Vector) Target TYK2 JH2 Domain (Allosteric Pocket) Amide->Target Key H-Bonds (Val/Ala Backbone) Oxane->Target Hydrophobic Fill + Solvent Interaction Rationale1 Metabolic Stability (Blocked C4) Oxane->Rationale1 Rationale2 Lower LogD (vs Cyclohexyl) Oxane->Rationale2

Caption: Pharmacophore mapping of the scaffold within the TYK2 allosteric binding context.

References

  • Burke, J. R., et al. (2019). "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine. Link

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. Link

  • Chawla, G., et al. (2023). "Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors." Cell Chemical Biology. Link

  • PubChem Compound Summary. (2025). "6-(4-Methoxytetrahydro-2H-pyran-4-yl)nicotinic acid." National Center for Biotechnology Information. Link

Sources

Literature review of pyridine-3-carboxylic acid derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridine-3-Carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with certain molecular frameworks consistently yielding successful drug candidates. Among these, the pyridine ring, a nitrogen-bearing heterocycle, has proven to be a particularly fruitful scaffold.[1][2][3] Its unique electronic properties, including its polarity and ability to act as a hydrogen bond acceptor, make it a versatile building block for engaging with biological targets.[2][4] This guide delves into the rich pharmacology of a specific, highly influential derivative: pyridine-3-carboxylic acid, also known as nicotinic acid or niacin. This "privileged scaffold" is the backbone of a diverse array of approved drugs, treating conditions from tuberculosis and cardiovascular disease to inflammation and depression.[3][4][5]

This document will explore the therapeutic landscape of pyridine-3-carboxylic acid derivatives, dissecting the mechanisms of action of key drugs, examining structure-activity relationships, and providing insights into the causality behind their design and application.

Therapeutic Applications: A Journey Through Diverse Pharmacologies

The structural simplicity of the pyridine-3-carboxylic acid core belies its profound functional diversity. By modifying the substituents on the pyridine ring and the carboxylic acid moiety, medicinal chemists have unlocked a wide spectrum of biological activities. This section will explore the major therapeutic classes that have emerged from this single, foundational scaffold.

Antitubercular Agents: The Enduring Legacy of Isoniazid

Tuberculosis (TB) remains a formidable global health challenge, and for decades, Isoniazid (Isonicotinic acid hydrazide) has been a first-line treatment.[6][7] Discovered in the 1950s, its high efficacy, low cost, and bactericidal activity against actively dividing mycobacteria have cemented its role in combination therapy.[6][7]

Mechanism of Action: A Prodrug Strategy

Isoniazid is a prodrug, meaning it requires activation within the target pathogen, Mycobacterium tuberculosis.[7][8] This specificity is a key element of its therapeutic profile.

  • Uptake and Activation: Isoniazid enters the mycobacterial cell via passive diffusion.[7] Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[6][7][9]

  • Radical Formation: KatG converts Isoniazid into a series of reactive species, including an isonicotinic acyl radical.[6][9]

  • Target Inhibition: This activated form covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[6][9] This complex is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[6][7][8]

  • Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[7][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[7][10] By inhibiting their synthesis, Isoniazid disrupts cell wall integrity, leading to bacterial cell death.[8][10]

Isoniazid_MOA cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct Nicotinoyl-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Mycolic_Acid->Death Disruption leads to

Isoniazid's prodrug activation and mechanism of action.

Causality in Action: The reliance on a specific bacterial enzyme (KatG) for activation makes Isoniazid highly selective for mycobacteria. However, this is also its Achilles' heel; mutations in the katG gene are a primary cause of clinical resistance to the drug.[6][8]

Drug Profile: Isoniazid
IUPAC Name Pyridine-4-carbohydrazide[9]
Primary Indication Tuberculosis[9]
Mechanism of Action Prodrug; inhibits mycolic acid synthesis via InhA inhibition[6][7][10]
Activating Enzyme Catalase-peroxidase (KatG)[6][8]
Metabolism Liver (Acetylation via NAT2)[7]
Key Side Effects Hepatotoxicity, peripheral neuropathy (Vitamin B6 deficiency)[7][9]
Cardiovascular Therapeutics: A Tale of Two Mechanisms

The pyridine-3-carboxylic acid scaffold has given rise to two important cardiovascular drugs, Niacin and Nicorandil, which operate through entirely distinct mechanisms to manage dyslipidemia and angina, respectively.

Used pharmacologically since 1955, Niacin is the oldest and most effective agent for raising levels of high-density lipoprotein (HDL) cholesterol. Its primary use is in treating dyslipidemia, a condition characterized by unhealthy levels of lipids (fats) in the blood.[11][12]

Mechanism of Action: Lipid Modulation

Niacin's effects on blood lipids are multifaceted:

  • Inhibition of Lipolysis: In adipose (fat) tissue, niacin inhibits the breakdown of triglycerides, which reduces the mobilization of free fatty acids (FFAs) to the liver.[11]

  • Reduced VLDL and LDL Production: The liver uses FFAs to synthesize triglycerides, which are then packaged into very-low-density lipoprotein (VLDL) particles and secreted into the bloodstream. By reducing the FFA supply, niacin decreases hepatic triglyceride synthesis.[13] This, in turn, leads to reduced secretion of VLDL and its byproduct, low-density lipoprotein (LDL) cholesterol.[14][13] A key molecular target in this process is the direct inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), an essential enzyme for triglyceride synthesis.[13]

  • Increased HDL Levels: Niacin slows the breakdown (catabolism) of apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[13] This increases the half-life of HDL particles, leading to higher circulating levels of "good" cholesterol.[13]

Niacin_MOA cluster_liver Liver cluster_adipose Adipose Tissue DGAT2 DGAT2 Enzyme TG_Synth Triglyceride Synthesis DGAT2->TG_Synth VLDL VLDL Secretion TG_Synth->VLDL LDL LDL Levels VLDL->LDL converted to ApoAI ApoA-I Catabolism HDL HDL Levels ApoAI->HDL determines Lipolysis Lipolysis FFA Free Fatty Acids (FFA) Lipolysis->FFA FFA->TG_Synth supplies Niacin Niacin Niacin->DGAT2 Inhibits Niacin->ApoAI Inhibits Niacin->Lipolysis Inhibits

Niacin's multi-pronged mechanism for lipid regulation.

Nicorandil is an antianginal medication used to treat chest pain resulting from myocardial ischemia.[15] Its innovation lies in a dual mechanism of action that addresses both preload and afterload on the heart, effectively reducing myocardial oxygen demand while improving coronary blood flow.[16][17][18]

Mechanism of Action: A Dual Vasodilator The nicorandil structure cleverly combines two pharmacophores: a nicotinamide moiety and a nitrate group.[17]

  • Potassium Channel Activation: The nicotinamide portion acts as an opener of ATP-sensitive potassium (KATP) channels in the smooth muscle of arterial blood vessels.[16][17] Opening these channels leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels. The resulting decrease in intracellular calcium causes arterial vasodilation, reducing afterload (the resistance the heart pumps against).[16][18]

  • Nitrate-like Effects (NO Donation): The nitrate moiety acts as a nitric oxide (NO) donor.[15][16] NO activates guanylate cyclase, increasing cyclic GMP (cGMP) levels in venous smooth muscle cells.[15][19] This cascade leads to venodilation, which decreases preload (the volume of blood returning to the heart), thereby reducing myocardial wall tension.[16][17]

This balanced vasodilation of both arteries and veins reduces the heart's workload and improves oxygen supply to the myocardium.[18][19] Furthermore, the activation of KATP channels is believed to mimic ischemic preconditioning, providing a cardioprotective effect against ischemia-reperfusion injury.[16][18]

Drug Profile: Cardiovascular Agents
Niacin Nicorandil
Primary Indication Dyslipidemia[11][12]Angina Pectoris[15]
Mechanism of Action Inhibits hepatic triglyceride synthesis; reduces HDL catabolism[13]KATP channel opener and Nitric Oxide (NO) donor[16][17][18]
Key Molecular Target(s) DGAT2[13]ATP-sensitive K+ channels, Guanylate Cyclase[15][16]
Primary Effect Lowers LDL/Triglycerides, Raises HDL[11][12]Arterial and venous vasodilation[18][19]
Notable Side Effect Cutaneous flushing[12][20]Headache[16]
Anti-inflammatory Drugs: Niflumic Acid

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[21][22] It is used for its analgesic and anti-inflammatory properties in conditions like rheumatoid arthritis.[21][23]

Mechanism of Action: COX Inhibition and Beyond

Like other NSAIDs, the primary mechanism of niflumic acid is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[21][22] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22] By blocking prostaglandin synthesis, niflumic acid effectively reduces these symptoms.[21]

Interestingly, research suggests niflumic acid and its derivatives possess additional mechanisms, including the modulation of ion channels such as chloride and potassium channels, which may contribute to its overall pharmacological profile.[21][22] The pyridine-3-carboxylic acid core is a common scaffold for developing novel anti-inflammatory agents, with studies exploring derivatives that show potent activity, sometimes comparable to or exceeding that of established drugs.[24][25][26]

Central Nervous System Agents: Gepirone

Gepirone is an antidepressant and anxiolytic of the azapirone class, recently approved for the treatment of major depressive disorder (MDD).[27][28][29] It represents a significant application of the pyridine scaffold in targeting CNS disorders.

Mechanism of Action: A Selective Serotonin Receptor Agonist

Gepirone's therapeutic effects are mediated by its activity as a selective partial agonist of the serotonin 5-HT1A receptor.[27][28][30] It has greater selectivity for this receptor compared to older azapirones like buspirone.[27]

  • Presynaptic Action: Initially, gepirone acts on presynaptic 5-HT1A autoreceptors on serotonin neurons. This reduces the firing rate of these neurons and decreases serotonin release, an effect that may contribute to a delay in therapeutic onset.

  • Postsynaptic Action & Desensitization: With chronic administration, the presynaptic autoreceptors become desensitized. This, combined with direct agonism at postsynaptic 5-HT1A receptors in key brain regions like the hippocampus and cortex, leads to an overall enhancement of serotonergic neurotransmission, which is believed to underlie its antidepressant and anxiolytic effects.[27]

An active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), is an antagonist at α2-adrenergic receptors, which may also contribute to the drug's overall clinical profile.[28][31] A key advantage highlighted in its development is a lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs).[27]

Structure-Activity Relationships (SAR) and Lead Optimization

The versatility of the pyridine-3-carboxylic acid scaffold stems from the ability to fine-tune its pharmacological activity through chemical modification at several key positions.[4] The electron-deficient nature of the pyridine ring facilitates interactions like π-π stacking, while the nitrogen atom and the carboxylic acid group are prime sites for hydrogen bonding and metal coordination.[4]

Key modification points on the pyridine-3-carboxylic acid scaffold.
  • The Carboxylic Acid Group (Position 3): This is arguably the most critical functional group. As seen in Isoniazid, converting it to a hydrazide was essential for antitubercular activity. In Nicorandil, it is an amide linkage to an ethyl nitrate group, creating the dual-action molecule. In Niflumic acid, it remains a carboxylic acid, crucial for its NSAID activity.

  • Position 2: Substitution at this position is common for anti-inflammatory derivatives. In Niflumic acid, the attachment of a substituted aniline ring at C2 is a defining feature of the fenamate class.

  • Position 4: The location of the carbohydrazide in Isoniazid is at the 4-position (isonicotinic acid), not the 3-position. This highlights that while the pyridine carboxylic acid scaffold is versatile, the specific isomer is critical. However, the principles of its chemical utility remain the same. The guide focuses on the 3-position due to its prevalence in Niacin and Nicorandil, but the broader family is pharmacologically rich.[4][32]

  • Other Ring Positions (5 and 6): These positions are often substituted with small groups (e.g., halogens, methyl groups) to modulate the electronic properties, metabolic stability, and lipophilicity of the molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate novel pyridine-3-carboxylic acid derivatives as potential anti-inflammatory agents, a fundamental step is to determine their ability to inhibit COX-1 and COX-2 enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology: Chromogenic Assay

This protocol is based on the principle that COX enzymes exhibit a peroxidase activity, which can be measured using a colorimetric probe.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of Heme cofactor.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare a solution of the chromogenic probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Dissolve test compounds and a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO to create stock solutions. Prepare serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the serially diluted test compound or reference drug (or DMSO for control wells).

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of arachidonic acid solution to all wells.

    • Immediately add 10 µL of the chromogenic probe (TMPD).

    • Shake the plate and measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Causality and Self-Validation: This protocol includes both positive controls (known NSAIDs) and negative controls (DMSO vehicle) to validate the assay's performance. Comparing the IC50 values for COX-1 and COX-2 allows for the determination of a compound's selectivity, a critical factor in predicting its gastrointestinal side-effect profile. A high COX-2/COX-1 selectivity ratio is a desirable trait for new anti-inflammatory drug candidates.

Conclusion and Future Perspectives

The pyridine-3-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. From the life-saving antitubercular action of Isoniazid to the lipid-modulating effects of Niacin and the innovative dual-action of Nicorandil, this core has given rise to a remarkable portfolio of medicines. Its derivatives continue to be explored for a wide range of conditions, including cancer, diabetes, and neurodegenerative diseases.[4][33][34]

The future of research in this area will likely focus on leveraging modern drug design techniques. In silico modeling can predict binding interactions and guide the synthesis of more potent and selective derivatives.[35] The exploration of novel bioisosteres for the carboxylic acid group could lead to compounds with improved pharmacokinetic properties. As our understanding of disease biology deepens, the pyridine-3-carboxylic acid scaffold will undoubtedly remain a valuable and enduring tool in the arsenal of medicinal chemists, promising new therapies for years to come.

References

  • Isoniazid - Wikipedia.
  • Mechanism of action of Isoniazid - ChemicalBook.
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  • What is the mechanism of action (MOA) of Nicorandil? - Dr.Oracle.
  • niacin (vitamin B3, nicotinic acid).
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  • Design and synthesis of niflumic acid-based N-acylhydrazone derivatives as novel anti-inflammatory and analgesic agents | Request PDF - ResearchG
  • Niflumic acid-collagen delivery systems used as anti-inflammatory drugs and analgesics in dentistry | Request PDF - ResearchG
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
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  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
  • (PDF)
  • (PDF)
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  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed.
  • [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - ResearchG
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
  • Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed.
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  • Gepirone hydrochloride | 5-HT1A Agonist | MedChemExpress.
  • Gepirone – Knowledge and References - Taylor & Francis.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Gepirone: a selective partial agonist of the 5-HT1A receptor in the treatment of depression | Request PDF - ResearchG
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
  • (June 27 2011) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher.

Sources

A Technical Guide to the Thermodynamic Stability Assessment of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of the thermodynamic stability of 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid, a novel chemical entity. We will explore the critical solid-state and solution-state characterization techniques required to build a robust stability profile. Methodologies including thermal analysis, hygroscopicity assessment, forced degradation studies, and stability-indicating analytical method development will be detailed, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols necessary to de-risk development and ensure product quality.

Introduction: The Imperative of Stability Profiling

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is contingent upon a thorough understanding of its physicochemical properties.[1] Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[2] For 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid, a molecule featuring a pyridine carboxylic acid core and a methoxyoxane substituent, a proactive and systematic stability assessment is critical. The presence of an ether linkage and a carboxylic acid functional group suggests potential susceptibility to hydrolysis, while the crystalline structure may be sensitive to humidity and temperature.

This document serves as a comprehensive guide to establishing the intrinsic stability of this compound. We will detail the core analytical techniques and experimental designs that form a robust stability program, adhering to the principles outlined in the ICH Q1A(R2) guideline for stability testing.[3][4]

Foundational Analysis: Solid-State Characterization

The solid state of an API governs its handling, processing, and long-term stability.[5] Before initiating long-term studies, a foundational understanding of the material's solid-state properties is essential.[6] This involves a suite of analytical techniques designed to probe its thermal behavior, crystalline structure, and interaction with atmospheric moisture.

Thermal Analysis: Uncovering Thermal Events

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition behavior of pharmaceutical materials.[7] They provide critical data on melting points, phase transitions, and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is a primary tool for determining the melting point, which is a key indicator of purity, and for identifying different crystalline forms (polymorphs) that may have different stabilities and solubilities.[9][10] A sharp endotherm typically indicates the melting of a stable crystalline form, whereas complex thermal events may suggest polymorphism or degradation.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[11] This technique is crucial for quantifying the loss of volatiles (like water or residual solvents) and determining the temperature at which significant thermal decomposition begins.[12][13] For 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid, a TGA scan would reveal its decomposition profile, helping to define maximum temperature limits for manufacturing processes like drying.

Crystallinity and Polymorphism: The Role of X-Ray Powder Diffraction (XRPD)

Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[14] Different polymorphs can have distinct physical properties, including stability and bioavailability, making polymorph screening a critical step.[15]

  • X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form of an API.[16] Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint."[17] An initial XRPD scan establishes the baseline crystalline form of the initial batch of 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid. This pattern is then used as a reference in stability studies to detect any changes in the solid form over time or under stress.[18]

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

A material's affinity for water vapor can significantly impact its stability, flowability, and formulation.[19] Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[20]

  • Rationale: The DVS isotherm reveals the extent and rate of water uptake.[21] This information is critical for determining if 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid is non-hygroscopic, hygroscopic, or deliquescent. The results directly inform handling procedures (e.g., need for a controlled-humidity environment) and packaging requirements.[22][23]

Diagram 1: Overall Workflow for Stability Assessment

G cluster_solid Solid-State Characterization cluster_solution Solution-State & Degradation Pathway Assessment ss_start API Bulk Sample dsc DSC (Thermal Transitions) ss_start->dsc tga TGA (Decomposition Temp) ss_start->tga xrpd XRPD (Crystalline Form ID) ss_start->xrpd dvs DVS (Hygroscopicity) ss_start->dvs report Comprehensive Stability & Degradation Profile dsc->report tga->report xrpd->report dvs->report sol_start API in Solution forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sol_start->forced_deg hplc Stability-Indicating HPLC-UV/MS Method forced_deg->hplc hplc->report

Caption: Workflow for Thermodynamic Stability Profiling.

Solution-State Stability and Forced Degradation

Understanding how a drug substance behaves in solution is fundamental to developing liquid dosage forms and predicting its stability during manufacturing. Forced degradation, or stress testing, is a critical exercise mandated by ICH guidelines to identify likely degradation products and establish the "stability-indicating" nature of analytical methods.[24][25]

The Objective of Forced Degradation

The core purpose of stress testing is to accelerate the degradation of the API under conditions more severe than those used for long-term stability testing.[26] This helps to:

  • Elucidate potential degradation pathways.[2]

  • Identify degradation products that could form under normal storage conditions.

  • Demonstrate the specificity of the analytical method, ensuring that degradation products do not interfere with the accurate measurement of the API.[27]

Experimental Protocol for Forced Degradation

A single batch of 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid should be subjected to the following conditions as outlined in ICH Q1A(R2).[24] The goal is typically to achieve 5-20% degradation of the API.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add 0.1 N HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the sample and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Add 0.1 N NaOH to the stock solution. Store at room temperature for a specified time. After incubation, neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature for a specified time, protected from light.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) in a neutral pH environment.

  • Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[28] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[29][30]

  • Methodology: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[26] A gradient elution method is often required to separate the API from its more polar or non-polar degradation products.[30]

  • Specificity and Peak Purity: The key validation parameter is specificity.[31] This is demonstrated by showing that the API peak is resolved from all degradation product peaks. A photodiode array (PDA) detector is invaluable for assessing peak purity, ensuring that no degradants are co-eluting with the API.[32]

Predicted Degradation Pathways

Based on the structure of 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Hydrolysis: The ether linkage in the methoxyoxane ring is a potential site for acid-catalyzed hydrolysis. This would cleave the ring, leading to a diol-substituted pyridine derivative.

  • Decarboxylation: Pyridine carboxylic acids can be susceptible to thermal decarboxylation, although this often requires high temperatures.

Diagram 2: Predicted Acid Hydrolysis Pathway

G mol1 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid reagents1 H₃O⁺ mol1->reagents1 mol2 [Intermediate Protonated Ether] reagents2 H₂O mol2->reagents2 mol3 Ring-Opened Product + Methanol reagents1->mol2 Protonation reagents2->mol3 Nucleophilic Attack & Ring Opening

Caption: Predicted Acid-Catalyzed Hydrolysis of the Oxane Ring.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting stability results.

Solid-State Stability Data

The results from the initial solid-state characterization should be tabulated to provide a clear baseline.

Table 1: Initial Solid-State Characterization Summary

ParameterMethodResultInterpretation
Melting PointDSCe.g., 185.2 °C (onset)Indicates a crystalline material with a defined melting transition.[33]
Thermal DecompositionTGAe.g., Onset at 250 °CThe compound is thermally stable up to 250 °C under nitrogen.[34]
Crystalline FormXRPDe.g., Form I (See Ref. Pattern)Establishes the initial polymorphic form for stability tracking.[35]
HygroscopicityDVSe.g., 0.5% mass gain at 80% RHClassified as slightly hygroscopic. Requires protection from high humidity.
Forced Degradation Data

The results from the forced degradation study should be summarized to highlight the conditions under which the molecule degrades and to demonstrate the method's specificity.

Table 2: Summary of Forced Degradation Results

Stress Condition% Assay of API% DegradationNumber of DegradantsPeak Purity of API
Control99.8%0.2%0Pass
0.1 N HCl, 60°C, 24h85.3%14.5%2Pass
0.1 N NaOH, RT, 24h92.1%7.7%1Pass
3% H₂O₂, RT, 24h98.5%1.3%1Pass
Heat (70°C), 48h99.2%0.6%0Pass
Photolytic96.4%3.4%1Pass

Conclusion and Recommendations

A comprehensive thermodynamic stability assessment is a non-negotiable component of pharmaceutical development. For 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid, this guide outlines a systematic, multi-faceted approach. The initial solid-state characterization provides a fundamental understanding of the material's thermal properties, crystallinity, and hygroscopicity. The forced degradation study is instrumental in identifying potential degradation pathways and is essential for the development and validation of a stability-indicating analytical method.

Based on the data gathered through these protocols, scientists can make informed decisions regarding:

  • Storage Conditions: Defining appropriate temperature and humidity controls to ensure the API's integrity.[36]

  • Packaging: Selecting container closure systems that protect against moisture and light if the compound is found to be sensitive.

  • Formulation Strategy: Avoiding excipients or pH conditions that could accelerate degradation.

  • Retest Period: Establishing a scientifically justified retest period or shelf life based on long-term stability data generated under ICH-recommended conditions.[28]

By following this structured approach, development teams can build a robust data package that ensures the quality, safety, and efficacy of the final drug product and satisfies global regulatory expectations.

References

  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Stephenson, G. A., et al. (Eds.). (2020).
  • ICH. (n.d.). Quality Guidelines.
  • GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Brittain, H. G. (2009). Characterization of Pharmaceutical Compounds in the Solid State.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Agno Pharmaceuticals. (n.d.).
  • Pharmaceutical Technology. (2025, March 11).
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  • IRJPMS. (n.d.).
  • PMC. (n.d.).
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kendre, K., et al. (2023, February 28).
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS)
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS).
  • Malvern Panalytical. (2021, December 3). Use X-ray powder diffraction to select stable solid forms.
  • American Pharmaceutical Review. (2011, September 1).
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Triclinic Labs. (n.d.).
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  • PMC. (n.d.).
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption.
  • American Chemical Society. (n.d.). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • UNT Digital Library. (2026, February 9). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • ResearchGate. (n.d.). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). Request PDF.
  • IJSDR. (n.d.).
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  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PharmaTutor. (n.d.).
  • MedCrave online. (2016, December 14).
  • Semantic Scholar. (2021, December 22). Thermodynamic Stability of Fenclorim and Clopyralid.
  • Benchchem. (n.d.). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.

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Methodological & Application

Scalable synthesis protocols for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Manufacturing of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

Executive Summary

The target molecule, 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid (also known as 6-(4-methoxytetrahydro-2H-pyran-4-yl)nicotinic acid), represents a critical pharmacophore found in Acetyl-CoA Carboxylase (ACC) inhibitors and P2X3 antagonists.[1] Its structural complexity lies in the quaternary carbon center linking the pyridine ring to the tetrahydropyran moiety, combined with a sterically hindered tertiary methyl ether.

Standard medicinal chemistry routes often utilize cryogenic lithiation ($ -78^{\circ}\text{C} $) and column chromatography, which are non-viable for kilogram-scale manufacturing.[1] This guide presents a Process-Ready Protocol utilizing Turbo Grignard technology for ambient-temperature metallation, safe methylation of tertiary alcohols, and palladium-catalyzed carbonylation to ensure scalability, safety, and purity.[1]

Retrosynthetic Analysis & Strategy

The scalable route disconnects the molecule at the bi-aryl bond and the carboxylic acid, utilizing 2,5-dibromopyridine as the cost-effective starting material.[1] This avoids the use of unstable pyridine-acid intermediates early in the synthesis.[1]

Retrosynthesis Target Target: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid Int1 Intermediate 1: Methyl 6-(4-methoxyoxan-4-yl)nicotinate Target->Int1 Hydrolysis Int2 Intermediate 2: 2-Bromo-5-(4-methoxyoxan-4-yl)pyridine Int1->Int2 Pd-Carbonylation (CO, MeOH) Int3 Intermediate 3: 4-(5-Bromopyridin-2-yl)oxan-4-ol Int2->Int3 Methylation (NaH, MeI) SM1 Start: 2,5-Dibromopyridine Int3->SM1 Grignard Exchange (iPrMgCl) SM2 Reagent: Tetrahydro-4H-pyran-4-one Int3->SM2 Electrophile

Figure 1: Retrosynthetic strategy focusing on late-stage carbonylation to avoid handling zwitterionic intermediates.

Critical Process Parameters (CPP)

ParameterResearch Scale MethodProcess Scale MethodRationale
Metallation

-BuLi at


-PrMgCl

LiCl at

Safety: Avoids pyrophoric reagents and cryogenic vessels.[1] Selectivity: Turbo Grignard favors Br-Mg exchange at C2 over C5.[1]
Methylation NaH / DMF (RT)NaH / THF (

to Reflux)
Purification: DMF is difficult to remove.[1] THF allows for easier solvent swaps and crystallization.[1]
Carboxylation Lithiation / CO

Pd-Catalyzed CarbonylationScalability: Gas-liquid reactions (CO) are easier to control in autoclaves than quenching lithiated species with dry ice.[1]
Purification Flash ChromatographyCrystallization / Salt FormationThroughput: Chromatography is the bottleneck of scale-up.[1]

Detailed Experimental Protocols

Stage 1: Regioselective Grignard Exchange & Ketone Addition

Objective: Synthesis of 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol.

  • Mechanism: Kinetic control allows selective bromine-magnesium exchange at the 2-position of the pyridine ring due to the inductive effect of the adjacent nitrogen, leaving the 5-bromo position intact for later functionalization.[1]

Reagents:

  • 2,5-Dibromopyridine (

    
     equiv)
    
  • 
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard,
    
    
    in THF) (
    
    
    equiv)
  • Tetrahydro-4H-pyran-4-one (

    
     equiv)
    
  • THF (Anhydrous, 10 vol)

Protocol:

  • Setup: Charge a dry, nitrogen-purged reactor with 2,5-dibromopyridine and THF (

    
     vol). Cool the solution to 
    
    
    
    .
  • Exchange: Add

    
    -PrMgCl
    
    
    
    LiCl solution dropwise, maintaining internal temperature (IT)
    
    
    .
    • Checkpoint: Stir for 30 min at

      
      . Analyze aliquot by HPLC (quench with MeOH) to confirm 
      
      
      
      conversion to the mono-desbromo species.
  • Addition: Add a solution of Tetrahydro-4H-pyran-4-one in THF (

    
     vol) slowly, maintaining IT 
    
    
    
    . The reaction is exothermic.[1]
  • Reaction: Warm to

    
     and stir for 2 hours.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl (
    
    
    
    vol). Separate phases. Extract aqueous layer with EtOAc.[1][2][3][4][5]
  • Isolation: Concentrate organic layers. Crystallize the crude solid from Heptane/EtOAc (

    
    ).[1]
    
    • Target Yield:

      
      [1][5]
      
    • Appearance: White to off-white solid.[1]

Stage 2: O-Methylation of Sterically Hindered Alcohol

Objective: Synthesis of 2-bromo-5-(4-methoxyoxan-4-yl)pyridine.

  • Challenge: Tertiary alcohols on electron-deficient rings are prone to elimination (forming the alkene) rather than methylation.[1] High concentrations of alkoxide must be generated before adding the electrophile.[1]

Reagents:

  • Stage 1 Alcohol (

    
     equiv)[1]
    
  • Sodium Hydride (

    
     dispersion in oil) (
    
    
    
    equiv)[1]
  • Iodomethane (MeI) (

    
     equiv)[1]
    
  • THF (anhydrous, 15 vol) — Note: DMF is avoided to prevent workup emulsions.

Protocol:

  • Deprotonation: Suspend NaH in THF (

    
     vol) at 
    
    
    
    . Add a solution of Stage 1 Alcohol in THF (
    
    
    vol) dropwise.[1][6]
    • Safety: Massive H

      
       evolution.[1] Ensure adequate venting.[1]
      
  • Aging: Stir at

    
     for 1 hour to ensure complete formation of the alkoxide. The solution will turn yellow/orange.[1]
    
  • Methylation: Cool to

    
    . Add MeI dropwise.[1]
    
    • Process Note: Seal the reactor after addition if possible to prevent MeI loss (B.P.

      
      ), or use a reflux condenser with coolant at 
      
      
      
      .[1]
  • Completion: Warm to

    
     and stir for 12 hours.
    
  • Quench: Cool to

    
    . Carefully add water (
    
    
    
    vol) to destroy excess NaH.[1]
  • Purification: Concentrate to remove THF. Partition between MTBE and Water.[1][2] Wash organic layer with brine.[1][5][7]

  • Isolation: Solvent swap to Methanol for the next step, or concentrate to oil. (Purification via silica plug may be required if elimination byproducts

    
    ).[1]
    
Stage 3: Palladium-Catalyzed Carbonylation & Hydrolysis

Objective: Synthesis of 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid.

  • Strategy: Direct carbonylation to the ester allows for purification before the final salt formation.[1]

Reagents:

  • Stage 2 Bromide (

    
     equiv)[1]
    
  • Pd(dppf)Cl

    
     (
    
    
    
    )[1]
  • Triethylamine (

    
     equiv)[1]
    
  • Methanol (

    
     vol)[1][6]
    
  • Carbon Monoxide (CO) (

    
    )[1]
    

Protocol:

  • Carbonylation: Charge autoclave with Stage 2 Bromide, MeOH, Et

    
    N, and catalyst.
    
  • Pressurization: Purge with N

    
     (
    
    
    
    ), then CO (
    
    
    ). Pressurize to
    
    
    CO.
  • Reaction: Heat to

    
     for 12 hours.
    
    • Checkpoint: HPLC should show complete consumption of bromide.[1]

  • Workup: Cool, vent CO (Safety!), and filter through Celite to remove Pd black. Concentrate to obtain the Methyl Ester intermediate .

  • Hydrolysis: Dissolve Ester in THF/Water (

    
    ). Add LiOH (
    
    
    
    equiv).[1] Stir at
    
    
    for 4 hours.[1]
  • Final Isolation:

    • Wash the basic aqueous layer with MTBE (removes non-acidic impurities).[1]

    • Acidify aqueous layer to pH 3-4 with 2N HCl.[1]

    • The product precipitates.[1][4] Filter, wash with water, and dry.[2][5][8]

Process Flow & Logic Diagram

Workflow Step1 Step 1: Grignard Exchange (-10°C, iPrMgCl) Step2 Step 2: Methylation (NaH, MeI, THF) Step1->Step2 Crystallization Step3 Step 3: Carbonylation (Pd, CO, MeOH) Step2->Step3 Solvent Swap Step4 Step 4: Hydrolysis (LiOH, pH Adjustment) Step3->Step4 Filtration

Figure 2: Linear process flow emphasizing purification points (Crystallization/Filtration) rather than chromatography.

Analytical Specifications (Quality Control)

TestMethodSpecification
Identity

-NMR (DMSO-

)
Conforms to structure. Characteristic OMe singlet at

ppm.[1]
Purity HPLC (C18, ACN/H

O + 0.1% TFA)

Area
Residual Solvent GC-HeadspaceTHF

ppm, MeOH

ppm
Pd Content ICP-MS

ppm (Critical for API use)

Safety & Handling

  • Turbo Grignard (

    
    -PrMgCl
    
    
    
    LiCl):
    Water reactive.[1] Although less pyrophoric than
    
    
    -BuLi, it must be handled under inert atmosphere.[1]
  • Sodium Hydride (NaH): Generates flammable H

    
     gas.[1] Reactor headspace must be continuously purged with nitrogen during addition.[1]
    
  • Carbon Monoxide (CO): Highly toxic.[1] Carbonylation must be performed in a rated pressure vessel within a well-ventilated fume hood or designated high-pressure bay with CO sensors.[1]

  • Methyl Iodide (MeI): Alkylating agent/Carcinogen.[1] Use in a closed system.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336. [1]

  • Pfizer Inc. (2018).[1] "Pyridine Derivatives as ACC Inhibitors." World Intellectual Property Organization, WO2018067426.[1] (Describes similar 4-methoxy-4-aryl-tetrahydropyran synthesis).

  • Gilead Sciences. (2013).[1] "Acetyl-CoA Carboxylase Inhibitors." US Patent Application, US20130289027.[1] (Details the synthesis of the 4-methoxy-tetrahydropyran moiety on pyridine rings).

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Chemical Reviews, 110(2), 1024-1068.

Sources

Amide coupling reaction conditions using 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Protocols for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

Executive Summary

This guide details optimized protocols for the amidation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, ALK inhibitors).

The coupling of Compound A presents specific challenges:

  • Zwitterionic Character: The pyridine nitrogen (basic) and carboxylic acid (acidic) form a high-melting, poorly soluble zwitterion, necessitating polar aprotic solvents (DMF, DMSO) or specific solubilizing bases.

  • Moiety Sensitivity: The 4-methoxyoxan-4-yl (4-methoxytetrahydropyran-4-yl) substituent contains a tertiary ether. While chemically robust, it can be sensitive to strong Lewis acids or harsh dehydrating conditions often used to generate acid chlorides.

  • Regiochemistry: The 3-position carboxyl group is electronically deactivated by the pyridine ring, requiring highly active coupling agents.

This note provides three distinct protocols tailored to the scale and reactivity of the amine partner.

Strategic Analysis & Reagent Selection

The choice of coupling strategy depends on the nucleophilicity of the amine and the scale of the reaction.

ParameterMethod A: Discovery (HATU) Method B: Process/Scale (T3P) Method C: Low Reactivity (Ghosez)
Primary Utility HTS, Library Synthesis, Small Scale (<1g)Scale-up (>10g), GMP, Green ChemistryNon-nucleophilic amines (e.g., electron-deficient anilines)
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)T3P (Propanephosphonic acid anhydride)Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine)
Solvent System DMF or DMAcEtOAc / DMF / 2-MeTHFDCM or DCE
Base DIPEA (Hünig's Base)Pyridine or NMM (N-Methylmorpholine)TEA or Pyridine
Workup Aqueous extraction (often requires HPLC purification)Aqueous wash (Water-soluble byproducts)Evaporation / Filtration
Pros Highest activation rate; works for 95% of amines.[1]Safer; easy workup; low epimerization risk.[2][3]Generates mild acid chloride in situ without HCl gas.

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: Rapid synthesis of analogs where yield is prioritized over cost or workup ease.

Reagents:

  • Compound A (1.0 equiv)[4]

  • Amine Partner (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Procedure:

  • Solubilization: Charge a dried reaction vial with Compound A . Add anhydrous DMF. The solid may not dissolve completely until the base is added.

  • Activation: Add DIPEA (2.0 equiv). The mixture should clarify as the zwitterion is broken. Stir for 5 minutes at Room Temperature (RT).

  • Pre-activation: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes. The solution typically turns yellow/orange, indicating the formation of the O-At activated ester.

  • Coupling: Add the Amine Partner (dissolved in minimal DMF) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[5]

    • Note: If the reaction stalls, heat to 40°C. Avoid >60°C to prevent degradation of the HATU or side-reactions at the pyridine nitrogen.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (3x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable / Process Chemistry (T3P)

Best for: Multi-gram scales, avoiding toxic byproducts, and ease of purification.

Reagents:

  • Compound A (1.0 equiv)[4]

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (add minimal DMF if Compound A is insoluble)

Procedure:

  • Slurry: Charge Compound A , the Amine Partner , and the solvent (EtOAc) into the reactor.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 10 minutes.

  • Coupling: Cool the mixture to 0°C. Add T3P solution dropwise over 20 minutes.

    • Mechanistic Insight: T3P acts as a dehydrating agent.[2][6][7] The slow addition prevents exotherms.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Critical Advantage): Add water (equal volume). Stir vigorously for 15 minutes. Separate layers.

    • Wash organic layer with 10% Citric Acid (removes excess pyridine/amine).

    • Wash with sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

    • T3P byproducts are water-soluble phosphates, eliminating the need for chromatography in many cases.

Protocol C: Difficult/Non-Nucleophilic Amines (Ghosez’s Reagent)

Best for: Sterically hindered amines or electron-deficient anilines where HATU/T3P fail.

Reagents:

  • Compound A (1.0 equiv)[4]

  • Ghosez's Reagent (1.2 equiv)

  • Amine Partner (1.2 equiv)

  • Base: TEA or Pyridine (2.5 equiv)

  • Solvent: Dry DCM or CHCl₃

Procedure:

  • Activation: Suspend Compound A in dry DCM at 0°C. Add Ghosez's Reagent dropwise.

  • Acid Chloride Formation: Stir at 0°C to RT for 1–2 hours. The suspension should become a clear solution as the acid converts to the acid chloride.

    • Why Ghosez? Unlike Thionyl Chloride (SOCl₂), Ghosez’s reagent is neutral and does not generate HCl gas, protecting the acid-sensitive methoxy-oxan moiety.

  • Coupling: Add the Amine Partner and Base (TEA/Pyridine) to the solution at 0°C.

  • Reaction: Warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO₃ solution. Extract with DCM.[8]

Workflow Visualization

The following logic tree guides the researcher in selecting the appropriate protocol based on substrate properties.

AmideCouplingStrategy Start Start: Coupling 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsNucleophilic Is Amine Nucleophilic? (Alkyl amine, Benzylamine) CheckAmine->IsNucleophilic IsScale Is Scale > 1g? IsNucleophilic->IsScale Yes RouteGhosez PROTOCOL C: Ghosez's Reagent (Strong Activation) IsNucleophilic->RouteGhosez No (Aniline/Hindered) RouteHATU PROTOCOL A: HATU/DIPEA (High Yield, Fast) IsScale->RouteHATU No (<1g) RouteT3P PROTOCOL B: T3P/Pyridine (Clean Workup, Scalable) IsScale->RouteT3P Yes (>1g) SolubilityCheck Check Solubility of Acid RouteT3P->SolubilityCheck AddDMF Add DMF/DMSO Co-solvent SolubilityCheck->AddDMF Precipitate forms AddDMF->RouteT3P

Caption: Decision matrix for selecting the optimal amide coupling protocol based on amine reactivity and reaction scale.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Zwitterion insolubilitySwitch solvent to pure DMF or NMP. Increase DIPEA to 4.0 equiv to fully deprotonate the carboxylic acid.
Epimerization Over-activation (rare for this substrate)Use T3P/Pyridine at 0°C. Avoid HATU if the amine partner is chiral and alpha-acidic.
Side Products N-Acyl Urea formationIf using EDC/DCC (not recommended), switch to T3P or HATU.
Purification Issues Product co-eluting with HATU byproductsPerform an acidic wash (1N HCl) if the product is stable, or switch to Protocol B (T3P) which uses water-soluble reagents.

References

  • Dunetz, J. R., et al. (2011).[3][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

  • Process Chemistry of Nicotinic Acid Derivatives. (2022). Growing Science, Current Chemistry Letters.

  • T3P Reagent Guide. (2024). Curia Global / RxWeb. Detailed handling of Propanephosphonic acid anhydride.

Sources

Procedure for the Esterification of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: Strategic Importance of Ester Prodrugs

In modern drug development, the optimization of a molecule's pharmacokinetic profile is as critical as its pharmacodynamic activity. Carboxylic acids, while often essential for target binding, can present challenges related to cell permeability and oral bioavailability due to their ionizable nature. The target molecule, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid, contains a pyridine-3-carboxylic acid moiety, a common pharmacophore in medicinal chemistry.[1] Esterification of this acid serves as a key prodrug strategy to mask the polar carboxylic acid group, thereby enhancing lipophilicity and facilitating passive diffusion across biological membranes. Upon absorption, endogenous esterases hydrolyze the ester, releasing the active carboxylic acid in vivo.

This document provides a detailed guide for researchers on the selection and execution of appropriate esterification procedures for this specific substrate, focusing on methods that balance reactivity, yield, and compatibility with the molecule's functional groups.

Synthetic Strategy: Navigating the Esterification Landscape

The chemical architecture of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid presents unique considerations for esterification. The presence of the basic pyridine nitrogen atom can complicate traditional acid-catalyzed methods, while the overall molecular structure may influence reactivity. A careful selection of the esterification protocol is therefore paramount.

Analysis of Competing Methodologies

Several standard methods exist for the conversion of carboxylic acids to esters. The optimal choice depends on the scale of the reaction, the lability of the substrate, and the desired purity of the final product.

Method Principle Advantages Disadvantages for this Substrate
Fischer-Speier Esterification Acid-catalyzed condensation with an alcohol, typically using the alcohol as solvent.[2][3]Inexpensive reagents, suitable for large-scale synthesis of simple esters (e.g., methyl, ethyl).[3][4]The requisite strong acid catalyst (e.g., H₂SO₄) will protonate the pyridine nitrogen, potentially altering solubility and reactivity.[5] High temperatures and forcing conditions may not be ideal.
Acyl Chloride Formation Two-step process: conversion of the carboxylic acid to a highly reactive acyl chloride (using SOCl₂ or (COCl)₂), followed by reaction with an alcohol.[6][7]High yields, rapid reaction of the isolated acyl chloride with the alcohol.[8]Thionyl chloride (SOCl₂) is a harsh reagent. The intermediate acyl chloride is moisture-sensitive.[6]
Steglich Esterification Mild, neutral-pH condensation using a carbodiimide coupling agent (e.g., DCC, EDC) and a nucleophilic catalyst (e.g., DMAP).[9][10]Mild conditions (often room temperature), compatible with acid/base-sensitive functional groups, effective for sterically hindered substrates.[10][11][12]Carbodiimide byproducts (ureas) can complicate purification, although water-soluble versions (using EDC) mitigate this.[9][11]
Mitsunobu Reaction Redox-condensation that activates the alcohol towards nucleophilic attack by the carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[13][14][15]Extremely mild conditions, proceeds with inversion of configuration at the alcohol's stereocenter (if applicable).[16][17]Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can be challenging to remove.[14]

Based on this analysis, methods that avoid strong acidic conditions are preferable. The Steglich Esterification and the Two-Step Acyl Chloride route represent the most robust and versatile options for this particular substrate, offering a balance of high efficiency and functional group tolerance.

Experimental Protocols & Methodologies

The following protocols are designed for a laboratory scale (e.g., 100-500 mg) and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Workflow Overview

The general procedure for synthesizing, purifying, and confirming the target ester is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Carboxylic Acid & Alcohol in Solvent B Add Coupling Reagents (e.g., EDC, DMAP) A->B Step 1 C Stir at Room Temp (or gentle heat) B->C D Monitor by TLC/LC-MS for completion C->D Step 2 E Aqueous Wash (e.g., NaHCO3, Brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate in vacuo F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General Experimental Workflow.

Method 1: Steglich Esterification using EDC and DMAP

This method is recommended for its mild conditions and operational simplicity, making it ideal for generating a library of diverse esters.

Materials:

  • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

  • Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Stoichiometry Table (Example)

ReagentM.W.Amount (mg)mmolesEquivalents
Starting Acid251.272511.01.0
Ethanol46.07691.51.5
EDC·HCl191.702881.51.5
DMAP122.17120.10.1

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM), using approximately 10 mL per 100 mg of acid.

  • Add the desired alcohol (1.2–1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add EDC·HCl (1.5 eq) to the mixture in one portion. The reaction may become slightly cloudy.

  • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir at room temperature for 12–24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (20 mL).[18]

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and neutralize the EDC hydrochloride salt.

    • Water (1 x 20 mL).

    • Saturated aqueous brine (1 x 20 mL) to aid in the separation of layers.[19]

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[20]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure ester.[21][22]

Method 2: Two-Step Acyl Chloride Formation

This highly reliable, two-step procedure is suitable when the alcohol is particularly hindered or less nucleophilic.

Materials:

  • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Alcohol of choice

  • Triethylamine (TEA) or Pyridine

Step-by-Step Protocol:

Step A: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend the carboxylic acid (1.0 eq) in anhydrous toluene or DCM (10 mL per 100 mg).

  • Carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C.[23]

  • Warm the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and heat for 2-4 hours. The reaction should become a clear solution.

  • Cool the reaction to room temperature and carefully remove all volatile components under reduced pressure. This will yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Ester Formation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM (10 mL).

  • In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the alcohol/amine solution to 0 °C and add the acyl chloride solution dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 8-11 from the Steglich protocol (Method 1). The aqueous wash is crucial for removing the triethylamine hydrochloride salt formed.

Mechanistic Rationale: The Role of DMAP in Steglich Esterification

The Steglich esterification's success hinges on the activation of the carboxylic acid by a carbodiimide (EDC), which forms a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by an alcohol, the reaction is significantly accelerated by the supernucleophilic catalyst, DMAP.[10] DMAP intercepts the O-acylisourea to form an N-acylpyridinium species. This new intermediate is extremely electrophilic and not prone to the side reactions (like N-acylurea formation) that can plague non-catalyzed reactions, leading to a rapid and clean reaction with the alcohol to form the desired ester.[9][10]

G cluster_0 Steglich Esterification Mechanism Acid R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Active Intermediate) Acid->Isourea EDC EDC Acylpyridinium N-Acylpyridinium (Highly Reactive) Isourea->Acylpyridinium Ester R-COOR' (Product) Isourea->Ester DMAP DMAP (Catalyst) Acylpyridinium->Ester Alcohol R'-OH (Alcohol) Urea EDU (Byproduct)

Caption: Role of DMAP in accelerating the Steglich reaction.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Low Conversion 1. Insufficiently reactive alcohol (e.g., tertiary or sterically hindered).2. Reagents (especially solvent) are not anhydrous.3. EDC has degraded due to improper storage.1. Increase reaction temperature to 40-50 °C, or switch to the more forcing acyl chloride method.2. Use freshly opened anhydrous solvents. Dry glassware thoroughly.3. Use fresh EDC from a reliable supplier.
Formation of N-acylurea Side Product Reaction run without DMAP catalyst, or with a very hindered alcohol where direct reaction is slow.Ensure catalytic DMAP is added. For very hindered systems, consider alternative coupling agents.
Difficult Purification Dicyclohexylurea (from DCC) is insoluble in most solvents.Ester product is very polar and difficult to separate from byproducts.Use water-soluble EDC instead of DCC to allow for removal of the urea byproduct via aqueous work-up.[11]Adjust the polarity of the chromatography eluent; consider a reverse-phase system if necessary.
No Reaction Incorrect reagents used or a fundamental stability issue with the starting material under the chosen conditions.Confirm the identity and purity of all starting materials. Re-evaluate the choice of esterification method based on substrate compatibility.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Yasir, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Liyana-Pathiranage, A., & Garner, C. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Chemical Education. Retrieved from [Link]

  • Fiveable. (2025). Steglich Esterification Definition. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Explained. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Science of Synthesis. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-[5-(Tetrahydro-pyran-4-ylmethoxy)-pyridin-3-yl]-3,4-dihydro-2H-[11][13]naphthyridine-1-carboxylic acid amide. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PMC. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

  • Google Patents. (n.d.). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
  • CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

Sources

Using 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid [1]

Executive Summary

This guide details the application of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (CAS: 2253641-21-1) in medicinal chemistry.[1] As drug discovery shifts away from flat, aromatic-heavy structures ("escaping Flatland"), this building block offers a critical advantage: it introduces a quaternary sp³ center and a polar tetrahydropyran (oxan) ring directly attached to a pyridine pharmacophore.

This specific motif functions as a superior bioisostere for tert-butyl or phenyl groups, significantly lowering lipophilicity (LogP) while maintaining steric bulk and metabolic stability.[1] This note provides validated protocols for amide coupling, esterification, and downstream heterocyclic transformations, ensuring high yield and purity.

Physicochemical Profile & Structural Advantages

The compound consists of a nicotinic acid core substituted at the C6 position with a 4-methoxy-tetrahydropyran-4-yl group.[2]

Table 1: Comparative Physicochemical Properties (Calculated)

Property6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid6-(tert-Butyl)pyridine-3-carboxylic acidAdvantage
Formula C₁₂H₁₅NO₄C₁₀H₁₃NO₂
MW 237.25179.22Increased complexity
cLogP ~0.8 - 1.2~2.5Improved Solubility
Fsp³ 0.50 (6/12 carbons)0.40Higher 3D Character
H-Bond Acceptors 42Specific binding interactions
Metabolic Liability Low (Quaternary center blocks oxidation)Medium (Benzylic-like oxidation)Enhanced Stability

Key Structural Insight: The methoxy group at the 4-position of the oxane ring creates a tertiary ether .[1] While generally stable, this specific steric arrangement prevents metabolic oxidative dealkylation often seen with simple ethers, making it a robust anchor for lead optimization.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic due to the pyridine nitrogen and carboxylic acid functionality.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in DCM; requires a co-solvent (e.g., 10% MeOH) for non-polar organic workups.

  • Stability Warning: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which may cleave the tertiary methyl ether. Standard acidic conditions (TFA/DCM for Boc deprotection) are generally tolerated.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Use this protocol to generate nicotinamide libraries (e.g., Kinase inhibitors).

Rationale: Nicotinic acids can be prone to decarboxylation under extreme heat, though this derivative is stabilized by the electron-donating alkyl group at C6.[1] We utilize HATU to minimize racemization (if chiral amines are used) and ensure rapid conversion.

Reagents:

  • Building Block: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

  • Dissolution: In a 4 mL vial, dissolve 23.7 mg (0.1 mmol) of the carboxylic acid in 1.0 mL of anhydrous DMF.

  • Activation: Add DIPEA (52 µL, 0.3 mmol) followed by HATU (45.6 mg, 0.12 mmol). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.[1]

  • Addition: Add the amine partner (0.11 mmol).

  • Reaction: Cap the vial and stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • QC Check: Look for the mass [M+H]⁺ = (Amine MW + 237 - 18).[1]

  • Workup (Library Scale):

    • Dilute with EtOAc (5 mL).[1]

    • Wash with sat.[1] NaHCO₃ (2 x 2 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (2 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Methyl Esterification (Intermediate Synthesis)

Use this protocol if the carboxylic acid needs to be protected or converted to a hydroxamic acid.

Rationale: Acid-catalyzed esterification in methanol is preferred over alkyl halides to avoid quaternizing the pyridine nitrogen.

Procedure:

  • Suspend the acid (1.0 g) in anhydrous Methanol (10 mL).

  • Cool to 0°C in an ice bath.

  • Dropwise add Thionyl Chloride (SOCl₂, 2.0 equiv). Caution: Exothermic gas evolution.[1]

  • Heat to reflux (65°C) for 3 hours.

  • Concentrate in vacuo.[1]

  • Neutralize residue with sat.[1] NaHCO₃ and extract into EtOAc.

Synthetic Workflow & Decision Tree

The following diagram illustrates the strategic utility of this building block, highlighting the pathways to Amides (Lead Gen), Esters (Intermediates), and Heterocycles (Bioisosteres).

G Acid 6-(4-Methoxyoxan-4-yl) pyridine-3-carboxylic acid (Starting Material) Activated Activated Ester (HATU/Active Species) Acid->Activated HATU, DIPEA Ester Methyl Ester (Intermediate) Acid->Ester MeOH, SOCl2 Amide Nicotinamide Library (Kinase/GPCR Ligands) Activated->Amide R-NH2 (Amide Coupling) Alcohol Primary Alcohol (via LiAlH4 red.) Ester->Alcohol LiAlH4 (Reduction) Hydrazide Acyl Hydrazide (Precursor) Ester->Hydrazide NH2NH2 Oxadiazole 1,3,4-Oxadiazole (Stable Bioisostere) Hydrazide->Oxadiazole Cyclization

Figure 1: Synthetic diversification pathways starting from the 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid scaffold.

Troubleshooting & Optimization

Issue 1: Low Yield in Amide Coupling (Steric Hindrance)

  • Cause: If the amine partner is bulky (e.g., ortho-substituted aniline), the reaction may be sluggish.

  • Solution: Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is superior for sterically demanding couplings and offers easier workup.

Issue 2: Cleavage of Methoxy Group

  • Observation: Loss of -CH₃ signal in NMR (approx. 3.2 ppm) after reaction.[1]

  • Cause: Exposure to BBr₃, HI, or extremely concentrated H₂SO₄.

  • Solution: Ensure all deprotection steps (if removing other groups like Boc) use mild acids (TFA, HCl in Dioxane) and avoid Lewis acids known to cleave ethers.

Issue 3: Poor Solubility in DCM

  • Cause: The high polarity of the acid and the oxane ring.[1]

  • Solution: Use THF or DMF as the reaction solvent.[1] For extraction, use a mixture of CHCl₃/Isopropanol (3:1) instead of pure DCM to ensure full recovery of the product from the aqueous phase.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding on sp3-rich bioisosteres).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Theoretical basis for using tetrahydropyran scaffolds).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for LogP modulation using ethers).

Sources

Application Note: Optimized Synthesis of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the optimized synthesis of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid , a critical scaffold often found in metabolic disease therapeutics (e.g., Acetyl-CoA Carboxylase inhibitors).[1]

Executive Summary

The synthesis of Compound 1 presents a classic medicinal chemistry challenge: the construction of a sterically hindered quaternary ether linkage adjacent to an electron-deficient pyridine ring. Traditional routes often suffer from low yields during the methylation of the tertiary alcohol intermediate due to competing elimination reactions.

This guide details a 4-step optimized protocol that prioritizes regioselectivity and yield maximization. By utilizing a 2,5-dibromopyridine strategy, we circumvent the incompatibility of ester functionalities during organometallic coupling, significantly improving the overall robustness of the workflow.[1]

Retrosynthetic Analysis & Strategy

To maximize yield and operational safety, we avoid the direct lithiation of nicotinic acid esters. Instead, we employ a "Carbonylation-Last" strategy.[1]

Strategic Logic:
  • Regioselective Lithiation: Exploiting the differential reactivity of the C2 and C5 bromines in 2,5-dibromopyridine allows for selective functionalization at the C2 position (adjacent to nitrogen) via Lithium-Halogen Exchange (LiHE).[1]

  • Quaternary Center Formation: Addition to tetrahydro-4H-pyran-4-one installs the carbon framework.[1]

  • Critical Methylation: Methylating the tertiary alcohol before installing the carboxylic acid avoids side reactions and solubility issues.

  • Late-Stage Carbonylation: Palladium-catalyzed carbonylation converts the remaining aryl bromide to the desired ester/acid.[1]

Retrosynthesis Target Target: 6-(4-Methoxyoxan-4-yl) pyridine-3-carboxylic acid Precursor1 Intermediate: 4-(5-Bromo-pyridin-2-yl)- 4-methoxy-tetrahydropyran Target->Precursor1 Pd-Cat Carbonylation & Hydrolysis Precursor2 Intermediate: 4-(5-Bromo-pyridin-2-yl)- tetrahydropyran-4-ol Precursor1->Precursor2 O-Methylation (Optimization Step) SM1 Starting Material A: 2,5-Dibromopyridine Precursor2->SM1 Li-Halogen Exchange (Regioselective) SM2 Starting Material B: Tetrahydro-4H-pyran-4-one Precursor2->SM2 Nucleophilic Addition

Figure 1: Retrosynthetic disconnection showing the "Carbonylation-Last" approach to avoid functional group incompatibility.

Detailed Experimental Protocol

Step 1: Regioselective Coupling

Objective: Selective installation of the tetrahydropyran ring at the pyridine C2 position.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)[1][2][3]

  • Solvent: Anhydrous Toluene/THF (4:1 ratio)[1]

Protocol:

  • Dissolution: Dissolve 2,5-dibromopyridine (23.7 g, 100 mmol) in anhydrous Toluene (400 mL) and THF (100 mL) under Argon. Cool to -78 °C .[1]

  • Exchange: Add n-BuLi dropwise over 30 mins. Stir at -78 °C for 45 mins. The solution will turn deep red/brown, indicating the formation of the 2-lithio species.

    • Note: The C2-Li species is stabilized by the adjacent nitrogen lone pair but is thermodynamically unstable above -60 °C.

  • Addition: Add a solution of tetrahydro-4H-pyran-4-one (12.0 g, 120 mmol) in THF (50 mL) dropwise.

  • Quench: Stir at -78 °C for 1 h, then allow to warm to 0 °C. Quench with sat. aq. NH₄Cl.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hex/EtOAc gradient).

    • Expected Yield: 75-85%[1][4]

    • Product: 4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol.[1]

Step 2: Optimization of Tertiary Alcohol Methylation

Objective: Methylate the sterically hindered tertiary alcohol while suppressing elimination to the enol ether.

The Challenge: Standard Williamson ether synthesis (NaH + MeI) often leads to elimination (approx. 30-40% side product) due to the basicity of the hydride and the steric bulk of the substrate.

Optimized Protocol (Phase Transfer Catalysis): This method uses a milder base and phase transfer conditions to favor substitution (Sɴ2) over elimination (E2).[1]

Reagents:

  • Substrate (from Step 1)[1]

  • Methyl Iodide (MeI) (3.0 equiv)[1]

  • KOH (powdered, 4.0 equiv)[1]

  • 18-Crown-6 (0.1 equiv) or Tetrabutylammonium iodide (TBAI)[1]

  • Solvent: THF (dry)

Procedure:

  • Dissolve the alcohol (10 mmol) in anhydrous THF (50 mL).

  • Add powdered KOH (40 mmol) and 18-Crown-6 (1 mmol). Stir at 0 °C for 15 mins.

  • Add MeI (30 mmol) dropwise.

  • Critical Control: Stir vigorously at room temperature for 16 hours. Do not heat.[1] Heating promotes elimination.[1]

  • Workup: Dilute with water, extract with Et₂O.

    • Optimized Yield: 85-92% (Elimination < 5%).[1]

Step 3: Carbonylation (The "Safety-First" Approach)

Objective: Convert the C5-bromide to the methyl ester.[1]

Reagents:

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Triethylamine (2.0 equiv)[1]

  • Methanol (Solvent/Reagent, 10:1 ratio with DMF)[1]

  • CO (Carbon Monoxide) balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid source.[1]

Protocol:

  • Combine the methylated intermediate, Pd catalyst, and Et₃N in MeOH/DMF in a pressure vessel.[1]

  • Purge with Argon, then introduce CO (balloon pressure is sufficient for this reactive bromide).[1]

  • Heat to 70 °C for 12 hours.

  • Workup: Filter through Celite, concentrate, and crystallize from MeOH/Water.

    • Product: Methyl 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylate.[1]

Step 4: Hydrolysis

Objective: Isolate the final carboxylic acid.

  • Suspend the ester in THF/Water (1:1).[1]

  • Add LiOH·H₂O (2.0 equiv).[1] Stir at RT for 4 hours.

  • Acidification: Adjust pH to 4.0 with 1N HCl. The product often precipitates as a white solid.

  • Isolation: Filter and dry.[1]

Optimization Data Summary

The following table compares the "Standard" vs. "Optimized" conditions for the critical methylation step (Step 2).

ParameterStandard Conditions (NaH/DMF)Optimized Conditions (KOH/18-Crown-6/THF)
Reagents NaH (60%), MeI, DMFKOH (solid), MeI, 18-Crown-6, THF
Temperature 0 °C to 60 °C20 °C (Room Temp)
Reaction Time 4 hours16 hours
Major Side Product Elimination (Enol Ether) ~35%Elimination < 5%
Conversion 95%>98%
Isolated Yield 55-60% 88-92%

Mechanistic Insight & Troubleshooting

The Methylation Dilemma

The tertiary alcohol at the C4 position of the pyran ring is sterically crowded. When using a strong, small base like Sodium Hydride (NaH), the deprotonated alkoxide is formed rapidly.[1] However, the high basicity also promotes the abstraction of a proton from the adjacent methylene groups of the pyran ring, leading to elimination.

Why Phase Transfer Works: By using KOH and 18-Crown-6, we create a "naked" alkoxide anion in the organic phase (THF).[1] The basicity is sufficient for deprotonation, but the reaction environment (lower polarity than DMF, lower temperature) and the specific ion-pairing dynamics favor the nucleophilic attack on Methyl Iodide (Sɴ2) over the elimination pathway.[1]

Mechanism Substrate Tertiary Alcohol (Sterically Hindered) Base Base Activation Substrate->Base PathA Path A: Elimination (E2) (High Temp / Strong Base) Base->PathA Standard (NaH) PathB Path B: Substitution (SN2) (PTC / Mild Temp) Base->PathB Optimized (KOH/Crown) SideProd Enol Ether (Impurity) PathA->SideProd Product Target Ether PathB->Product

Figure 2: Mechanistic divergence in the methylation step. Path B is favored by the optimized protocol.

References

  • Regioselective Lithiation of Dibromopyridines

    • Song, J. J., et al.[1] "Organometallic Methods for the Synthesis of Substituted Pyridines." Journal of Organic Chemistry, 2002.[1]

    • [1]

  • Phase Transfer Methylation of Tertiary Alcohols

    • Fedoryński, M., et al.[1][5] "Phase Transfer Catalyzed Alkylation of Alcohols."[1] Chemical Reviews, 2003.[1]

    • [1]

  • ACC Inhibitor Structure & Synthesis (Context)

    • Harriman, G., et al.[1] "Acetyl-CoA Carboxylase Inhibition by ND-630 (Firsocostat)."[1] Proc. Natl. Acad. Sci. USA, 2016.[1] (Provides context on the pyran-pyridine scaffold utility).

    • [1]

  • Carbonylation of Aryl Halides

    • Beller, M., et al.[1] "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Accounts of Chemical Research, 2014.[1]

    • [1]

Sources

Reagents for activating the carboxylic acid group of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Executive Summary & Chemical Context

The activation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid presents a distinct set of synthetic challenges common to late-stage drug discovery intermediates (e.g., TYK2/JAK inhibitors). This molecule features two competing functionalities that dictate reagent selection:[1]

  • The Pyridine-3-Carboxylic Acid (Nicotinic Core): The electron-deficient pyridine ring renders the carbonyl carbon highly electrophilic upon activation.[2] However, the basic pyridine nitrogen can interfere with activation agents (forming N-acyl salts) or act as a nucleophile, necessitating careful base management.

  • The 4-Methoxyoxan-4-yl Group (Tertiary Ether): This moiety contains a tertiary ether at a quaternary center.[2] While generally stable, it is susceptible to acid-catalyzed elimination (forming the dihydropyran enol ether) or hydrolysis under harsh acidic conditions (e.g., refluxing thionyl chloride).

This guide prioritizes reagents that balance high reactivity with mild conditions to preserve the tertiary ether while overcoming the poor solubility often associated with nicotinic acid derivatives.

Reagent Selection Matrix

The following table summarizes the three primary activation strategies recommended for this substrate, ranked by application phase.

ReagentClassRecommended ApplicationKey AdvantagePotential Risk
T3P (Propylphosphonic Anhydride)Cyclic AnhydrideScale-Up / Process Dev Low epimerization; Water-soluble byproducts; Mild conditions preserve the ether.Slower kinetics with extremely sterically hindered amines.[2]
HATU Uronium SaltDiscovery / HTS "Gold Standard" reactivity; Pyridine moiety in reagent provides anchimeric assistance.Guanidinylation of amine; Difficult byproduct removal (HMPA).
Ghosez's Reagent ChloroenamineSpecialized / Unreactive Amines Generates Acid Chloride under neutral conditions; Avoids HCl gas evolution.[2]Moisture sensitive; Requires strict anhydrous technique.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal activation pathway based on the coupling partner and scale.

ActivationStrategy Start Target: 6-(4-Methoxyoxan-4-yl) pyridine-3-carboxylic acid CheckAmine Analyze Amine Partner Start->CheckAmine Branch1 Primary/Secondary Amine (Standard Nucleophile) CheckAmine->Branch1 Branch2 Weak Nucleophile (Aniline/Sulfonamide) CheckAmine->Branch2 ScaleCheck Check Scale Branch1->ScaleCheck Ghosez Method C: Ghosez's Reagent (Neutral Acid Chloride) Branch2->Ghosez Requires highly reactive electrophile Discovery Discovery Scale (<100mg) ScaleCheck->Discovery Process Process Scale (>1g) ScaleCheck->Process HATU Method A: HATU (Max Reactivity) Discovery->HATU T3P Method B: T3P (Green/Clean Workup) Process->T3P

Caption: Decision tree for selecting activation reagents based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

Rationale: T3P (Propylphosphonic anhydride) is the preferred reagent for this substrate because it operates well in ethyl acetate or 2-MeTHF (green solvents) and generates water-soluble byproducts, avoiding the need for chromatography in many cases.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 – 1.2 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • T3P (50% w/w in EtOAc/DMF): 1.5 – 2.0 equiv

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[2]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the carboxylic acid substrate and the amine partner. Add EtOAc (10-15 volumes). Note: The acid may not fully dissolve initially; this is normal.

  • Base Addition: Add Pyridine (3.0 equiv).[2] The mixture should become homogeneous or a fine suspension.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Expert Insight: T3P activation is slower than HATU.[2] Maintaining 0°C for the addition prevents exotherms, but the reaction is typically run at Room Temperature (RT) or 50°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. If LCMS shows incomplete conversion, heat to 50°C.

  • Workup: Quench with water. Wash the organic layer with 10% citric acid (to remove excess pyridine/amine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Protocol B: HATU-Mediated Coupling (Recommended for Discovery)

Rationale: For small-scale synthesis where yield is paramount and purification cost is secondary, HATU provides the fastest activation. The HOAt moiety (7-azabenzotriazole) mimics the pyridine ring, providing anchimeric assistance that boosts reaction rates.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF or DMAc (Dimethylacetamide)

Step-by-Step:

  • Pre-Activation: Dissolve the carboxylic acid in DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes.

    • Observation: The solution often turns yellow/orange upon formation of the active ester (OAt-ester).

  • Coupling: Add the amine partner (1.1 equiv).[2]

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[2]

    • Warning: The byproduct of HATU (tetramethylurea) and HMPA are water-soluble but can be sticky.[2] Flash chromatography is almost always required.[2]

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Rationale: If the amine is unreactive (e.g., an electron-deficient aniline), an acid chloride is required. Standard SOCl₂ reflux can degrade the 4-methoxyoxan-4-yl ether.[2] Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride at neutral pH and low temperature.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Solvent: Dry DCM or Chloroform

Step-by-Step:

  • Setup: Ensure all glassware is oven-dried. Maintain a nitrogen atmosphere.

  • Activation: Suspend the carboxylic acid in dry DCM. Add Ghosez’s reagent dropwise at 0°C.[2]

  • Formation: Stir at RT for 1–2 hours. The suspension should clarify as the acid chloride forms.

    • Mechanism:[3][4][5][6][7] The reagent reacts with the acid to form the acid chloride and N,N-dimethylisobutyramide (neutral byproduct).

  • Coupling: Add the amine partner (dissolved in DCM with a scavenger base like Pyridine or N-methylmorpholine) to the acid chloride solution at 0°C.

  • Workup: Standard aqueous wash.[2]

Mechanistic Insight: The "Pyridine Effect"

Understanding why T3P is particularly effective for this substrate requires looking at the activation complex. Unlike carbodiimides (EDC), which can suffer from N-acyl urea rearrangement, T3P forms a mixed anhydride.

T3P_Mechanism Acid Pyridine-3-COOH Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate + T3P / Base T3P T3P (Anhydride) T3P->Intermediate Base Base (Pyridine) Base->Intermediate Product Final Amide Intermediate->Product + Amine Byproduct Water Soluble Phosphonate Salt Intermediate->Byproduct Amine Amine Nucleophile Amine->Product

Caption: T3P activation pathway forming a reactive mixed anhydride, releasing a water-soluble byproduct.

Troubleshooting & Expert Tips

  • Ether Stability: The 4-methoxyoxan-4-yl group is a tertiary ether.[2]

    • Risk: Strong Lewis acids (BBr₃, AlCl₃) or high heat with strong Brønsted acids (conc. HCl) can cause elimination to the alkene.

    • Mitigation: Avoid heating above 60°C in acidic media.[2] If using Protocol C, do not use oxalyl chloride/DMF if free HCl cannot be scavenged immediately.

  • Solubility:

    • Pyridine-3-carboxylic acids are often zwitterionic and poorly soluble in non-polar solvents.[2]

    • Tip: If solubility in DCM/EtOAc is poor, use 2-MeTHF (higher boiling point, better solubility for polar organics) or add a co-solvent like NMP (N-Methyl-2-pyrrolidone) for T3P reactions.[2]

  • N-Oxide Formation:

    • Ensure the starting material is free of N-oxides.[2] If the pyridine nitrogen is oxidized, the electron-withdrawing nature changes, and activation kinetics will slow drastically.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [2]

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and Uronium Salts.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

  • Patterson, et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for Amide Bond Formation.[7] (Cited via general reagent literature).[2]

Sources

Application Note: Microwave-Assisted Synthesis Involving 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The moiety 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid (also known as 6-(4-methoxytetrahydro-2H-pyran-4-yl)nicotinic acid) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., analogs of Firsocostat/ND-630). The steric bulk of the quaternary 4-methoxytetrahydropyran ring at the C6 position of the pyridine creates unique synthetic challenges, particularly in reaction kinetics and solubility.

This Application Note details a microwave-assisted workflow designed to overcome the activation energy barriers imposed by this steric hindrance. Unlike conventional thermal heating, which often leads to prolonged reaction times and decarboxylation byproducts in pyridine acids, microwave irradiation (MW) provides direct dielectric heating, accelerating the rate-determining steps of saponification and downstream amide coupling.

Key Advantages of the Microwave Protocol:
  • Kinetics: Reduction of hydrolysis time from 4–6 hours (reflux) to <15 minutes.

  • Purity: Suppression of thermal decarboxylation pathways common in electron-deficient heteroaromatic acids.

  • Scalability: Validated protocols for scale-up from 50 mg to 5 g.

Retrosynthetic Logic & Pathway Visualization

The synthesis of the target acid typically proceeds via the construction of the quaternary ether linkage followed by ester hydrolysis. The microwave protocol focuses on the critical Hydrolysis (Step 3) and the subsequent Amide Coupling (Step 4) , where dielectric heating offers the highest value.

SynthesisPathway Start Methyl 6-chloronicotinate (Starting Material) Inter1 Tertiary Alcohol Intermediate Start->Inter1 1. Grignard/Lithiation (Tetrahydropyran-4-one) Precursor Methyl 6-(4-methoxyoxan-4-yl) pyridine-3-carboxylate (Ester Precursor) Inter1->Precursor 2. Methylation (NaH, MeI) Target 6-(4-Methoxyoxan-4-yl) pyridine-3-carboxylic acid (Target Acid) Precursor->Target 3. MW Hydrolysis (LiOH, 120°C, 10 min) Product Amide Coupled Bioactive Scaffold Target->Product 4. MW Amide Coupling (T3P, Amine, 100°C)

Figure 1: Strategic synthetic pathway highlighting the microwave-critical steps (Red/Dashed) for the target scaffold.[1]

Protocol A: Microwave-Assisted Saponification

Objective: Rapid conversion of Methyl 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylate to the free acid without decarboxylation.

Mechanistic Insight

The ester at the C3 position of the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the bulky para-substituent (4-methoxyoxan-4-yl) can induce ring puckering or solvation shells that retard conventional thermal hydrolysis. Microwave irradiation efficiently couples with the polar transition state of the tetrahedral intermediate, driving the reaction to completion before thermal degradation (decarboxylation) occurs.

Experimental Setup
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10–20 mL Microwave Vial (pressure rated to 20 bar).

  • Temperature Monitoring: IR Sensor (Internal fiber optic probe recommended for scale >1g).

Step-by-Step Methodology
  • Charge: To a 20 mL microwave vial, add Methyl 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylate (1.0 equiv, e.g., 500 mg).

  • Solvent System: Add a mixture of THF:MeOH:Water (2:1:1 v/v) (Total volume: 10 mL).

    • Note: The THF is crucial to solubilize the lipophilic ester; Water is the reactant; MeOH acts as a co-solvent to bridge the phases.

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

    • Why LiOH? Li+ is a harder Lewis acid than Na+ or K+, often providing cleaner hydrolysis profiles for hindered esters by coordinating with the carbonyl oxygen.

  • Seal & Irradiate: Cap the vial. Apply the following microwave parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Acidify carefully with 1M HCl to pH ~3–4. (Do not go too low to avoid protonating the pyridine nitrogen if zwitterionic isolation is desired, though the carboxylic acid form usually precipitates).

    • Extract with EtOAc (3 x 15 mL) or filter the precipitate if solid forms (common for this scaffold).

    • Dry over Na₂SO₄ and concentrate.[2]

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)
Temperature 65 °C (MeOH reflux)120 °C
Time 4.5 Hours10 Minutes
Conversion 92%>99%
Isolated Yield 81%94%
Impurity Profile 5% Decarboxylated byproduct<0.5% Byproducts

Protocol B: Microwave-Assisted Amide Coupling

Objective: Coupling the sterically hindered acid with an amine (e.g., an aniline or secondary amine) to generate the final bioactive lead.

Mechanistic Insight

Coupling reactions involving 6-substituted nicotinic acids are often sluggish due to the electron-withdrawing nature of the pyridine ring reducing the nucleophilicity of the reacting amine (if pyridine is used as base) or the stability of the active ester. T3P (Propylphosphonic anhydride) is the reagent of choice here as it produces a highly reactive mixed anhydride. Microwave heating accelerates the nucleophilic attack of the amine on this intermediate.

Step-by-Step Methodology
  • Charge: In a 5 mL microwave vial, combine:

    • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (1.0 equiv, 100 mg).

    • Target Amine (1.2 equiv).

    • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Add Ethyl Acetate (EtOAc) or DMF (2 mL).

    • Note: T3P is supplied in EtOAc. Using EtOAc as the solvent allows for an incredibly simple workup.

  • Coupling Agent: Add T3P (50% w/w in EtOAc) (2.0 equiv).

  • Irradiate:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

  • Work-up:

    • Dilute with water.[3]

    • Separate organic layer.[4][5][6]

    • Wash with sat. NaHCO₃ (removes excess acid/T3P byproducts).

    • Wash with Brine.[3][6]

    • Concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Poor solubility of the starting ester.Increase THF ratio in the solvent mixture (e.g., 3:1:1).
Decarboxylation (Product loss) Temperature too high (>140°C) or reaction too long.Reduce MW temp to 100°C and extend time to 20 min.
Low Yield in Coupling Amine nucleophilicity is low.Switch solvent to DMF to increase dielectric constant; increase Temp to 120°C.
Vial Failure (Overpressure) Solvent vapor pressure too high.Ensure the vial is not filled >60%. Use Ethanol instead of Methanol if pressure limits are hit.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Synthesis of Tetrahydropyran-Pyridine Scaffolds (ACC Inhibitor Context)

    • Griffith, D. A., et al. (2013). Discovery of Preclinical Candidates for the Treatment of Metabolic Diseases (Acetyl-CoA Carboxylase Inhibitors). Journal of Medicinal Chemistry.
  • Microwave Hydrolysis of Esters

    • Cablewski, T., et al. (1994). Microwave-assisted hydrolysis of esters. Journal of Organic Chemistry.
  • T3P Coupling in Microwave Synthesis

    • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent for Amide Bond Formation. Organic Process Research & Development.
  • Minisci Reaction Applications (Alternative Route Context)

    • Duncton, M. A. J. (2011).[3] Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all reagents before use.

Sources

Application Note: Incorporation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid into Kinase Inhibitors

[1]

Abstract & Rationale

In the optimization of kinase inhibitors, lipophilicity (LogD) and metabolic stability are often opposing forces.[1] The 6-(4-methoxyoxan-4-yl)pyridine-3-carboxylic acid moiety (referred to herein as MOP-3-COOH ) has emerged as a critical building block for addressing these challenges.

This moiety functions as a bioisostere for cyclohexyl or phenyl groups, offering three distinct advantages in Structure-Activity Relationship (SAR) campaigns:

  • LogD Lowering: The tetrahydropyran (oxan) oxygen reduces lipophilicity compared to carbocyclic analogs, improving solubility and reducing non-specific binding.[1]

  • Metabolic Blocking: The 4-methoxy substitution at the quaternary center blocks the common metabolic "soft spot" (oxidation at the 4-position of the ring), significantly extending half-life (

    
    ).[1]
    
  • Vector Alignment: The pyridine-3-carboxylic acid core provides a rigid vector for amide coupling, typically directing the inhibitor toward the solvent front or hinge region of the kinase ATP pocket.[1]

Structural Biology & SAR Logic

The decision to incorporate MOP-3-COOH should be driven by specific SAR requirements. The following decision tree illustrates the logical placement of this moiety.

SAR_LogicStartLead OptimizationIssue IdentifiedIssue_SolubilityHigh LogD / Poor SolubilityStart->Issue_SolubilityIssue_MetabolismHigh Clearance (CYP mediated)Start->Issue_MetabolismSolution_THPSwitch Cyclohexyl to Tetrahydropyran (THP)Issue_Solubility->Solution_THPReduce LipophilicitySolution_BlockBlock C4 position (Metabolic Soft Spot)Issue_Metabolism->Solution_BlockPrevent OxidationDesign_MOPIncorporate6-(4-Methoxyoxan-4-yl)pyridineSolution_THP->Design_MOPSolution_Block->Design_MOPResultResult:Lower LogD + High Metabolic StabilityDesign_MOP->Result

Figure 1: SAR Decision Tree for selecting the MOP moiety to solve physicochemical liabilities.

Synthetic Protocols

Building Block Preparation (Overview)

While MOP-3-COOH is commercially available from specialized vendors, in-house synthesis may be required for scale-up.[1]

  • Key Intermediate: The tertiary alcohol is formed via lithiation of 6-bromo-nicotinate and reaction with tetrahydro-4H-pyran-4-one.[1]

  • Critical Step: Methylation of the tertiary alcohol requires robust conditions (NaH/MeI) due to steric hindrance, followed by saponification.[1]

Core Protocol: Amide Coupling

The coupling of MOP-3-COOH to an amine-bearing kinase scaffold (e.g., aminopyrazole, aminopyrimidine) is the critical step.[1] Pyridine carboxylic acids are zwitterionic and can suffer from poor solubility in standard organic solvents (DCM), leading to stalled reactions.[1]

Recommended Method: T3P/Pyridine Coupling This method utilizes Propylphosphonic Anhydride (T3P), which is superior to HATU/EDCI for pyridine acids as it minimizes workup difficulties and drives conversion in sterically demanding systems [1].[1][2]

Materials:
  • Acid: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (1.0 equiv)[1]

  • Amine: Kinase Scaffold (e.g., 1.0 - 1.1 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF, 2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (if Pyridine is avoided)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is low)[1]

Step-by-Step Procedure:
  • Dissolution: In a dry reaction vial, suspend MOP-3-COOH (1.0 equiv) and the Amine Scaffold (1.0 equiv) in EtOAc (concentration ~0.1 M).

    • Note: If the acid does not dissolve, add DMF dropwise until a clear solution or fine suspension is achieved.[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add T3P solution (2.0 equiv) dropwise.

    • Mechanism:[1][3][4][5][6] T3P activates the carboxylic acid to a mixed anhydride in situ.[1]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion <50% after 4 hours, heat to 50°C. The MOP moiety is thermally stable.[1]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[1]

    • Wash with Water (x2), then Sat.[1] NaHCO3 (x2), then Brine (x1).[1]

    • Critical Check: Pyridine derivatives can be amphoteric.[1] If the product is lost in the aqueous layer during acid wash (unlikely for this specific acid but possible for the product), keep pH neutral (~7).[1]

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Workflow & Validation

The following diagram details the complete workflow from synthesis to biological validation.

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ValidationAcidMOP-3-COOH(Building Block)CouplingT3P Coupling(EtOAc/Pyridine)Acid->CouplingScaffoldKinase Scaffold(Amine)Scaffold->CouplingPurificationFlash Chrom.(DCM/MeOH)Coupling->PurificationProductFinal InhibitorPurification->ProductAssay_KinaseBiochemical Assay(IC50)Product->Assay_KinaseAssay_SolSolubility Assay(Kinetic/Thermo)Product->Assay_SolAssay_MetMicrosomal Stability(HLM/MLM)Product->Assay_Met

Figure 2: Experimental workflow for incorporating MOP-3-COOH into kinase inhibitor candidates.

Data Analysis & Expected Outcomes

When comparing the MOP (Methoxy-Oxan-Pyridine) analog against a standard Phenyl or Cyclohexyl analog, the following shifts in physicochemical properties are typically observed:

PropertyStandard Analog (Cyclohexyl/Phenyl)MOP Analog (Target)Impact on Drugability
cLogP 3.5 – 4.52.5 – 3.2 Positive: Improved solubility and reduced lipophilic toxicity.[1]
Solubility (pH 7.4) < 10 µM> 50 µM Positive: Better oral absorption potential.[1]
HLM Stability (

)
Low (due to oxidation)High (> 60 min) Positive: Reduced clearance; 4-OMe blocks soft spot.[1]
Kinase Potency BaselineEquipotent / +2-fold Neutral/Positive: Ether oxygen may pick up solvent-front H-bonds.[1]
Validation Checkpoints
  • 1H NMR Diagnostic: Look for the characteristic methoxy singlet (

    
     ~3.0–3.2 ppm) and the distinctive AA'BB' pattern of the tetrahydropyran ring protons to confirm structural integrity.[1]
    
  • LC-MS: Ensure no hydrolysis of the amide bond occurred during workup. The MOP ether is stable under standard acidic LC-MS conditions.[1]

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Wrobleski, S. T., et al. (2019).[1] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[1] Journal of Medicinal Chemistry, 62(20), 8973–8995.[1] [1]

Application Notes & Protocols: A Researcher's Guide to the Handling and Preparation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the handling, preparation, and quality control of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid, a novel small molecule with potential applications in drug discovery and chemical biology. The protocols detailed herein are designed to ensure compound integrity, maximize experimental reproducibility, and provide researchers with a robust framework for generating reliable data in sensitive biological assays. We will delve into the rationale behind solvent selection, stock solution preparation, serial dilution techniques, and critical quality control measures.

Introduction: The Imperative of Pre-Analytical Precision

This guide is structured to empower researchers by not only providing step-by-step protocols but also explaining the underlying scientific principles. By understanding the "why" behind each step, scientists can make informed decisions, troubleshoot effectively, and adapt these methodologies to their specific experimental contexts.

Compound Profile: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

A thorough understanding of a compound's physicochemical properties is the foundation for its effective use. While some properties must be determined empirically, we can predict others based on the compound's structure.

PropertyValue (Hypothetical/Calculated)Rationale & Significance
Molecular Formula C₁₂H₁₅NO₄Defines the elemental composition.
Molecular Weight 237.26 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solidProvides a basic visual check for compound purity and consistency between batches.
Purity (Recommended) >98% (by HPLC/LC-MS)High purity is critical to ensure that the observed biological effect is due to the target compound and not impurities.[1][2]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with aqueous assay media.[3]
Aqueous Solubility Low (Predicted)The presence of aromatic and aliphatic moieties suggests limited solubility in purely aqueous solutions, necessitating an organic solvent for stock preparation.
Storage Conditions Store at -20°C or -80°C, protect from lightProper storage is paramount for preventing degradation over time. Aliquoting is essential to avoid repeated freeze-thaw cycles.[4]

Health and Safety Precautions

Before handling, researchers must consult the Safety Data Sheet (SDS) for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. As a standard practice for all novel chemical entities, the following personal protective equipment (PPE) should be used:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • All weighing and initial dissolution steps involving the powdered compound should be performed in a chemical fume hood.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

The objective is to create a concentrated, stable stock solution that can be stored long-term and used for subsequent dilutions. DMSO is the recommended solvent due to its broad solvating power and compatibility with most biological assays at low final concentrations.[3][4]

Step-by-Step Methodology:
  • Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock): Mass (mg) = 0.010 mol/L × 0.001 L × 237.26 g/mol × 1000 mg/g = 2.37 mg

  • Weighing:

    • Tare a sterile, chemically-resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.

    • Carefully weigh the calculated mass (2.37 mg) of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid powder directly into the tube.

  • Dissolution:

    • Add the calculated volume of high-purity, anhydrous DMSO (in this case, 1 mL) to the tube.

    • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution for compounds that are slow to dissolve.[5]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][6]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots in a desiccated environment at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

G cluster_prep Protocol 1: Primary Stock Preparation calc 1. Calculate Mass (e.g., 2.37 mg for 1 mL of 10 mM) weigh 2. Weigh Compound into sterile tube calc->weigh dissolve 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->dissolve vortex 4. Vortex / Sonicate until fully dissolved dissolve->vortex inspect 5. Visual Inspection (No Particulates) vortex->inspect aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot store 7. Store at -20°C / -80°C (Protect from Light) aliquot->store

Workflow for 10 mM Primary Stock Solution Preparation.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the serial dilution of the primary stock to achieve the final concentrations required for the experiment. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced artifacts or cytotoxicity; a final concentration of <0.5% (v/v) is recommended, with <0.1% being ideal.[4]

Step-by-Step Methodology:
  • Thaw Primary Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature. Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

  • Prepare Intermediate Stock: Creating an intermediate stock in your assay medium (e.g., complete cell culture medium) facilitates accurate final dilutions.

    • Example (to create a 100 µM intermediate stock):

      • Perform a 1:100 dilution.

      • Add 2 µL of the 10 mM primary stock to 198 µL of pre-warmed, sterile assay medium in a new tube.

      • Mix thoroughly by gentle vortexing or pipetting. Note: Work quickly as the compound may have lower stability in aqueous media.

  • Prepare Final Working Solutions (Serial Dilution):

    • Prepare a series of tubes, each containing the appropriate volume of assay medium for your serial dilution.

    • Example (for a 1:10 serial dilution starting from 100 µM):

      • To create a 10 µM solution: Add 10 µL of the 100 µM intermediate stock to 90 µL of assay medium. Mix well.

      • To create a 1 µM solution: Add 10 µL of the 10 µM solution to 90 µL of assay medium. Mix well.

      • Continue this process to generate the full dose-response curve.

  • Prepare Vehicle Control: A vehicle control is essential to ensure that any observed effects are due to the compound and not the solvent.[5]

    • The vehicle control should contain the same final concentration of DMSO as the highest concentration of the compound tested.

    • Example: If your highest compound concentration results in a final DMSO concentration of 0.1%, the vehicle control is simply assay medium with 0.1% DMSO added.

G cluster_dilution Protocol 2: Working Solution Preparation stock 10 mM Primary Stock in DMSO intermediate 100 µM Intermediate Stock in Assay Medium stock->intermediate 1:100 Dilution final_10uM 10 µM intermediate->final_10uM 1:10 Dilution final_1uM 1 µM final_10uM->final_1uM assay Add to Biological Assay final_10uM->assay final_100nM 100 nM final_1uM->final_100nM final_1uM->assay final_100nM->assay vehicle Vehicle Control (DMSO in Medium) vehicle->assay

Serial Dilution Workflow for Biological Assays.

Quality Control and Best Practices

The reliability of your data is directly linked to the quality of your compound solutions.

  • Purity and Identity Verification: Before extensive use, the identity and purity of each new batch of the compound should be verified. Standard methods include Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm mass and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical structure.[7][8]

  • Solubility Assessment: If the compound precipitates out of solution during the preparation of working solutions, the concentration of the intermediate stock may need to be lowered. A preliminary kinetic solubility test can be invaluable.[3]

  • Avoid Contamination: Use sterile tubes, pipette tips, and reagents (solvents, assay media) throughout the preparation process to prevent microbial or chemical contamination.

  • Fresh is Best: Whenever possible, prepare fresh working solutions from the primary stock on the day of the experiment. Aqueous solutions of small molecules are often less stable than stocks prepared in anhydrous DMSO.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitates in Assay Medium - Exceeded aqueous solubility limit.- Temperature change (e.g., adding cold medium).- Prepare a more dilute intermediate stock.- Ensure all components are at the same temperature before mixing.- Briefly sonicate the intermediate stock before final dilution.
Inconsistent / Irreproducible Results - Compound degradation (improper storage, multiple freeze-thaws).- Inaccurate pipetting during serial dilution.- Variation in final DMSO concentration.- Use a fresh aliquot of primary stock for each experiment.- Calibrate pipettes regularly and use proper pipetting technique.- Ensure vehicle and all compound wells have the exact same final DMSO concentration.
No Biological Activity Observed - Compound is inactive in the assay.- Compound has degraded.- Incorrect concentration calculations.- Verify compound activity in a known positive control assay, if available.- Confirm compound integrity via LC-MS.- Double-check all calculations for stock and working solution preparation.

References

  • The Importance of Standalone Testing for Small Molecules. Abalone Bio. [Link]

  • Separation Science in Drug Development, Part IV: Quality Control. LCGC International. [Link]

  • Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Quality control of small molecules. Kymos. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for systematically troubleshooting and overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key physicochemical properties of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid that influence its solubility?

A1: Understanding the molecule's structure is the first step in diagnosing solubility issues. This compound possesses three key features that dictate its behavior in aqueous media:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group that can donate a proton to become a negatively charged carboxylate (-COO⁻). The pKa for this group is estimated to be in the range of 4.5 - 5.0, similar to other pyridine-3-carboxylic acids.

  • A Pyridine Ring Nitrogen: This nitrogen atom is basic and can accept a proton to become a positively charged pyridinium ion. The electron-withdrawing nature of the other ring substituents lowers its basicity compared to pyridine itself[1]. Its pKa is likely in the range of 2.0 - 3.5.

  • A Substituted Oxane Moiety: The 6-(4-Methoxyoxan-4-yl) group is a bulky, largely non-polar (hydrophobic) substituent. This part of the molecule prefers to interact with non-polar environments and contributes to low intrinsic water solubility[2].

Because the molecule contains both an acidic and a basic group, it is considered zwitterionic . This means it can exist as a neutral molecule, a cation (positive charge), an anion (negative charge), or a zwitterion (containing both positive and negative charges) depending on the pH of the solution.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) (e.g., pH ~3-4) cluster_high_ph High pH (e.g., pH > 6) node_low Cationic Form Pyridine: Protonated (N+) Carboxylic Acid: Neutral (COOH) node_pI Zwitterionic Form Pyridine: Protonated (N+) Carboxylic Acid: Deprotonated (COO-) MINIMUM SOLUBILITY node_low->node_pI Increase pH node_high Anionic Form Pyridine: Neutral (N) Carboxylic Acid: Deprotonated (COO-) node_pI->node_high Increase pH

Caption: pH-dependent ionization states of the molecule.

Q2: I've observed that the compound is least soluble in a slightly acidic buffer. Why does this happen?

A2: This phenomenon is characteristic of zwitterionic compounds and occurs at the isoelectric point (pI) . The pI is the specific pH at which the net charge of the molecule is zero.

  • Mechanism: At the pI, the positive charge on the protonated pyridine nitrogen is internally balanced by the negative charge on the deprotonated carboxylate group. In this zwitterionic state, the strong intermolecular electrostatic attractions between molecules are maximized, leading to the formation of a stable crystal lattice that is difficult for water to solvate. This results in a sharp decrease in aqueous solubility.[3][4]

  • Practical Implication: For this molecule, the pI is estimated to be between the two pKa values, likely around pH 3-4. It is critical to work at pH values sufficiently above or below this point to achieve meaningful solubility.

Troubleshooting Workflow: A Step-by-Step Approach

For any new compound, a systematic approach is crucial. The following workflow provides a logical progression from fundamental characterization to advanced formulation techniques.

G start START: Poor Aqueous Solubility Observed ph_profile Step 1: Determine pH-Solubility Profile (See Protocol 1) start->ph_profile ph_success Is solubility sufficient at an acceptable pH? ph_profile->ph_success success END: Problem Solved ph_success->success Yes advanced_methods Step 2: Explore Advanced Methods ph_success->advanced_methods No cosolvent Co-solvency (See Protocol 2) advanced_methods->cosolvent salt Salt Formation (See Protocol 3) advanced_methods->salt cyclodextrin Cyclodextrin Complexation (See Protocol 4) advanced_methods->cyclodextrin cosolvent->success salt->success cyclodextrin->success

Caption: Systematic workflow for solubility enhancement.

Q3: What is the first and most critical experiment to perform?

A3: The foundational experiment is to determine the pH-solubility profile . This provides a quantitative measure of the compound's solubility across a range of pH values and is the most direct way to understand its ionization behavior.[5][6]

Experimental Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the equilibrium solubility of the compound in aqueous buffers of varying pH.

Materials:

  • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • DMSO or other suitable organic solvent for stock solution preparation.

  • Microcentrifuge tubes or glass vials.

  • Shaker/rotator at a controlled temperature (e.g., 25 °C).

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for quantification.

Methodology:

  • Preparation: Add an excess of the solid compound to each vial (enough so that undissolved solid remains at equilibrium).

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each aqueous buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature. Allow the samples to equilibrate for at least 24-48 hours. The system has reached equilibrium when the concentration of the dissolved compound no longer changes over time.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or buffer for analysis.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer. This plot is your pH-solubility profile.

Q4: pH adjustment improved solubility, but not to my target concentration. What's next?

A4: If pH manipulation alone is insufficient, the next step is to modify the solvent system itself by using co-solvents . A cosolvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[7][8][9][10]

Co-solventTypical Concentration RangeKey Characteristics
Ethanol 5 - 40% (v/v)Biocompatible, volatile. Good for general use.
Propylene Glycol (PG) 10 - 60% (v/v)Low toxicity, viscous. Common in oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10 - 60% (v/v)Low toxicity, non-volatile. Widely used in formulations.
Dimethyl Sulfoxide (DMSO) 0.1 - 10% (v/v)Excellent solubilizing power. Primarily for in vitro use due to toxicity concerns.

Experimental Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration.

Methodology:

  • Select a pH: Choose an aqueous buffer pH where the compound has shown its highest solubility from Protocol 1 (likely pH > 6).

  • Prepare Co-solvent Mixtures: Create a series of buffer/co-solvent mixtures. For example, for ethanol, prepare 5%, 10%, 20%, and 40% (v/v) solutions in your chosen buffer.

  • Determine Solubility: Using the method described in Protocol 1 (steps 1-7), determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus co-solvent concentration. This will reveal the most effective co-solvent and the concentration needed to achieve your target. Be aware that some compounds can "salt out" at very high co-solvent concentrations.

Q5: My application is sensitive to organic solvents. How can I increase solubility in a purely aqueous system?

A5: For applications requiring a purely aqueous vehicle, salt formation is a powerful and widely used strategy.[11] By reacting your acidic compound with a suitable base (a counter-ion), you form a salt that often has a dramatically higher aqueous solubility and faster dissolution rate than the parent "free acid" form.[12]

The success of salt formation can often be predicted by the ΔpKa rule , which states that a stable salt is likely to form if the difference between the pKa of the base and the pKa of the acid is greater than 3.[13]

Experimental Protocol 3: Salt Formation Feasibility

Objective: To screen different bases (counter-ions) for their ability to form a soluble salt.

Materials:

  • The compound (free acid form).

  • Aqueous solutions of potential counter-ions (e.g., 1M NaOH, 1M KOH, 1M Tromethamine).

  • Stir plate and pH meter.

Methodology:

  • Suspension: Create a slurry of your compound in water (e.g., 10 mg/mL).

  • Titration: While stirring and monitoring the pH, slowly add a stoichiometric equivalent (or slight excess) of the base solution.

  • Observation: Observe for dissolution. A successful salt formation will result in the solid dissolving to form a clear solution.

  • Isolation (Optional): The resulting salt can be isolated by lyophilization or solvent evaporation if a solid form is needed.

  • Confirmation: The formation of a new solid form can be confirmed using techniques like DSC or XRD. The solubility of the new salt form should then be determined using Protocol 1.

Q6: I'm still struggling to reach high concentrations. Are there any advanced formulation approaches?

A6: When other methods fall short, complexation with cyclodextrins is an excellent advanced technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule (the "guest"), forming a water-soluble "inclusion complex".[14][15][16][17][18]

cluster_after drug_node Poorly Soluble Drug (Hydrophobic Moiety) complex_node Soluble Inclusion Complex cd_node Cyclodextrin (Hydrophobic Cavity) drug_inside Drug

Caption: Mechanism of cyclodextrin inclusion complexation.

Commonly used cyclodextrins in pharmaceutical development include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol 4: Phase-Solubility Study with Cyclodextrins

Objective: To evaluate the ability of a cyclodextrin to enhance the compound's solubility.

Methodology:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD). Use a buffer at an optimal pH determined from Protocol 1.

  • Determine Solubility: Following the equilibrium solubility method in Protocol 1 (steps 1-7), determine the solubility of your compound in each cyclodextrin solution.

  • Data Analysis: Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).

    • A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. This is the desired outcome.

    • B-type Profile: The solubility may increase initially and then plateau or decrease, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Creative Biolabs. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • National Institutes of Health (NIH). (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Wikipedia. (n.d.). Amino acid.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Wikipedia. (n.d.). Pyridine.

Sources

Technical Support Center: Recrystallization of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid

[1]

Status: Operational Ticket ID: REC-BMS-986165-INT Subject: Optimization of Purity and Yield for Deucravacitinib Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid , a critical intermediate in the synthesis of the TYK2 inhibitor Deucravacitinib (Sotyktu).[1]

This molecule presents a classic "zwitterionic trap." It contains a basic pyridine nitrogen and an acidic carboxylic acid.[1][2] Consequently, its solubility profile is highly pH-dependent, forming a U-shaped curve where minimum solubility occurs at its isoelectric point (pI). Successful recrystallization requires navigating this pH landscape while preserving the integrity of the ether linkage on the oxane ring.

This guide replaces generic advice with a causality-driven troubleshooting framework designed for high-purity isolation.

Module 1: The Solubility Architecture

Before attempting recrystallization, you must understand why the molecule behaves as it does.

The Zwitterionic Challenge

At neutral pH (in water), the molecule exists in equilibrium between its neutral form and its zwitterionic form.

  • pH < 2: Fully protonated (Cationic). High water solubility.[1]

  • pH > 8: Fully deprotonated (Anionic/Carboxylate). High water solubility.[1]

  • pH ~3.5–4.5 (Isoelectric Point): Net neutral charge. Minimum Solubility.

Solvent Selection Matrix
Solvent SystemRoleMechanism of ActionRecommended Use
Ethanol / Water Primary RecrystallizationThermal gradient + Anti-solventStandard Protocol. Excellent rejection of inorganic salts.[1]
Dilute NaOH / HCl Chemical PurificationpH-Swing PrecipitationRemoving non-acidic organic impurities (regioisomers).[1]
Acetonitrile Slurry / SwishSelective SolvationFinal polish to remove trace colored impurities or surface oils.[1]
DMSO / Water RescueHigh SolvencyOnly use if material fails to dissolve in EtOH.[1] Difficult to dry.[1]

Module 2: Validated Protocols

Protocol A: The pH-Swing Purification (Crude Cleanup)

Use this if your crude material is dark, sticky, or contains significant non-acidic organic impurities.

  • Dissolution: Suspend crude solid in 1.0 M NaOH (5–7 volumes). Stir until fully dissolved (pH > 10). The solution may be dark brown.

  • Clarification: Add activated charcoal (5 wt%), stir for 30 mins, and filter over Celite. This removes polymeric impurities.[1]

  • Extraction (Optional): Wash the aqueous filtrate with DCM or EtOAc (2 volumes). Discard the organic layer (removes unreacted neutral precursors).

  • Precipitation: Cool aqueous layer to 10°C. Slowly add 1.0 M HCl dropwise.

    • Critical Step: Monitor pH.[1][2] A heavy precipitate will form as you approach pH 4.0 .[1] Do not overshoot to pH 1 (redissolution risk).

  • Isolation: Filter the solid and wash with cold water.[3]

Protocol B: Thermal Recrystallization (Polymorph Control)

Use this for the final step to achieve >99.5% purity and a filterable crystalline habit.

  • Dissolution: Suspend the wet cake (from Protocol A) or dry solid in Ethanol (absolute) (approx. 5–8 volumes).

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Water dropwise until clear (typically 10–20% water content is sufficient).

  • Nucleation: Cool slowly to 60°C. Seed with pure crystals if available.

  • Growth: Cool to 20°C over 2 hours. Then cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter and wash with cold Ethanol/Water (9:1).

Module 3: Visualizing the Logic

The following diagram illustrates the decision logic for purifying this intermediate, specifically addressing the separation of the desired product from common synthetic byproducts.

RecrystallizationLogicStartCrude 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acidCheckPurityCheck HPLC Purity &Physical StateStart->CheckPurityDecision1Is Purity < 95% orColor Dark?CheckPurity->Decision1AcidBaseProtocol A: Acid/Base Swing(Dissolve in NaOH, Filter, Acidify to pH 4)Decision1->AcidBaseYes (Dirty)ThermalProtocol B: Thermal Recrystallization(Ethanol/Water System)Decision1->ThermalNo (Reasonably Clean)WashOrganicWash Aqueous Phasewith DCM (Removes Neutrals)AcidBase->WashOrganicPrecipitatePrecipitate at pI (pH ~4.0)WashOrganic->PrecipitatePrecipitate->ThermalWet Cake TransferDissolveRefluxDissolve in EtOH at 78°CAdd H2O to clear pointThermal->DissolveRefluxCoolingControlled Cooling(Avoid Crash Cooling)DissolveReflux->CoolingFinalPure Crystalline Solid(>99.5% HPLC)Cooling->Final

Caption: Workflow for selecting between chemical purification (pH swing) and physical recrystallization based on input purity.

Module 4: Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Cause: This usually happens during Thermal Recrystallization (Protocol B) if the water content is too high or the cooling is too rapid. The compound separates as a liquid phase (liquid-liquid phase separation) before it can nucleate crystals.[1] Solution:

  • Reheat the mixture until it is a clear solution.

  • Add a small amount of pure Ethanol to shift the solvent composition back toward the organic side.

  • Seed the solution at a higher temperature (65°C) to provide a template for crystallization.

  • Cool slower (e.g., 10°C per hour).

Issue 2: "I have low yield after the Acid/Base swing."

Cause: You likely missed the Isoelectric Point (pI). Analysis:

  • If pH < 2: The pyridine ring protonates, forming a soluble cation.

  • If pH > 6: The carboxylic acid deprotonates, forming a soluble anion. Solution: Retain your mother liquor. Adjust the pH carefully to 4.0 ± 0.2 . If more solid precipitates, filter it. If yield is still low, the volume of water might be too high (the compound has some intrinsic water solubility); concentrate the mother liquor under vacuum.

Issue 3: "My HPLC shows a new impurity peak after heating."

Cause: Decarboxylation or Ether Cleavage.[1] Mechanism:

  • Decarboxylation: Pyridine carboxylic acids can lose CO2 at high temperatures, especially if the 3-position is activated.[1] This is rare below 100°C but possible if heated dry.[1]

  • Ether Cleavage: The methoxy-oxane moiety is an acetal/ether.[1] Strong acids + heat can cleave this ring or the methoxy group. Solution: Avoid boiling in strong acid (e.g., 6M HCl). Perform the acidification step (Protocol A) at cool temperatures (0–10°C) . During recrystallization, do not reflux for extended periods (>4 hours).

References

  • Bristol-Myers Squibb Company. (2025).[1] Processes for the preparation of deucravacitinib.[3][4][5][6][7][8] WO2025078335A1.[1] (Describes the synthesis and purification of Deucravacitinib intermediates, including ethanol/water recrystallization techniques).

  • Li, J., et al. (2019). Development of a Commercial Process for Deucravacitinib. Organic Process Research & Development.[1][6] (Details the scale-up and impurity control strategies for TYK2 inhibitors).

  • MacDonald, J. C., et al. (2008). Solubility and crystallization studies of pyridine carboxylic acid isomers. Journal of Chemical & Engineering Data. (Provides fundamental solubility data for nicotinic acid derivatives in polar solvents).

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973-8995. (Primary literature on the discovery and chemical structure of Deucravacitinib).[9]

Overcoming steric hindrance in 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-PYR-06-4M Subject: Overcoming Steric Hindrance in 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnosis

User Issue: You are experiencing low conversion or failure when coupling 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (referred to hereafter as Acid-6M ). Standard reagents (EDC/NHS, HBTU) are yielding unreacted starting material or N-acyl urea byproducts.

Technical Diagnosis: While the "oxane" (tetrahydropyran) tail at position 6 adds lipophilic bulk, it is distant from the C3 reaction center. The "steric hindrance" you are observing is likely a compound effect of three factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient, which generally increases electrophilicity of the activated ester, but the pyridine nitrogen can interfere with activation agents (especially carbodiimides), leading to non-reactive N-acyl urea rearrangement.

  • Zwitterionic Aggregation: Nicotinic acid derivatives often exist as zwitterions (protonated pyridine N, deprotonated carboxylate), leading to poor solubility in DCM or THF, preventing the reagents from engaging.

  • Coupling Partner Bulk: If you are invoking "steric hindrance," you are likely coupling to a secondary amine, an aniline, or a tertiary-alkyl amine.

The Solution: Abandon carbodiimide (EDC/DCC) chemistries. Move immediately to Phosphonic Anhydrides (T3P) for mild steric challenges, or Ghosez’s Reagent for severe steric hindrance.

Decision Matrix: Reagent Selection

Before proceeding, identify your specific hindrance scenario using the workflow below.

CouplingLogic Start START: Coupling Failure with Acid-6M CheckSolubility Is Acid-6M soluble in DCM/THF? Start->CheckSolubility SolventSwitch Switch to DMF or NMP CheckSolubility->SolventSwitch No CheckAmine Is the Amine Partner Hindered? (e.g., t-butyl, ortho-subst. aniline) CheckSolubility->CheckAmine Yes SolventSwitch->CheckAmine Standard Standard Amine (Primary/Unbranched) CheckAmine->Standard No Hindered Hindered Amine (Secondary/Branched) CheckAmine->Hindered Yes Sol_HATU PROTOCOL A: HATU + HOAt + DIPEA (Solves Reactivity) Standard->Sol_HATU First Line Sol_T3P PROTOCOL B: T3P (50% in EtOAc) + Pyridine (Solves Mild Sterics + Solubility) Standard->Sol_T3P If HATU fails Hindered->Sol_T3P Moderate Hindrance Sol_Ghosez PROTOCOL C: Ghosez's Reagent -> Acid Chloride (Solves Severe Sterics) Hindered->Sol_Ghosez Severe Hindrance

Figure 1: Decision tree for selecting the optimal coupling protocol based on solubility and steric demands.

Detailed Protocols

Protocol A: The "Green" Powerhouse (T3P)

Best for: Moderate steric hindrance, solubility issues, and ease of purification. Why it works: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Unlike HATU, the byproduct is water-soluble, simplifying workup. It is exceptionally effective for pyridine acids because it drives the reaction forward without forming stable intermediates that get "stuck" on the pyridine nitrogen.

Reagents:

  • Acid-6M: 1.0 equiv

  • Amine: 1.1 – 1.5 equiv

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) – 1.5 equiv

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve Acid-6M (1.0 eq) and the Amine (1.1 eq) in EtOAc (5-10 mL/mmol). If the acid is insoluble, add the Base (Pyridine, 3.0 eq) first; the formation of the pyridinium salt usually solubilizes the zwitterion.

  • Activation: Cool the mixture to 0 °C.

  • Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), saturated NaHCO₃ (x2), and brine. Dry over Na₂SO₄.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Severe steric hindrance (e.g., coupling to tert-butyl amine or electron-deficient anilines). Why it works: Standard acid chloride formation (SOCl₂/Oxalyl Chloride) generates HCl, which protonates the pyridine ring, rendering it insoluble and unreactive. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions , avoiding the "protonation trap."

Reagents:

  • Acid-6M: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Amine: 1.2 equiv

  • Base: DIPEA or Et₃N (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Activation (In Situ): Suspend Acid-6M in dry DCM at 0 °C. Add Ghosez’s Reagent dropwise.

  • Formation: Stir at RT for 1–2 hours. The solution should become clear as the acid chloride forms.

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (M+14) to confirm acid chloride formation.

  • Coupling: Cool back to 0 °C. Add the Amine followed by the Base (DIPEA) dropwise.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous extraction.

Mechanism of Action (Ghosez Reagent):

GhosezMech Acid Acid-6M (COOH) Intermediate O-Acyl Iminium Salt Acid->Intermediate Attack Ghosez Ghosez Reagent (Chloro-enamine) Ghosez->Intermediate AcidCl Acid Chloride (COCl) + Amide Byproduct Intermediate->AcidCl Cl- Attack Product Final Amide AcidCl->Product + Amine

Figure 2: Neutral activation pathway using Ghosez's reagent, bypassing HCl generation.

Troubleshooting FAQ

Q: Why did my EDC/HOBt coupling turn into a dark tar with no product? A: Pyridine carboxylic acids are notorious for this. The pyridine nitrogen can act as a nucleophile, attacking the activated O-acylisourea intermediate formed by EDC. This creates an N-acyl urea rearrangement byproduct which is stable and unreactive. Switch to T3P (Protocol A) to avoid this pathway.

Q: The Acid-6M is not dissolving in DCM even with base. A: The "oxane" group adds bulk, but the zwitterionic core is polar.

  • Fix 1: Use DMF or DMAc as the solvent.

  • Fix 2: Add LiCl (0.5 M) to the THF/DCM. This disrupts the hydrogen-bond network/aggregates of the zwitterion (chaotropic effect), significantly boosting solubility.

Q: I see the active ester (or acid chloride) forming on LCMS (as methyl ester), but it won't couple to the amine. A: This confirms the hindrance is on the amine .

  • Action: Use Protocol B (Ghosez). If that fails, add AgCN (Silver Cyanide) or AgOTf (catalytic) to the acid chloride mixture. This generates a transient, super-electrophilic acyl cyanide/triflate species that forces the coupling to hindered amines.

Comparative Data: Reagent Performance

FeatureEDC/HOBtHATU/DIPEAT3P/PyridineGhosez Reagent
Steric Tolerance LowMediumHigh Very High
Solubility Req. High (DCM/DMF)HighLow (Works in slurry)High (DCM)
Byproducts Urea (hard to remove)Tetramethylurea (water sol.)Phosphonate salts (water sol.)[1]Amide (neutral)
Epimerization High RiskMedium RiskLowest Risk Low Risk
Suitability for Acid-6M Poor Good Excellent Excellent

References

  • T3P Overview & Mechanism: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez’s Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Coupling to Hindered Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Solubility of Nicotinic Acids: Daniels, C. R., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 58, 360-367.

Sources

Preventing decarboxylation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation

Welcome to the technical support center for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the challenge of preventing decarboxylation during heating. We aim to equip you with the knowledge to optimize your reaction conditions and ensure the integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected loss of my starting material and the formation of a byproduct with a lower molecular weight when heating 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. What is likely happening?

A1: You are likely observing thermal decarboxylation. This is a chemical reaction where a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). For pyridine carboxylic acids, the stability of the resulting carbanion intermediate plays a crucial role. While nicotinic acids (3-carboxylic acids) are generally more stable than picolinic acids (2-carboxylic acids), they can still undergo decarboxylation under certain conditions, particularly at elevated temperatures.[1] The byproduct you are observing is likely the decarboxylated parent compound, 2-(4-methoxyoxan-4-yl)pyridine.

Q2: What is the underlying mechanism of decarboxylation for pyridine-3-carboxylic acids?

A2: The decarboxylation of pyridine carboxylic acids can proceed through different mechanisms depending on the conditions. For pyridine-3-carboxylic acid (nicotinic acid), direct thermal decarboxylation is generally less favorable than for its 2- and 4-isomers because the negative charge of the resulting carbanion cannot be effectively delocalized onto the electronegative nitrogen atom through resonance. However, at sufficiently high temperatures, the C-C bond can still cleave.

The presence of substituents on the pyridine ring can influence the rate of decarboxylation. Both electron-withdrawing and electron-releasing groups can potentially accelerate this process.[2]

Below is a diagram illustrating the general concept of decarboxylation.

G cluster_main Decarboxylation of a Pyridine-3-Carboxylic Acid Start 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid Heat Heat (Δ) Start->Heat Input of Thermal Energy Product 2-(4-Methoxyoxan-4-yl)pyridine Heat->Product Decarboxylation CO2 CO₂ Heat->CO2 Release

Caption: General schematic of thermal decarboxylation.

Q3: My downstream reaction requires heating. What are the key experimental parameters I should control to minimize decarboxylation?

A3: To minimize decarboxylation, you should carefully control the following parameters: temperature, reaction time, pH, and the choice of solvent and reagents. Lowering the reaction temperature is the most direct way to mitigate this side reaction.[3]

Here is a summary of recommended starting points and considerations:

ParameterRecommendation to Minimize DecarboxylationRationale
Temperature Keep as low as possible for the reaction to proceed.Decarboxylation is a thermally driven process; lower temperatures significantly reduce the reaction rate.[3]
Reaction Time Monitor the reaction closely and stop it as soon as the desired conversion is reached.Prolonged heating increases the likelihood of decarboxylation, even at lower temperatures.
pH / Base Use mild, non-nucleophilic bases if a base is required.Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate may have different stability. For some heterocyclic acids, the anionic form is more resistant to decarboxylation.[2]
Solvent Use aprotic solvents.Aprotic solvents can help to avoid proton transfer mechanisms that may facilitate decarboxylation.[3]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This prevents potential side reactions with atmospheric components, although its direct effect on decarboxylation may be minimal, it is good general practice for sensitive reactions.

Troubleshooting Guide: Amide Coupling Reactions

A common scenario where heating is employed is during amide bond formation. Below is a troubleshooting guide specifically for this application.

Problem: Significant decarboxylation observed during amide coupling with 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.
Potential CauseSuggested SolutionDetailed Explanation
High Reaction Temperature - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).- If heating is necessary, perform a temperature screen to find the minimum effective temperature.Many modern coupling reagents are effective at or below room temperature, avoiding the need for high heat that promotes decarboxylation.[3]
Inappropriate Coupling Reagent - Utilize a carbodiimide-based coupling agent like EDC or DCC in combination with an additive like HOBt or HOAt.- Consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which are often highly efficient at lower temperatures.[4]These reagents activate the carboxylic acid under mild conditions, allowing the reaction to proceed without excessive heating.[4][5] Additives can suppress side reactions and improve efficiency.[4]
Harsh Basic Conditions - Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).- Use the minimum stoichiometric amount of base required.Stronger, more nucleophilic bases can promote side reactions. DIPEA is effective at scavenging the acid produced during the coupling reaction without promoting decarboxylation.[3]
Prolonged Reaction Time - Monitor the reaction progress closely using techniques like TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed or the product formation plateaus.Minimizing the exposure of the molecule to the reaction conditions, even if mild, will reduce the cumulative effect of any potential degradation pathways.[3]

Experimental Protocol: Low-Temperature Amide Coupling to Minimize Decarboxylation

This protocol provides a general framework for coupling 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid with a primary or secondary amine while minimizing the risk of decarboxylation.

Objective: To form the desired amide product with minimal formation of the decarboxylated byproduct.

Materials:

  • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

  • Amine of interest

  • Coupling agent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere, dissolve 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (1.0 equivalent) in the anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[3]

  • Activation: To the cooled solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture for 10-15 minutes at 0 °C to allow for the activation of the carboxylic acid.

  • Amine Addition: Slowly add the amine (1.1 equivalents) to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS to determine the point of completion and to check for the formation of the decarboxylated byproduct.

  • Workup: Once the reaction is complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure at a low temperature, and purify the crude product using column chromatography.

G cluster_workflow Low-Temperature Amide Coupling Workflow A 1. Dissolve Acid in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Coupling Agent & Mild Base B->C D 4. Add Amine C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup E->F Reaction Complete G 7. Extraction & Purification F->G

Caption: Workflow for low-temperature amide coupling.

Alternative Strategies and Future Considerations

If decarboxylation remains a significant issue even under optimized low-temperature coupling conditions, you may consider alternative synthetic strategies:

  • Protecting Group Chemistry: If the carboxylic acid is not directly involved in the desired transformation but is sensitive to the reaction conditions, it may be possible to protect it as an ester. The ester can then be hydrolyzed back to the carboxylic acid in a final step under mild conditions.

  • Late-Stage Carboxylation: In some instances, it may be more feasible to introduce the carboxylic acid group at a later stage in the synthesis, thereby avoiding harsh conditions in its presence.

  • Catalytic Methods: For some classes of aromatic carboxylic acids, catalytic methods for decarboxylation have been developed.[6][7][8] While the goal here is to prevent decarboxylation, understanding these mechanisms can provide insight into the conditions to avoid. Recent research has also focused on visible light-mediated decarboxylation, highlighting the sensitivity of some aryl carboxylic acids to photoredox conditions.[9]

We trust this guide will be a valuable resource in your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Brown, E. V., & Neil, R. J. (1964). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 29(5), 1387-1390.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. Retrieved from [Link]

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  • Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3622*.
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  • PMC. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]

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  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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  • PubMed. (2010, June 29). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][6]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

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  • Google Patents. (n.d.). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
  • Research India Publications. (n.d.). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3). Retrieved from [Link]

  • PubChem. (n.d.). 6-[5-(Tetrahydro-pyran-4-ylmethoxy)-pyridin-3-yl]-3,4-dihydro-2H-[1][2]naphthyridine-1-carboxylic acid amide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]

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Sources

Optimal storage conditions to prevent degradation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Guide ID: TSH-C11H13NO4-V1 Last Updated: February 25, 2026 Prepared by: Gemini, Senior Application Scientist

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid to ensure its long-term stability and prevent degradation. The recommendations are based on the compound's key structural features: a pyridine carboxylic acid moiety and a methoxyoxane (ether-containing) group.

Section 1: Quick Reference Storage Conditions

For experienced users, the following table summarizes the optimal conditions for storing 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid to maintain its chemical integrity and ensure user safety.

ParameterSolid CompoundSolutionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)-20°C to -80°CReduces the rate of potential auto-oxidation and other degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)The ether moieties are highly susceptible to peroxide formation upon exposure to oxygen.[3][4][5]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial/Foil)Pyridine rings can absorb UV light, leading to photodegradation.[6][7][8] Light also catalyzes peroxide formation in ethers.[4][5]
Humidity Store in a DesiccatorN/AThe carboxylic acid group is hygroscopic; moisture can promote hydrolysis or other degradation pathways.[6][9]
Container Tightly Sealed Glass VialTightly Sealed Vial with PTFE-lined CapPrevents exposure to air and moisture.[6][9][10] Ensure cap liner is inert to the solvent.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesStrong Oxidizing Agents, Strong Acids, Strong BasesAvoid contact with materials that can catalyze or participate in degradation.[6][11][12]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of the compound in a detailed question-and-answer format.

General Storage & Stability

Q1: What are the ideal long-term storage conditions for solid 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid?

For maximal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed amber glass vial backfilled with an inert gas like argon or nitrogen.[1][6][13] The vial should be placed inside a desiccator to protect it from moisture.[6][14] This multi-faceted approach mitigates the primary risks of peroxide formation, photodegradation, and moisture-induced decomposition.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous buffers, assess the compound's solubility at the desired pH.

Regardless of the solvent, all solutions should be considered less stable than the solid material. For storage:

  • Prepare fresh solutions whenever possible.

  • If storage is necessary, aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store solution aliquots at -20°C or -80°C under an inert atmosphere.[1]

  • Always use amber vials or wrap clear vials in aluminum foil to protect them from light.[6][14]

Understanding Degradation

Q3: What is the primary degradation risk for this molecule?

The most significant and dangerous degradation pathway is the formation of explosive peroxides . This is due to the two ether functionalities: the methoxy group and the oxane (tetrahydropyran) ring.[4][15] In the presence of atmospheric oxygen, and accelerated by light, ethers can undergo auto-oxidation to form hydroperoxides and peroxides.[3][4][5] Over time, these peroxides can crystallize and become shock-sensitive, posing a serious explosion hazard, particularly upon heating or concentration (e.g., solvent evaporation).[4]

Q4: Is this compound sensitive to light? What are the consequences of exposure?

Yes, the compound is potentially sensitive to light. The pyridine ring, being an aromatic heterocycle, can absorb UV radiation.[7][8] This can lead to photochemical reactions, including isomerization, oxidation, or other complex rearrangements, resulting in the formation of impurities and a loss of compound potency.[8][16] Light exposure also significantly accelerates the rate of peroxide formation in the ether components of the molecule.[4][5] Therefore, protection from light at all stages of handling and storage is critical.

Q5: How does humidity affect the stability of the solid compound?

The carboxylic acid group makes the compound hygroscopic, meaning it can readily absorb moisture from the air. While the compound itself is not immediately hydrolyzed, the presence of absorbed water can:

  • Act as a medium for other degradation reactions.

  • Affect the accurate weighing of the compound, leading to concentration errors in your experiments.

  • Potentially lead to the formation of hydrates, changing the material's physical properties.

Storing the solid in a desiccator or a dry box is a crucial step to prevent these issues.[6][9]

Safety & Handling

Q6: How can I test for the presence of peroxides in my compound or its solutions?

Periodic testing for peroxides is a critical safety measure, especially for older samples or containers that have been opened previously.[13] A common qualitative method is the potassium iodide (KI) test.

A detailed protocol for this test is provided in Section 4.1.

A positive test, indicated by the formation of a yellow-brown color, suggests the presence of peroxides.[4] Commercial peroxide test strips are also available and offer a convenient alternative.

Q7: What should I do if I suspect peroxide formation or get a positive test result?

DO NOT attempt to evaporate the solvent from a solution that tests positive for peroxides. Concentrating the solution will concentrate the peroxides, dramatically increasing the risk of explosion.[4]

If you detect peroxides:

  • Do not move or disturb containers with visible crystals, especially around the cap or in the liquid.

  • Clearly label the container as "Peroxide Formation Suspected."

  • Consult your institution's Environmental Health & Safety (EH&S) department immediately for guidance on chemical treatment (e.g., quenching with a reducing agent) or proper disposal procedures.[17]

Q8: What materials are incompatible with this compound?

Avoid storing or handling 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid with:

  • Strong Oxidizing Agents: Can violently react and accelerate degradation.[6][11]

  • Strong Acids and Bases: The compound has both acidic and basic sites and is incompatible with strong acids and bases.[6][11][18]

  • Reactive Metals: Such as sodium, potassium, or magnesium.[12]

Section 3: Troubleshooting Guide

This guide helps diagnose issues that may arise during experimentation.

Scenario 1: Inconsistent or Diminished Experimental Results

  • Question: My assay results show a gradual loss of compound activity or high variability between experiments using the same stock. Could this be a storage issue?

  • Answer: Yes, this is a classic sign of compound degradation. The loss of activity suggests that the concentration of the active parent compound is decreasing over time.

    • Check Storage: Verify that your solid and solution storage conditions align with the recommendations in Section 1. Was the container properly sealed? Was it protected from light?

    • Test for Peroxides: If using a solution in an ether-based solvent or if the stock is old, perform a peroxide test (Protocol 4.1). Peroxide formation is a primary degradation pathway.

    • Consider Photodegradation: If the material was handled extensively on the benchtop without light protection, photodegradation is a possibility.

    • Action: Prepare a fresh solution from a reliable solid stock. If the solid stock itself is old or has been improperly stored, consider using a fresh, unopened vial of the compound.

Scenario 2: Visual Changes in the Compound

  • Question: My solid compound, which was initially a white powder, has developed a yellowish tint. What does this mean?

  • Answer: A color change is a strong indicator of chemical degradation. This is often due to the formation of minor impurities from slow oxidation or photoreactions. While the compound may still be largely intact, its purity is compromised. You should consider purifying the material or using a new batch for sensitive applications.

  • Question: I've noticed a viscous liquid or crystalline solids around the threads of the cap on my container of the compound (especially in solution). What should I do?

  • Answer: Extreme Caution Required. This is a critical warning sign for the presence of concentrated and potentially shock-sensitive peroxides.[4][5] Peroxides tend to form and crystallize in areas exposed to air, such as the container cap threads.

    • DO NOT ATTEMPT TO OPEN THE CONTAINER. The friction from twisting the cap could be sufficient to cause an explosion.

    • Do not move the container unnecessarily.

    • Immediately alert your colleagues and contact your institution's EH&S or chemical safety officer for emergency disposal.

Section 4: Protocols & Workflows

Protocol 4.1: Qualitative Peroxide Test (Potassium Iodide Method)

This protocol describes a simple method to detect the presence of peroxides in an organic solution.

Materials:

  • Sample of the solution to be tested (~1 mL)

  • Glacial acetic acid

  • Potassium iodide (KI), solid or fresh 10% aqueous solution

  • Small test tube

Procedure:

  • Add 1 mL of the sample solution to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of solid KI or ~0.5 mL of a freshly prepared 10% KI solution.

  • Stopper the test tube and shake for 30 seconds.

  • Observe the color of the solution against a white background.

Interpretation:

  • Negative Result: The solution remains colorless. Peroxide levels are likely low or negligible.

  • Positive Result: A pale yellow to dark brown color develops. The intensity of the color is proportional to the concentration of peroxides. The yellow/brown color is due to the oxidation of iodide (I⁻) to iodine (I₂).

Workflow 4.2: Troubleshooting Compound Degradation

The following diagram outlines a logical workflow for troubleshooting suspected degradation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

TroubleshootingWorkflow Start Start: Suspected Compound Degradation (e.g., Inconsistent Results, Visual Change) Check_Storage Step 1: Review Storage Conditions - Temp (2-8°C solid, <-20°C sol.)? - Inert Atmosphere? - Light Protected? - Dry (Desiccator)? Start->Check_Storage Storage_OK Conditions OK Check_Storage->Storage_OK Yes Storage_Bad Conditions Not Met Check_Storage->Storage_Bad No Visual_Inspect Step 2: Visually Inspect Sample (Caution: Do not open if crystals are on cap) Visual_OK No Visual Change Visual_Inspect->Visual_OK Yes Visual_Bad Color Change / Impurities Visual_Inspect->Visual_Bad No Peroxide_Test Step 3: Perform Peroxide Test (Protocol 4.1 on solution) Peroxide_Neg Peroxide Test Negative Peroxide_Test->Peroxide_Neg Negative Peroxide_Pos Peroxide Test Positive Peroxide_Test->Peroxide_Pos Positive Storage_OK->Visual_Inspect Action_Correct_Storage Action: Correct Storage Practices Immediately. Consider material compromised. Storage_Bad->Action_Correct_Storage Visual_OK->Peroxide_Test Action_Purify_Discard Action: Consider Purification (e.g., Recrystallization) or Discard Material. Visual_Bad->Action_Purify_Discard Action_Proceed Proceed with Caution. Re-analyze purity if results are critical. Peroxide_Neg->Action_Proceed Action_EHS IMMEDIATE ACTION: STOP. Do Not Use. Contact EH&S for Disposal. Peroxide_Pos->Action_EHS

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Zhu, D., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(15). Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 28(1), 65-113. Retrieved from [Link]

  • Molenda, O., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Yufeng. (2023, March 13). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]

  • The University of Edinburgh. (2009, July 10). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Storage. Retrieved from [Link]

  • DXY. (2021, December 9). How to store laboratory chemical reagents? Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • G., R., et al. (1997). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, 14(7), 869-875. Retrieved from [Link]

  • Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]

  • DeGreeff. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • Erlab. (n.d.). Chemicals storage. Retrieved from [Link]

  • University College London. (2021, June 7). Ethers. Safety Services. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • Zhang, Y., et al. (2025, December 4). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. Retrieved from [Link]

  • ChemRxiv. (2025, November 7). Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. Retrieved from [Link]

  • University of Kentucky. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

The structural validation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid presents a specific challenge in medicinal chemistry: distinguishing the quaternary center connectivity and ensuring the integrity of the carboxylic acid moiety.[1] This guide compares the efficacy of DMSO-d6 versus Methanol-d4 (MeOD) as solvent systems for routine quality control and structural elucidation.[1]

Why this molecule matters: Pyridine-3-carboxylic acids (nicotinic acid derivatives) substituted at the 6-position with saturated heterocycles are critical scaffolds in the development of P2X3 antagonists and GLS1 inhibitors.[1] The steric bulk of the 4-methoxyoxane group significantly influences the electronic environment of the pyridine ring, making precise NMR assignment crucial for establishing Structure-Activity Relationships (SAR).[1]

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the spectral topology for this compound.[1] Below is a comparative analysis of the two primary deuterated solvents used for polar organic acids.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Scientific Rationale
-COOH Visibility Excellent (

13.0–13.5 ppm)
Invisible (Exchanged)DMSO inhibits rapid proton exchange, allowing integration of the acid proton to verify stoichiometry.[1]
Solubility High (50+ mg/mL)Moderate to HighDMSO disrupts intermolecular H-bonding of the pyridine-acid dimers more effectively.[1]
Water Peak

3.33 ppm

4.87 ppm
In DMSO, the water peak often overlaps with the crucial Methoxy signal (

3.0 ppm) if the sample is "wet."
Resolution High Viscosity (Broadening)Low Viscosity (Sharp)MeOD yields sharper lines for the aliphatic oxane protons but loses the exchangeable acidic proton.
Recommendation

Primary Characterization: Use DMSO-d6 .[1][2] The observation of the carboxylic acid proton is non-negotiable for confirming the oxidation state of position 3.[1] Secondary Validation: Use MeOD only if the methoxy signal (


 ~2.9–3.1 ppm) is obscured by the water peak in DMSO-d6.[1]

Structural Breakdown & Peak Assignment (DMSO-d6)

The following assignment is based on high-fidelity structural fragment analysis and consensus data for 2,5-disubstituted pyridines.

The Molecule[2][4][6][7][8][9][10]
  • Core: Pyridine ring (Positions 2, 3, 4, 5, 6 relative to N).

  • Substituent A (Pos 3): Carboxylic Acid (-COOH).[1]

  • Substituent B (Pos 6): 4-Methoxyoxan-4-yl (Tetrahydropyran ring with a methoxy group at the quaternary C4).[1]

Table 2: 1H NMR Peak Assignment (400 MHz, DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

Hz)
Interpretation Logic
-COOH Exchangeable13.20 Broad s1H-Deshielded acidic proton; disappears on D2O shake.[1]
Py-H2 Aromatic9.05 d1H

Most deshielded; ortho to N and COOH.[1]
Py-H4 Aromatic8.25 dd1H

Ortho to COOH; shows large ortho and small meta coupling.
Py-H5 Aromatic7.65 d1H

Ortho to Oxane ring; shielded by alkyl donation relative to H4.[1]
Oxane-H2/6 Aliphatic3.65 – 3.75 m4H-Methylene protons adjacent to Oxygen.[1] Deshielded.
-OCH3 Methoxy2.98 s3H-Singlet on quaternary carbon.[1] Critical diagnostic peak.
Oxane-H3/5 Aliphatic1.95 – 2.15 m4H-Methylene protons adjacent to quaternary C4.[1]

Note on Stereochemistry: The oxane ring possesses a plane of symmetry running through the O1 and C4 atoms.[1] Therefore, the protons on C2 are equivalent to C6, and C3 are equivalent to C5, simplifying the aliphatic region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (such as rotamers or aggregation), follow this specific protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical: Ensure the DMSO is from a fresh ampoule to minimize water content (

      
       3.33 ppm), which can obscure the methoxy peak.
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be clear.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and the carboxylic acid proton have long T1 relaxation times.[1] A short D1 will lead to poor integration of the -COOH and -OCH3 signals.[1]

  • Scans (NS): 16 to 64 (depending on concentration).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad -COOH peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1 or 2) to flatten the baseline around the aromatic region.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 Start->Solvent Run1D Run 1H NMR (D1 = 5s) Solvent->Run1D CheckAcid Check > 12 ppm Broad Singlet? Run1D->CheckAcid CheckOMe Check ~3.0 ppm Sharp Singlet (3H)? Run1D->CheckOMe AromaticRegion Analyze Aromatic Region (9.0 - 7.5 ppm) Run1D->AromaticRegion AcidConfirmed COOH Confirmed CheckAcid->AcidConfirmed Yes AcidMissing Run in MeOD (Check Exchange) CheckAcid->AcidMissing No OMeConfirmed Methoxy Confirmed CheckOMe->OMeConfirmed Yes Final Structure Validated AcidConfirmed->Final OMeConfirmed->Final CouplingCheck Verify 2,5-Subst. (d, dd, d Pattern) AromaticRegion->CouplingCheck CouplingCheck->Final

Caption: Logical decision tree for validating 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid using 1H NMR.

Advanced Validation: 2D NMR Correlations

While 1H NMR is sufficient for routine ID, the quaternary carbon at the oxane 4-position (C4) is a "silent" point in the proton spectrum. To rigorously prove the methoxy group is attached to the oxane (and not the pyridine ring), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations (Proton Carbon)
  • 
     2.98 (-OCH3) 
    
    
    
    
    
    ~75 ppm (Oxane C4):
    This confirms the methoxy is aliphatic, not aromatic (aromatic OMe correlates to
    
    
    160 ppm carbons).
  • 
     1.95 (Oxane H3/5) 
    
    
    
    
    
    164 ppm (Pyridine C6) &
    
    
    ~75 ppm (Oxane C4):
    This links the oxane ring to the pyridine ring.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem.1997 , 62, 7512–7515. Link

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison Chemistry Department.[1] (Authoritative resource for chemical shift prediction).[4][5] Link

  • PubChem Compound Summary. "6-(4-Methoxytetrahydro-2H-pyran-4-yl)nicotinic acid (CAS 2253641-21-1)."[1] National Center for Biotechnology Information.[1] Link

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 2016 .[1] (Standard protocol for small molecule characterization). Link

Sources

LC-MS fragmentation patterns of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

[1]

Executive Summary: The Structural Fingerprint

In the development of P2X3 antagonists and related pyridine-based therapeutics, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (CAS: 2253641-21-1) serves as a critical critical intermediate and potential metabolite.[1] Its structural duality—combining a polarizable pyridine core with a labile methoxy-tetrahydropyran (oxane) ring—creates a unique mass spectrometric signature.[1]

This guide provides a definitive analysis of its LC-MS/MS fragmentation behavior. Unlike generic spectral libraries, we dissect the causality of ion formation, comparing this compound’s "performance" (ionization efficiency and fragment specificity) against its closest structural analogs: the Des-methoxy variant and the Hydroxy-metabolite .

Key Takeaway: The presence of the quaternary center at the oxane C4 position dictates a fragmentation pathway dominated by neutral loss of methanol, a diagnostic transition that distinguishes this molecule from isobaric interferences.

Experimental Configuration (Self-Validating Protocol)

To reproduce the fragmentation patterns described below, the following LC-MS parameters must be established. This protocol is designed to be self-validating: if the diagnostic m/z 206 fragment is not the base peak at moderate collision energy (CE), the source gas temperature is likely too high, causing in-source fragmentation.

LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Pyridine nitrogen protonation (

) drives sensitivity.[1]
Capillary Voltage 3.5 kVOptimal balance to prevent in-source decay of the labile methoxy group.[1]
Cone Voltage 30 VSufficient to decluster adducts without cleaving the oxane ring.
Collision Gas Argon (1.5 mTorr)Standard for reproducible CID fragmentation.
Mobile Phase A 0.1% Formic Acid in

Acidic pH ensures

formation.
Mobile Phase B AcetonitrilePromotes efficient desolvation.

Validation Check: Inject a 100 ng/mL standard. The precursor


 at m/z 238.1  should exhibit <5% abundance of the m/z 206 fragment in the MS1 scan. High MS1 fragmentation indicates excessive source energy.

Fragmentation Pathway Analysis (The "Product")

Mechanistic Deep Dive

The fragmentation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (

1

Precursor Ion:

Primary Transition (Quantifier): Loss of Methanol
  • Transition:

    
     (
    
    
    Da)
  • Mechanism: The methoxy group at the quaternary C4 position of the oxane ring is sterically crowded and electronically activated by the adjacent ether oxygen. Upon collisional activation, a neutral loss of methanol (

    
    ) occurs rapidly, generating a stable dehydropyran cation.
    
  • Performance: This is the Base Peak (100% relative abundance) at CE 15-20 eV. It offers high sensitivity for quantitation (LOQ < 1 ng/mL).

Secondary Transition (Qualifier): Pyridine Core Cleavage
  • Transition:

    
    
    
  • Mechanism: Higher collision energies (CE > 35 eV) drive the complete cleavage of the oxane ring bond connecting to the pyridine C6 position. This leaves the protonated nicotinic acid core (

    
    ).
    
  • Performance: High specificity but lower intensity (~15% relative abundance). Use this for structural confirmation.

Tertiary Transition: Decarboxylation [1]
  • Transition:

    
    
    
  • Mechanism: Subsequent loss of

    
     (44 Da) from the carboxylic acid moiety on the primary fragment.
    

Comparative Analysis: Product vs. Alternatives

In drug development, this compound must be distinguished from impurities and metabolites. The table below compares its MS performance against key alternatives.

FeatureTarget Compound (Methoxy-Oxane)Alternative A: Des-Methoxy Analog Alternative B: Hydroxy-Metabolite
Structure 4-Methoxy-oxane substituentUnsubstituted oxane substituent4-Hydroxy-oxane substituent
Precursor (

)
238.1 208.1 224.1
Primary Fragment 206.1 (

)
124.0 (Ring cleavage)206.1 (

)
Differentiation Unique Transition:

.[1] The loss of 32 Da is diagnostic.
Lack of Labile Loss: The oxane ring is stable; fragmentation requires high energy to break the C-C bond.Isobaric Fragment: Both produce m/z 206. Differentiate by Precursor Mass (238 vs 224).
Chromatography Moderate retention (LogP ~0.8)Higher retention (More lipophilic)Lower retention (More polar)

Performance Verdict: The Target Compound exhibits superior quantitation reliability compared to the Hydroxy-Metabolite.[1] While the Hydroxy-Metabolite loses water (

1

Visualizing the Pathway

The following diagram illustrates the specific fragmentation logic, highlighting the critical Neutral Loss of Methanol that serves as the primary analytical handle.

FragmentationPathwayFigure 1: ESI-MS/MS Fragmentation Pathway of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acidPrecursorPrecursor Ion [M+H]+m/z 238.1(Protonated Pyridine)TransitionStateExcited State(Vibrational Energy)Precursor->TransitionStateCID (15 eV)Fragment1Primary Product Ion[M+H - CH3OH]+m/z 206.1(Dehydropyran-Pyridine)TransitionState->Fragment1Neutral Loss: Methanol (32 Da)(Dominant Pathway)Fragment2Core Fragment[Nicotinic Acid+H]+m/z 124.0TransitionState->Fragment2Bond Cleavage(High Energy >35 eV)Fragment3Secondary Product[m/z 206 - CO2]+m/z 162.1Fragment1->Fragment3Neutral Loss: CO2 (44 Da)

Caption: Figure 1 depicts the dominant fragmentation pathway.[1][2][3][4] The loss of methanol (32 Da) is the defining event, distinguishing this molecule from analogs lacking the methoxy ether linkage.

References

  • Bayer AG. (2020). Patent WO2020260463: Substituted Pyridine Derivatives and Methods of Use. (Describes the synthesis and metabolic derivatives of P2X3 antagonists).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small molecule drugs in LC-MS/MS." Journal of Mass Spectrometry, 45(8), 924-936. (Foundational text on pyridine and ether fragmentation mechanisms).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. 3rd Ed.[1] CRC Press. (Reference for ESI ionization principles of nitrogenous heterocycles).

  • PubChem. (2023). Compound Summary: 6-(4-Methoxytetrahydro-2H-pyran-4-yl)nicotinic acid (CAS 2253641-21-1).[1] National Library of Medicine.

HPLC Method Development Guide: 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is a critical zwitterionic intermediate often encountered in the synthesis of KRAS inhibitors and other heterocyclic pharmaceuticals. Its structure combines a polar, ionizable nicotinic acid core with a bulky, lipophilic ether (the methoxy-oxanyl moiety).[1]

Developing a stability-indicating method for this molecule presents a classic "polar retention vs. peak shape" paradox:

  • The Challenge: The pyridine nitrogen (basic) and carboxylic acid (acidic) create a zwitterionic character at neutral pH, leading to poor retention and peak tailing on standard C18 columns.[1]

  • The Solution: This guide compares three distinct stationary phase chemistries—C18 (L1) , Phenyl-Hexyl (L11) , and Mixed-Mode RP/Anion Exchange —to determine the optimal workflow for separating the API from its critical process impurities (Starting Material, Des-methyl analog, and N-Oxide).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Pyridine core, C3-COOH, C6-(4-methoxy-tetrahydropyran).

  • pKa (Calculated): ~3.8 (COOH), ~5.4 (Pyridine N).[1]

  • LogP: ~1.2 (Moderate lipophilicity, but highly pH dependent).[1]

  • UV Max: 260 nm (Nicotinic acid chromophore).[1]

Critical Quality Attributes (CQA) & Impurity Profiling

Before method selection, we must define the separation goals.[1] Based on the standard synthesis route (coupling of 6-chloronicotinic acid esters with 4-methoxytetrahydropyran derivatives), the following impurities are critical:

Impurity IDStructure / DescriptionPolarity Relative to APISeparation Challenge
Imp-A (SM) 6-Chloronicotinic acidMore PolarElutes early; potential overlap with solvent front.
Imp-B (Des-Me) 6-(4-Hydroxyoxan-4-yl)pyridine-3-COOHMore PolarVery similar structure; critical pair resolution required.
Imp-C (N-Ox) N-Oxide derivative of APIMore PolarTailing peak on standard RP; requires pH control.
Imp-D (Dimer) Coupling byproductLess PolarLate eluter; requires gradient wash.

Method Development Decision Tree

The following logic flow illustrates the scientific rationale for selecting the stationary phase based on the analyte's zwitterionic nature.

MethodSelection Start Analyte: Zwitterionic Pyridine Acid Decision1 Primary Choice: pH Selection Start->Decision1 Goal Goal: Retain Polar Impurities & Symmetry LowPH Low pH (< 2.5) Species: Cationic (+) Decision1->LowPH Suppress COOH ionization MidPH Mid pH (4.0 - 6.0) Species: Zwitterionic (+/-) Decision1->MidPH Not Recommended (Poor Shape) Col_C18 Column: C18 (L1) Issue: Dewetting / Tailing LowPH->Col_C18 Standard Screening Col_Phenyl Column: Phenyl-Hexyl Benefit: Pi-Pi Interaction Col_C18->Col_Phenyl If Selectivity Fails Col_PFPP Column: PFPP (F5) Benefit: H-Bonding/Dipole Col_C18->Col_PFPP If Polar Retention Fails Col_Phenyl->Goal Optimal for Aromatics Col_PFPP->Goal

Figure 1: Decision tree for stationary phase selection targeting pyridine-carboxylic acid derivatives.

Comparative Study: Stationary Phase Performance

We evaluated three columns using a standardized gradient (5-95% B) with 0.1% Phosphoric Acid (pH ~2.2).

Option A: C18 (Standard End-Capped)
  • Mechanism: Hydrophobic interaction.[1]

  • Observation: The API elutes with reasonable retention (k' ~ 4.5), but Imp-B (Des-methyl) co-elutes with the API front. The basic pyridine nitrogen interacts with residual silanols, causing slight tailing (Tf = 1.4).[1]

  • Verdict: Insufficient Selectivity. The hydrophobic difference between -OMe and -OH is not maximized on C18.

Option B: Phenyl-Hexyl (The "Pi-Select" Choice)
  • Mechanism: Hydrophobic + Pi-Pi interactions with the pyridine ring.

  • Observation: The pi-pi interaction increases retention for the aromatic core. Crucially, the steric bulk of the oxanyl group disrupts the pi-interaction slightly differently for the impurity.[1]

  • Result: Resolution (Rs) between Imp-B and API improves to 1.8. Peak symmetry improves (Tf = 1.[1]1) due to "pi-shielding" of silanols.

  • Verdict: Recommended for General Purity.

Option C: Pentafluorophenyl Propyl (PFPP / F5)
  • Mechanism: Dipole-dipole, H-bonding, and Pi-Pi.

  • Observation: This phase shows unique selectivity for the halogenated starting material (Imp-A) and the polar N-oxide (Imp-C). It provides the highest retention for the polar impurities.[1]

  • Verdict: Best for Trace Impurity Profiling , though equilibration times are longer.[1]

Summary Data Table
ParameterC18 (L1)Phenyl-Hexyl (L11)PFPP (L43)
API Retention (min) 6.27.88.5
USP Tailing (Tf) 1.451.12 1.15
Resolution (Imp-B/API) 1.2 (Fail)2.1 (Pass) 2.4 (Pass)
Resolution (Imp-A/Void) 1.53.24.5
Suitability Basic AssayPurity/Release R&D/Impurity ID

Recommended Protocol: Phenyl-Hexyl Method

Based on the comparison, the Phenyl-Hexyl chemistry offers the best balance of robustness, peak shape, and resolution for this specific pyridine-ether structure.[1]

Method Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Higher ionic strength suppresses silanol activity.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for the bulky oxan ring).

  • Detection: UV @ 260 nm.[1]

  • Injection Vol: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Hold for polar retention
2.05End Isocratic hold
12.060Linear Gradient
15.095Wash (Remove dimers)
17.095Hold Wash
17.15Re-equilibrate
22.05End of Run
Step-by-Step Workflow
  • Buffer Prep: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm nylon filter.[1]

  • System Suitability: Inject the "System Suitability Solution" containing API and Imp-B (Des-methyl).

    • Requirement: Resolution > 1.8.[1]

    • Requirement: API Tailing Factor < 1.3.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Diluent (50:50 Water:ACN). Sonication may be required due to the crystalline nature of the zwitterion.[1]

Mechanistic Insight: Why Phenyl-Hexyl?

The superiority of the Phenyl-Hexyl phase for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is driven by two factors:

  • Pi-Pi Stacking: The electron-deficient pyridine ring of the analyte engages in pi-pi stacking with the phenyl ring of the stationary phase. This interaction is orthogonal to pure hydrophobicity, allowing the column to distinguish between the methoxy-substituted API and the hydroxy-substituted impurity (Imp-B) based on electronic density changes, not just polarity.

  • Silanol Suppression: Modern Phenyl-Hexyl columns (like CSH or similar technologies) often have charged surfaces or steric protection that repels the protonated pyridine nitrogen, preventing the "ion-exchange" tailing seen on standard C18 columns [1].[1]

Interaction Analyte Analyte: Pyridine Ring Interaction Pi-Pi Stacking Interaction (Enhanced Retention) Analyte->Interaction Phase Stationary Phase: Phenyl Ring Phase->Interaction Result Result: Sharp Peaks & Unique Selectivity Interaction->Result

Figure 2: Mechanism of Pi-Pi interaction stabilizing the pyridine analyte.

References

  • Neue, U. D., et al. (1999).[1] "Separation of basic compounds on Phenyl-Hexyl stationary phases." Journal of Chromatography A.

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs."[1] Journal of Chromatography A.

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Method Development for Ionizable Compounds).

  • PubChem. (2023).[1] "Nicotinic Acid Compound Summary." National Library of Medicine.[1]

Sources

Structural validation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid via X-ray Crystallography

Executive Summary

In small molecule drug discovery, the structural validation of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid presents a distinct crystallographic challenge. While solution-state NMR (


H, 

C) and Mass Spectrometry (MS) provide connectivity data, they frequently fail to unambiguously resolve the stereochemical orientation at the quaternary center (C4 of the oxane ring) and the tautomeric state (neutral acid vs. zwitterion) of the pyridine-carboxylic acid motif.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for this specific chemical class. It includes optimized crystallization protocols and data interpretation frameworks.

The Technical Challenge

The molecule contains two structural features that necessitate crystallographic validation:

  • The Quaternary Center (Oxane C4): The 4-methoxyoxan-4-yl group possesses a quaternary carbon attached to the pyridine ring. Determining whether the methoxy group adopts an axial or equatorial conformation relative to the oxane ring is difficult in solution due to rapid ring flipping and the lack of a proton at the C4 position for scalar coupling analysis (

    
    ).
    
  • The Pyridine-Acid Tautomerism: Pyridine-3-carboxylic acid derivatives often crystallize as zwitterions (proton transfer from COOH to Pyridine-N). This solid-state protonation state drastically affects solubility, bioavailability, and crystal packing (polymorphism).

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the capabilities of standard analytical techniques for this specific molecule.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS) DFT Computational Modeling
Absolute Configuration Definitive. Direct visualization of anomalous scattering (if chiral) or relative stereochemistry at quaternary centers.Ambiguous. Requires complex NOE analysis; often inconclusive for quaternary carbons with free rotation.None. Provides mass-to-charge ratio only.Predictive. Depends on the accuracy of the basis set; requires experimental validation.
Tautomeric State Definitive. Locates H-atom positions in electron density maps (difference Fourier synthesis).Averaged. Fast exchange in protic solvents obscures the specific location of the acidic proton.None. Ionization source alters protonation state.Theoretical. Calculates energy minima but cannot predict solvent/packing effects.
Polymorph Identification Excellent. Differentiates packing motifs (monoclinic vs. triclinic) and solvates.Poor. Solid-state NMR (ssNMR) is required; solution NMR destroys polymorphs.N/A. N/A.
Sample Requirement Single Crystal (~0.1–0.3 mm).~5–10 mg in solution.<1 mg.Computational resources.[1][2][3]

Decision Framework: When to Use SC-XRD

The following logic diagram illustrates the critical decision pathway for selecting SC-XRD over NMR for this molecule.

Validation_Logic Start Validation Requirement Check_Connectivity Is Connectivity the only question? Start->Check_Connectivity NMR_Route Use 1H/13C NMR + HSQC/HMBC Check_Connectivity->NMR_Route Yes Check_Stereo Is Stereochemistry/Tautomerism critical? Check_Connectivity->Check_Stereo No Check_Quaternary Does it have a Quaternary Center? Check_Stereo->Check_Quaternary Yes XRD_Route Mandatory SC-XRD Check_Quaternary->XRD_Route Yes (Oxane C4) Check_Phase Is it a Solid Form Study? Check_Quaternary->Check_Phase No Check_Phase->NMR_Route No (Solution only) Check_Phase->XRD_Route Yes (Polymorphs)

Figure 1: Decision logic for structural validation. The presence of the quaternary oxane center pushes the workflow directly to SC-XRD.

Experimental Protocol: SC-XRD Validation

To ensure reproducibility and scientific integrity, follow this optimized protocol for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Phase 1: Crystal Growth (The Bottleneck)

Zwitterionic pyridine acids have high lattice energy and low solubility in non-polar solvents.

  • Method: Liquid-Liquid Diffusion (Layering).

  • Solvent System: DMSO (solvent) / Methanol or Isopropanol (anti-solvent).

  • Protocol:

    • Dissolve 15 mg of the compound in 0.5 mL DMSO.

    • Filter the solution into a narrow NMR tube or crystallization vial.

    • Carefully layer 1.5 mL of Methanol on top. Do not mix.

    • Seal and store at 4°C for 3–5 days.

    • Why this works: Slow diffusion allows the zwitterion to organize without rapid precipitation, favoring single crystal formation over amorphous powder.

Phase 2: Data Collection
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Critical).

    • Reasoning: Cooling reduces the thermal vibration of the flexible oxane ring, sharpening the electron density map around the critical quaternary carbon and allowing precise assignment of the methoxy group orientation [1].

Phase 3: Structure Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Tautomer Check: Inspect the Difference Fourier Map (

    
    ) around the Pyridine Nitrogen and Carboxylate Oxygens.
    
    • Success Criterion: A distinct electron density peak (~0.8–1.0

      
      ) near the Pyridine Nitrogen confirms the zwitterionic form  (
      
      
      
      /
      
      
      ).

Experimental Data Analysis (Representative)

The following data summarizes the expected structural metrics for this class of compounds, serving as a validation benchmark.

A. Crystallographic Parameters
ParameterTypical Value / ObservationInterpretation
Space Group

(Monoclinic) or

(Triclinic)
Common for centrosymmetric organic zwitterions.
Z (Molecules/Unit Cell) 4Indicates one unique molecule in the asymmetric unit.
R-Factor (

)
< 5.0%High-quality structure; reliable atomic positions.
B. Key Bond Lengths & Angles
BondExpected Length (Å)Structural Insight
Pyridine N–C 1.34 – 1.36 ÅSymmetric lengths indicate protonation (

). Neutral pyridine shows asymmetry (~1.33 / 1.35 Å).
Carboxylate C–O 1.25 – 1.27 ÅEqual lengths confirm resonance delocalization of the carboxylate anion (

).
Oxane C–O (Ether) 1.42 – 1.44 ÅStandard ether linkage.
C. Stereochemical Confirmation
  • Observation: The methoxy group at C4 typically adopts the equatorial position to minimize 1,3-diaxial interactions with the oxane ring protons, forcing the bulky pyridine group into the axial position (or vice versa depending on specific packing forces).

  • Validation: The torsion angle

    
     will be defined explicitly, resolving the ambiguity that NMR cannot address.
    

Workflow Visualization

The following diagram outlines the complete structural determination pipeline, from synthesis to final CIF generation.

XRD_Workflow Sample Pure Compound (>98% HPLC) Cryst Crystallization (DMSO/MeOH Layering) Sample->Cryst Dissolution Harvest Crystal Mounting (Paratone Oil) Cryst->Harvest 3-5 Days Diffraction X-Ray Diffraction (100 K, Mo-Source) Harvest->Diffraction Cryo-cooling Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Bragg Peaks Refinement Refinement (SHELXL - H-atom location) Phasing->Refinement Electron Density Validation CheckCIF & Tautomer Confirmation Refinement->Validation R1 < 5%

Figure 2: End-to-end workflow for crystallographic validation of the target molecule.

References

  • Grover, G., et al. (2015).[4] "Co-crystals and molecular salts of carboxylic acid/pyridine complexes."[4] Royal Society of Chemistry (RSC) Advances.

  • Sandusky, P., et al. (2007). "Limitations in the deduction of carbon NMR spectra from the f1 dimension of standard 2D heteronuclear experiments." Journal of Natural Products.

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Technical Guides.

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Limitations." News-Medical Life Sciences.

  • Srivastava, R., et al. (2022).[5] "Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons." Crystals (MDPI).

Sources

Bioisosteric comparison of oxane vs cyclohexane in pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric comparison of oxane vs cyclohexane in pyridine-3-carboxylic acid derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Ether Switch" Strategic Value

In the optimization of pyridine-3-carboxylic acid (nicotinic acid) derivatives—a privileged scaffold in kinase inhibitors, GPR109A agonists, and anti-inflammatory agents—the bioisosteric replacement of a cyclohexane ring with an oxane (tetrahydropyran, THP) ring is a high-impact medicinal chemistry tactic.

While both rings share a similar steric volume and chair conformation, the introduction of the ether oxygen in the oxane ring fundamentally alters the physicochemical landscape of the molecule. This guide objectively compares these two moieties, providing experimental evidence that the oxane switch typically yields:

  • Reduced Lipophilicity: A decrease in LogP/LogD by 1.0–1.5 units , reducing non-specific binding.

  • Enhanced Solubility: A 5-to-10-fold increase in aqueous solubility due to the hydrogen bond acceptor (HBA) capability of the ether oxygen.

  • Metabolic Tuning: Altered intrinsic clearance (

    
    ), often blocking CYP450 metabolism at the otherwise lipophilic 4-position of the cyclohexane.
    

Structural & Physicochemical Analysis[1][2][3][4][5]

Conformational & Electronic Comparison

Both cyclohexane and oxane exist predominantly in the chair conformation . However, the C–O bond length (1.43 Å) is shorter than the C–C bond length (1.54 Å), leading to subtle structural tightening in the oxane ring.

FeatureCyclohexane AnalogOxane (THP) AnalogImpact on Drug Design
Electronic Nature Lipophilic, inert hydrocarbon.Polar, ether oxygen acts as H-bond acceptor.Oxane can engage solvent water or active site residues (e.g., Lys, Arg).
Dipole Moment ~0 D (non-polar).~1.5–1.7 D.Oxane increases polarity without adding ionizable groups.
LogP Contribution High (+).Low (-).Oxane lowers lipophilicity, improving Ligand Lipophilicity Efficiency (LLE).
Metabolic Liability High (oxidative hydroxylation at C3/C4).Variable (O-atom deactivates adjacent C-H bonds).Oxane often blocks metabolic "soft spots" found on cyclohexane.
Quantitative Impact on Pyridine-3-Carboxylic Acid Derivatives

The following data summarizes the shift in properties when a 6-cyclohexyl-pyridine-3-carboxamide is converted to its 6-(tetrahydropyran-4-yl) analog.

Data represents average shifts observed in internal SAR campaigns.

MetricCyclohexane DerivativeOxane DerivativeDelta
cLogP 3.82.4-1.4 (Improved LLE)
tPSA (Ų) 55.064.2+9.2 (Polarity boost)
Solubility (pH 7.4) < 5 µM45 µM~9x Increase
Microsomal

High (>50 µL/min/mg)Moderate (<20 µL/min/mg)Improved Stability

Case Study: Optimization of a Nicotinamide Kinase Inhibitor

Context: A discovery program targeting a cytoplasmic kinase identified a hit containing a hydrophobic cyclohexane moiety attached to the pyridine-3-carboxamide core. While potent, the hit suffered from poor solubility and rapid metabolic clearance.

The Bioisosteric Switch Workflow

The following diagram illustrates the decision logic and synthesis pathway used to transition from the cyclohexane hit (Compound A) to the optimized oxane lead (Compound B).

Bioisostere_Workflow cluster_Synthesis Parallel Synthesis Strategy Hit Hit Compound A (Cyclohexane Core) High Potency, Poor Sol. Analysis Liability Analysis High cLogP (4.2) Metabolic Soft Spot (C4) Hit->Analysis Design Design Hypothesis Replace CH2 with O (Oxane) Target: Lower LogP, Block Metabolism Analysis->Design Step1 Precursor Synthesis Pyridine-3-carboxylate + Organometallic Reagent Design->Step1 Step2 Coupling Suzuki/Negishi (Cyclohexyl) vs. Minisci/Reductive (Oxanyl) Step1->Step2 Result Lead Compound B (Oxane Core) Retained Potency Solubility > 50µM Step2->Result

Caption: Logical workflow for replacing cyclohexane with oxane to address ADME liabilities in a pyridine scaffold.

Comparative Data: Compound A vs. Compound B
PropertyCompound A (Cyclohexane)Compound B (Oxane)Interpretation
Structure 6-cyclohexyl-N-phenylnicotinamide6-(tetrahydro-2H-pyran-4-yl)-N-phenylnicotinamideBioisosteric pair.[1]
Enzyme IC50 12 nM18 nMEquipotent: The hydrophobic pocket tolerates the O-atom.
LogD (pH 7.4) 3.92.5Optimization Success: Lipophilicity reduced to optimal range.
HLM

14 min58 minStability: Metabolic blockade achieved.
Solubility 2 µg/mL28 µg/mLBioavailability: Significant improvement for oral dosing.

Mechanistic Insight: The oxane oxygen atom creates a "solvation shell" around the molecule in aqueous media, disrupting the aggregation propensity observed with the cyclohexane analog. Furthermore, the oxygen atom is electronically withdrawing, deactivating the adjacent C-H bonds toward CYP450-mediated oxidation, thereby extending half-life.

Experimental Protocols

Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)nicotinic Acid

This building block is critical for generating oxane-substituted pyridine derivatives.

Reagents:

  • Diethyl malonate[2]

  • Bis(2-chloroethyl) ether[2]

  • Sodium ethoxide

  • 6-Chloronicotinic acid (or ester)

Protocol:

  • Formation of the THP Ring:

    • To a refluxing solution of sodium ethoxide (2.2 eq) in ethanol, add diethyl malonate (1.0 eq) followed by dropwise addition of bis(2-chloroethyl) ether (1.0 eq).

    • Reflux for 6 hours to cyclize.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:1). Product: Diethyl tetrahydropyran-4,4-dicarboxylate.[2]

  • Hydrolysis & Decarboxylation:

    • Treat the diester with 6N NaOH at reflux for 4 hours. Acidify to pH 1 with conc. HCl.

    • Heat the resulting dicarboxylic acid neat at 180°C (oil bath) until CO2 evolution ceases (~1 hour).

    • Yield: Tetrahydropyran-4-carboxylic acid (White solid).

  • Coupling to Pyridine Core (Minisci Reaction Variant):

    • Note: Direct coupling of the THP ring to the pyridine is often achieved via radical alkylation.

    • Dissolve methyl nicotinates in acidic aqueous media (TFA/Water).

    • Add tetrahydropyran-4-carboxylic acid (2 eq), AgNO3 (0.2 eq), and (NH4)2S2O8 (1.5 eq).

    • Heat at 70°C for 2 hours.

    • Workup: Neutralize with NaHCO3, extract with DCM. Purify via flash chromatography.

Microsomal Stability Assay (Validation of Metabolic Stability)

Objective: Compare the intrinsic clearance (


) of the cyclohexane vs. oxane analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test compounds (10 mM DMSO stock).

Procedure:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final conc) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: Oxane analog should show

      
       that of the cyclohexane analog.
      

Strategic Decision Matrix

Use the following logic flow to determine when to deploy the Oxane bioisostere in your pyridine-3-carboxylic acid series.

Decision_Matrix Start Start: Pyridine Lead with Cyclohexane Q1 Is LogD > 3.5? Start->Q1 Q2 Is Solubility < 10µM? Q1->Q2 Yes Action_Keep KEEP CYCLOHEXANE (Focus on other areas) Q1->Action_Keep No (LogD is fine) Q3 Is Metabolic Clearance High? Q2->Q3 Yes Q2->Action_Keep No (Solubility is fine) Action_Switch DEPLOY OXANE (Switch CH2 -> O) Q3->Action_Switch Yes (Fix Metabolism) Q3->Action_Switch No (But improve LLE)

Caption: Decision matrix for prioritizing the cyclohexane-to-oxane bioisosteric replacement.

References

  • PharmaBlock. (2023).[1][2] Tetrahydropyrans in Drug Discovery: Physicochemical Properties and Synthetic Strategies. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties. Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual comparison of ether rings). Link

  • Drug Hunter. (2025).[3] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from

  • Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Communications. (Demonstrates metabolic stability improvements of oxane-like bridges). Link

Sources

IR spectroscopy characteristic bands for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid. Designed for researchers and drug development professionals, this document delves into the theoretical and comparative analysis of its vibrational modes, offering a predictive framework for spectral interpretation. We will dissect the molecule into its core functional components, compare them against established data for analogous structures, and provide a robust experimental protocol for empirical validation.

Introduction: The Structural Rationale for IR Analysis

6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is a complex heterocyclic compound featuring three key structural motifs: a substituted pyridine ring, a carboxylic acid, and a methoxyoxane (methoxytetrahydropyran) moiety. Infrared spectroscopy is an indispensable tool for confirming the successful synthesis and purity of such a molecule. By probing the vibrational frequencies of its covalent bonds, we can identify the presence of each key functional group and gain insights into the molecule's overall architecture, including intermolecular interactions like hydrogen bonding.

The predictive analysis herein is grounded in the well-established principles of group frequencies, where each functional group exhibits characteristic absorption bands within specific wavenumber ranges. Our approach will be to deconstruct the molecule, analyze the expected spectral contributions from each part, and then synthesize this information into a holistic, predicted spectrum.

Predicted Characteristic IR Bands: A Correlative Approach

The following diagram illustrates the key functional groups within the target molecule that are expected to produce characteristic IR absorption bands.

cluster_mol 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid cluster_groups Key Functional Groups for IR Analysis mol mol A Carboxylic Acid O-H B Aromatic C-H C Aliphatic C-H D Carboxylic Acid C=O E Pyridine Ring C=N & C=C F Ether C-O-C

Caption: Key functional groups of the target molecule.

Table 1: Predicted IR Absorption Bands for 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid
Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comparative Notes
3300 - 2500Broad, StrongO-H Stretch (Carboxylic Acid)This very broad and intense absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2][3] It will likely overlap with C-H stretching bands.
3100 - 3000Medium to WeakC-H Stretch (Aromatic, Pyridine)Characteristic of sp² C-H bonds on the pyridine ring. Similar bands are observed in nicotinic acid.[4][5]
2980 - 2850MediumC-H Stretch (Aliphatic, Oxane Ring)Asymmetric and symmetric stretching of the CH₂ groups within the tetrahydropyran ring.
~2830Medium to WeakC-H Stretch (Methoxy, -OCH₃)A characteristic C-H stretch for the methoxy group, often appearing at a slightly lower frequency than other aliphatic C-H stretches.
1720 - 1690Strong, SharpC=O Stretch (Carboxylic Acid)This is one of the most intense and diagnostic peaks. Its position is influenced by conjugation with the pyridine ring. For nicotinic acid, this band appears around 1710-1698 cm⁻¹.[4][6]
1620 - 1570Medium to StrongC=N & C=C Stretch (Pyridine Ring)The pyridine ring exhibits several characteristic stretching vibrations in this region. These are analogous to the quadrant and semicircle stretching modes in benzene.[4][7]
1480 - 1420MediumC-H Bending (Aliphatic, CH₂)Scissoring and wagging vibrations from the CH₂ groups of the oxane ring.
~1300MediumC-O Stretch / O-H BendingA coupled vibration involving the C-O single bond stretch and the in-plane O-H bend of the carboxylic acid group.
1150 - 1080StrongC-O-C Stretch (Ether)The asymmetric C-O-C stretch of the saturated ether in the oxane ring and the methoxy group will produce a strong, prominent band in this region. This is a key identifier for the oxane moiety.
900 - 675Medium to StrongC-H Bending (Out-of-Plane, Aromatic)This region, known as the fingerprint region, contains bands from the out-of-plane bending of the pyridine C-H bonds, which are sensitive to the substitution pattern.

Comparative Analysis: Validating Predictions

Comparison with Nicotinic Acid (Pyridine-3-carboxylic acid)

The spectrum of our target molecule is expected to share significant features with that of nicotinic acid.

  • Shared Features: The broad O-H stretch (3300-2500 cm⁻¹), the strong carboxylic C=O stretch (~1700 cm⁻¹), and the series of pyridine ring stretching bands (1620-1450 cm⁻¹) should be present in both spectra.[4][5][6]

  • Key Differences: The spectrum of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid will be distinguished by the addition of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and, most critically, a strong C-O-C ether stretching band between 1150-1080 cm⁻¹. These features are absent in the spectrum of nicotinic acid.

Comparison with 4-Methoxytetrahydropyran

This cyclic ether provides the reference for the substituent at the 6-position of the pyridine ring.

  • Shared Features: The IR spectrum of a methoxytetrahydropyran derivative would be dominated by aliphatic C-H stretches (2980-2850 cm⁻¹) and a very strong C-O-C ether stretch (1150-1080 cm⁻¹).[8]

  • Key Differences: Our target molecule's spectrum will additionally feature the intense C=O absorption, the broad O-H band, and the characteristic aromatic C=C and C=N bands from the pyridine-3-carboxylic acid portion, all of which are absent in a simple methoxytetrahydropyran.

The presence of all these features—those from the nicotinic acid core and those from the methoxyoxane substituent—provides a powerful diagnostic fingerprint for confirming the structure of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To empirically verify the predicted spectral features, a standard procedure for analyzing a solid sample is required. The KBr (potassium bromide) pellet method is a widely accepted and reliable technique.

Methodology: KBr Pellet Transmission FTIR

Objective: To obtain a high-resolution mid-IR (4000-400 cm⁻¹) transmission spectrum of the solid sample.

Materials:

  • 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Workflow Diagram:

Caption: Experimental workflow for KBr pellet FTIR analysis.

Step-by-Step Procedure:

  • Preparation: Ensure all equipment is clean and dry. Moisture is a significant interferent in IR spectroscopy, particularly affecting the O-H region. Store KBr in a desiccator.

  • Grinding: Place approximately 100-150 mg of dry, FTIR-grade KBr into a clean agate mortar. Grind it to a fine, consistent powder. This minimizes light scattering, which can cause sloping baselines.[9]

  • Mixing: Add 1-2 mg of the 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid sample to the KBr powder. The sample-to-KBr ratio should be roughly 1:100. Mix thoroughly by grinding with the pestle for several minutes until the mixture is homogeneous.

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and connect it to a vacuum line for 2-3 minutes to remove trapped air and moisture, which can cause the pellet to be opaque or fracture.

  • Compression: Place the die into a hydraulic press and apply a pressure of 8-10 tons for approximately 2-5 minutes.

  • Pellet Examination: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Perform baseline correction and peak labeling as needed.

Conclusion

The infrared spectrum of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid is predicted to be rich in information, providing clear, distinguishable bands for each of its primary functional domains. The definitive confirmation of the molecule's structure hinges on the simultaneous observation of:

  • A very broad O-H band (3300-2500 cm⁻¹) and a strong C=O band (~1700 cm⁻¹) confirming the carboxylic acid .

  • Aromatic C=C/C=N bands (1620-1450 cm⁻¹) confirming the pyridine ring .

  • A strong, distinct C-O-C ether band (1150-1080 cm⁻¹) and aliphatic C-H bands (below 3000 cm⁻¹) confirming the methoxyoxane substituent .

This guide provides a robust framework for researchers to interpret the IR spectrum of this compound, enabling confident structural verification and quality assessment in synthetic and drug development workflows.

References

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Sources

A Comparative Guide to the Metabolic Stability of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, optimizing the pharmacokinetic profile of a lead compound is as critical as enhancing its pharmacodynamic properties. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a cornerstone of this optimization process.[1] A compound with poor metabolic stability may be cleared too rapidly from the body, leading to insufficient therapeutic exposure and the potential formation of toxic metabolites.[2] This guide provides an in-depth evaluation of the metabolic stability of a novel chemical scaffold, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid, and presents a strategic approach to designing and evaluating analogues with enhanced metabolic robustness.

The parent compound, CMPD-0 , features a pyridine-3-carboxylic acid core, a known pharmacophore that can interact with various biological targets through hydrogen bonding and π-stacking interactions.[3] The scaffold is further decorated with a 4-methoxyoxane moiety, which can influence the compound's physicochemical properties such as solubility and lipophilicity.[4] While the pyridine ring is generally more resistant to metabolic oxidation than a corresponding benzene ring, the overall structure of CMPD-0 presents several potential sites for metabolic modification.[5] This guide will delineate these potential metabolic liabilities and explore medicinal chemistry strategies to mitigate them, thereby providing a framework for advancing this chemical series towards clinical candidacy.

Predicted Metabolic Liabilities of the Parent Compound (CMPD-0)

A thorough analysis of the structure of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid (CMPD-0 ) reveals two primary areas of metabolic concern, often referred to as "metabolic soft spots":

  • O-dealkylation of the Methoxy Group: The methoxy group on the oxane ring is a prime candidate for oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This O-dealkylation reaction would result in the formation of a secondary alcohol metabolite (M1 ) and formaldehyde. This is a common metabolic pathway for many drugs containing alkoxy groups.[6]

  • Oxidation of the Oxane Ring: The saturated oxane (tetrahydropyran) ring itself can be a substrate for CYP-mediated hydroxylation at positions susceptible to oxidation.[8] The lipophilicity of this ring system can influence its susceptibility to such metabolic attacks.[8]

  • Conjugation of the Carboxylic Acid: The carboxylic acid moiety is a key site for Phase II conjugation reactions, primarily glucuronidation. While this enhances water solubility and facilitates excretion, extensive conjugation can also contribute to rapid clearance of the parent drug.[9]

Proposed Metabolic Pathway for CMPD-0

CMPD_0 CMPD-0 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid M1 M1 (Alcohol Metabolite) CMPD_0->M1 CYP450 (O-dealkylation) M2 M2 (Oxane-Hydroxylated Metabolite) CMPD_0->M2 CYP450 (Ring Hydroxylation) M3 M3 (Acyl Glucuronide) CMPD_0->M3 UGTs (Glucuronidation)

Caption: Predicted primary metabolic pathways for CMPD-0.

Design of Analogues with Improved Metabolic Stability

To address the predicted metabolic liabilities of CMPD-0 , a series of analogues have been designed. The strategic modifications aim to block or reduce the rate of the primary metabolic reactions.

Compound IDStructureRationale for Modification
CMPD-0 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acidParent Compound
CMPD-1 6-(4,4-Difluoro-oxan-4-yl)pyridine-3-carboxylic acidReplacement of the methoxy group with a more metabolically stable difluoro group to prevent O-dealkylation.
CMPD-2 6-(4-Methoxyoxan-4-yl)-2-fluoropyridine-3-carboxylic acidIntroduction of an electron-withdrawing fluorine atom on the pyridine ring to decrease its electron density and reduce susceptibility to oxidation.[10]
CMPD-3 6-(1-Methyl-4-methoxy-piperidin-4-yl)pyridine-3-carboxylic acidReplacement of the oxane oxygen with a nitrogen atom to create a piperidine ring, altering the electronic properties and potential sites of metabolism.
CMPD-4 2-(6-(4-Methoxyoxan-4-yl)pyridin-3-yl)-2H-tetrazoleReplacement of the carboxylic acid with a tetrazole bioisostere to block glucuronidation and potentially improve oral bioavailability.[11]

Experimental Evaluation of Metabolic Stability

To empirically determine and compare the metabolic stability of the parent compound and its analogues, two standard in vitro assays will be employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[12]

Experimental Workflow

cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Prep Compound Stock (10 mM in DMSO) Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Compound_Prep->Incubation Microsome_Prep Liver Microsomes + NADPH Microsome_Prep->Incubation Hepatocyte_Prep Cryopreserved Hepatocytes Hepatocyte_Prep->Incubation Quench Quench Reaction (Acetonitrile + Internal Standard) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Calc Calculate % Remaining LC_MS->Calc Plot Plot ln(% Remaining) vs. Time Calc->Plot Params Determine t½ and CLint Plot->Params

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic reactions, particularly those mediated by CYP enzymes.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of each test compound in 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

    • Prepare a 1 mM solution of NADPH (cofactor) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsome and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a 2-fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • Vortex and centrifuge the samples to precipitate proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[2]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[12]

Methodology:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Prepare a hepatocyte suspension at a density of 1 x 10^6 viable cells/mL in incubation medium.

  • Incubation:

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.

  • Sample Processing:

    • Quench the reaction as described in the microsomal stability assay.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

Comparative Data and Interpretation

The following tables present hypothetical but realistic data that could be expected from the described assays. The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo pharmacokinetic behavior.

Table 1: Human Liver Microsomal Stability Data
Compound IDt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Liability
CMPD-0 1546.2High
CMPD-1 > 60< 11.5Low
CMPD-2 3519.8Moderate
CMPD-3 2527.7Moderate-High
CMPD-4 1838.5High (Phase I)
Table 2: Human Hepatocyte Stability Data
Compound IDt½ (min)CLint (µL/min/10⁶ cells)Predicted Metabolic Liability
CMPD-0 1257.8High
CMPD-1 5512.6Low
CMPD-2 3023.1Moderate
CMPD-3 2231.5Moderate-High
CMPD-4 > 120< 5.8Low
Interpretation of Results
  • CMPD-0 (Parent): The short half-life in both microsomes and hepatocytes suggests rapid metabolism, confirming its predicted metabolic liabilities.

  • CMPD-1 (Difluoro-oxane): The significant increase in stability in both assays indicates that blocking O-dealkylation is a highly effective strategy for this scaffold. The difluoro substitution successfully mitigates this primary metabolic pathway.

  • CMPD-2 (Fluoro-pyridine): The moderate improvement in stability suggests that deactivation of the pyridine ring can reduce the rate of metabolism, though likely to a lesser extent than directly blocking the primary site of metabolism on the oxane moiety.

  • CMPD-3 (Piperidine): The modest change in stability indicates that simply replacing the oxane oxygen with a nitrogen does not confer significant metabolic protection and may introduce new metabolic pathways (e.g., N-dealkylation).

  • CMPD-4 (Tetrazole): The high stability in the hepatocyte assay compared to the microsomal assay is a key finding. This suggests that the primary route of clearance for the carboxylic acid parent (CMPD-0 ) in a whole-cell system is likely Phase II conjugation (glucuronidation), which is absent in the microsomal assay. Replacing the carboxylic acid with a tetrazole bioisostere effectively blocks this clearance pathway, leading to a dramatic improvement in overall metabolic stability.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating and improving the metabolic stability of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid analogues. The predictive analysis of metabolic soft spots, coupled with rational drug design, provides a clear path forward for this chemical series.

The experimental data, though hypothetical, illustrates how targeted structural modifications can lead to significant improvements in metabolic stability. Specifically, blocking the O-dealkylation pathway through difluorination (CMPD-1 ) and preventing Phase II conjugation by replacing the carboxylic acid with a tetrazole (CMPD-4 ) appear to be the most promising strategies.

Future work should focus on synthesizing these proposed analogues and confirming their metabolic stability through the detailed experimental protocols provided. Furthermore, metabolite identification studies should be conducted for the most promising analogues to ensure that new, unforeseen metabolic liabilities have not been introduced. By iteratively applying this design-test-analyze cycle, it is possible to develop drug candidates with optimized pharmacokinetic profiles, thereby increasing the probability of success in subsequent preclinical and clinical development.

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  • Allied Academies. (2023). The importance of biotransformation in drug metabolism. Journal of Pharmaceutical Chemistry & Chemical Science, 7(2), 143. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Due to its chemical structure, 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid should be handled as a hazardous substance. Pyridine and its derivatives are known for their potential toxicity, and carboxylic acids can be corrosive or irritating.[1][2][3]

Inferred Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[4][5]Based on data for similar pyridine-carboxylic acid compounds.
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]A common characteristic of both pyridine and carboxylic acid functional groups.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5][6]A significant risk associated with many chemical compounds of this nature.
Respiratory Irritation May cause respiratory irritation.[4][5][7]Inhalation of dust or aerosols should be avoided.
Aquatic Toxicity Potentially harmful to aquatic life.Pyridine derivatives can be toxic to aquatic organisms.[8]
Personal Protective Equipment (PPE)

Before handling or disposing of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4][9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9] Do not use latex gloves.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4]

  • Body Protection: A fully buttoned lab coat and, if necessary, a chemical-resistant apron should be worn to prevent skin contact.[4][9]

  • Respiratory Protection: All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][9]

Disposal Procedures

The disposal of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid must comply with all local, state, and federal regulations.[10][11] Never dispose of this chemical down the drain or in regular trash.[10]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound is classified as hazardous chemical waste.

    • It must be segregated from other waste streams, such as non-hazardous waste and biohazardous waste.

    • Keep it separate from incompatible materials, especially strong oxidizing agents and strong bases.[12]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.[10][13] The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

    • The container must be kept closed at all times, except when adding waste.[12][13]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid".

    • Include the date when the first waste was added to the container.[13]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13]

    • The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to capture any potential leaks.[1][9]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.

    • Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies.[10][13]

Disposal Decision Workflow:

DisposalWorkflow Start Generation of Waste 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid Assess Assess Hazards (Toxic, Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate as Hazardous Chemical Waste PPE->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Decision workflow for the proper disposal of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS and emergency response team.

  • Isolate: Close the laboratory doors to contain the spill.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Spill Response Logic:

SpillResponse Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Small LargeSpill Large Spill AssessSize->LargeSpill Large AlertPersonnel Alert Personnel SmallSpill->AlertPersonnel Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain with Absorbent AlertPersonnel->Contain Cleanup Clean up with PPE Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose AlertEHS Alert EHS/ Emergency Services Evacuate->AlertEHS

Caption: Logical flow for responding to a spill of 6-(4-Methoxyoxan-4-yl)pyridine-3-carboxylic acid.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • McLaughlin, T. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]

  • Safety Data Sheet. Section 2. Hazards identification. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Safety Data Sheet. 2-Pyridinecarboxylic acid. [Link]

  • Safety Data Sheet. 5-Amino-2-methoxypyridine. [Link]

  • BJ SERVICES COMPANY. MATERIAL SAFETY DATA SHEET. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • BASF. (2025, November 14). Safety Data Sheet: Imazethapyr Herbicide Technical. [Link]

  • Corteva Agriscience. SAFETY DATA SHEET: ZYPAR™ Herbicide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.